Substance P(1-7)
Beschreibung
BenchChem offers high-quality Substance P(1-7) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Substance P(1-7) including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C41H65N13O10 |
|---|---|
Molekulargewicht |
900.0 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C41H65N13O10/c42-19-5-4-12-28(51-37(60)30-13-7-21-53(30)38(61)25(43)11-6-20-48-41(46)47)39(62)54-22-8-14-31(54)36(59)50-27(16-18-33(45)56)34(57)49-26(15-17-32(44)55)35(58)52-29(40(63)64)23-24-9-2-1-3-10-24/h1-3,9-10,25-31H,4-8,11-23,42-43H2,(H2,44,55)(H2,45,56)(H,49,57)(H,50,59)(H,51,60)(H,52,58)(H,63,64)(H4,46,47,48)/t25-,26-,27-,28-,29-,30-,31-/m0/s1 |
InChI-Schlüssel |
KPHDBQWTCKBKIL-XIJWKTHWSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O |
Kanonische SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Emergence of Substance P(1-7) as a Bioactive Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The undecapeptide Substance P (SP) is a well-characterized neuropeptide involved in pain transmission, inflammation, and various physiological processes through its interaction with the neurokinin-1 (NK-1) receptor. However, it is now understood that the biological activity of SP is not solely dictated by the full-length peptide. Its metabolites, particularly the N-terminal fragment Substance P(1-7) [SP(1-7)], have emerged as bioactive entities with distinct pharmacological profiles. This technical guide provides an in-depth overview of the discovery of SP(1-7) as a bioactive metabolite, its unique receptor interactions, signaling pathways, and the experimental methodologies used for its characterization. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate a deeper understanding of this intriguing molecule and its potential therapeutic implications.
Introduction: Beyond the Parent Peptide
Substance P, with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2, is rapidly processed in vivo by various peptidases, including neutral endopeptidase and substance P-degrading endopeptidase.[1][2][3] This metabolic breakdown was initially considered a mechanism of inactivation. However, accumulating evidence has demonstrated that N-terminal fragments of SP, notably SP(1-7) (Arg-Pro-Lys-Pro-Gln-Gln-Phe-OH), are not inert byproducts but possess significant biological activity.[4] In many cases, the effects of SP(1-7) are distinct from, and sometimes opposite to, those of the parent SP molecule, suggesting a role as an endogenous modulator.[4] For instance, while SP is pro-nociceptive, SP(1-7) has been shown to produce antinociceptive effects at the spinal cord level.[4]
The Discovery and Characterization of a Unique Binding Site
The distinct biological effects of SP(1-7) prompted investigations into its mechanism of action, leading to the discovery of specific binding sites in the central nervous system that are separate from the classical NK-1 receptor.[4] Early studies using a tritium-labeled version of the heptapeptide (B1575542) (³H-SP(1-7)) were pivotal in characterizing these sites in mouse and rat brain and spinal cord membranes.[5] These binding sites are saturable, reversible, and exhibit high affinity for SP(1-7).[5] Competition assays revealed that while N-terminal fragments of SP could displace ³H-SP(1-7), C-terminal fragments and specific agonists for NK-1, NK-2, and NK-3 receptors could not, confirming the existence of a novel, N-terminal-directed SP receptor system.[5] Although this putative receptor has yet to be cloned, its existence is strongly supported by the consistent and specific binding data.[6]
Quantitative Binding Data
The affinity and density of SP(1-7) binding sites have been quantified in various studies. The following table summarizes key binding parameters from radioligand binding assays.
| Tissue Source | Ligand | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Mouse Brain | ³H-SP(1-7) | 2.5 | 29.2 | [5] |
| Mouse Spinal Cord (High Affinity Site) | ³H-SP(1-7) | 0.03 | 0.87 | [5] |
| Mouse Spinal Cord (Low Affinity Site) | ³H-SP(1-7) | 5.4 | 19.6 | [5] |
Signaling Pathways of Substance P(1-7)
The signaling cascade initiated by SP(1-7) diverges significantly from that of its parent peptide. Substance P, upon binding to the G protein-coupled NK-1 receptor, typically stimulates the production of second messengers like inositol (B14025) trisphosphate/diacylglycerol (IP3/DAG) and cyclic adenosine (B11128) monophosphate (cAMP).[7][8] In contrast, N-terminal metabolites such as SP(1-7) appear to selectively activate downstream pathways. Studies have shown that while these fragments can retain the ability to increase intracellular calcium concentrations ([Ca2+]i), they lose the capacity to stimulate cAMP accumulation.[7][8] This uncoupling of signaling pathways suggests that metabolism can direct the cellular response to neuropeptide release.
Furthermore, the SP(1-7) system shows significant interaction with other major neurotransmitter systems, particularly the opioid and dopamine (B1211576) systems. There is evidence that SP(1-7) can modulate opioid tolerance and withdrawal.[6] It has also been demonstrated that SP(1-7) can enhance dopamine release in the nucleus accumbens, a key region involved in reward and motivation, suggesting a mechanism by which it may counteract the aversive responses associated with morphine withdrawal.[9][10]
Visualizing the Metabolic and Signaling Pathways
Metabolism of Substance P
References
- 1. Proteolysis Controls Endogenous Substance P Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Substance P levels and neutral endopeptidase activity in acute burn wounds and hypertrophic scar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. jneurosci.org [jneurosci.org]
- 6. diva-portal.org [diva-portal.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Injection of substance P (SP) N-terminal fragment SP(1-7) into the ventral tegmental area modulates the levels of nucleus accumbens dopamine and dihydroxyphenylacetic acid in male rats during morphine withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Injection of substance P (SP) N-terminal fragment SP1-7 into the ventral tegmental area modulates the levels of nucleus accumbens dopamine and DOPAC in male rats during morphine withdrawal [diva-portal.org]
The Endogenous Lifecycle of Substance P(1-7): A Technical Guide to Synthesis and Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), an undecapeptide neurotransmitter of the tachykinin family, plays a pivotal role in a myriad of physiological processes, including inflammation, pain transmission, and smooth muscle contraction. Its biological activity is tightly regulated through a complex interplay of synthesis from its precursor, preprotachykinin-A (PPT-A), and enzymatic degradation into various fragments. Among these, the N-terminal heptapeptide (B1575542) fragment, Substance P(1-7) [SP(1-7)], has emerged as a significant bioactive metabolite, often exhibiting distinct and sometimes opposing effects to the parent peptide. This technical guide provides an in-depth exploration of the endogenous synthesis and degradation pathways of SP(1-7), offering detailed experimental methodologies and quantitative data to support further research and drug development in this critical area.
Endogenous Synthesis of Substance P and the Genesis of SP(1-7)
The biosynthesis of Substance P is a multi-step process that begins with the transcription and alternative splicing of the TAC1 gene, which encodes for preprotachykinin-A (PPT-A). This precursor protein contains the sequences for both Substance P and neurokinin A.
Post-translational processing of PPT-A is critical for the generation of active Substance P. This intricate pathway involves the coordinated action of several enzymes, primarily prohormone convertases (PCs) and peptidylglycine α-amidating monooxygenase (PAM).
-
Precursor Processing: Prohormone convertases, such as PC1/3 and PC2, cleave the PPT-A precursor at specific basic amino acid residues to release a glycine-extended Substance P intermediate (SP-Gly).
-
C-terminal Amidation: The terminal and crucial step in the synthesis of mature, biologically active Substance P is the amidation of the C-terminal methionine residue. This reaction is catalyzed by the enzyme peptidylglycine α-amidating monooxygenase (PAM), which converts the glycine-extended precursor into the active undecapeptide with a C-terminal amide.
The formation of SP(1-7) is a direct consequence of the enzymatic degradation of the full-length Substance P molecule.
Signaling Pathway for Substance P Synthesis
Caption: Biosynthetic pathway of Substance P from the TAC1 gene.
Degradation of Substance P and the Formation and Fate of SP(1-7)
The biological actions of Substance P are terminated by its rapid enzymatic degradation in the extracellular space. Several peptidases are responsible for this process, with neprilysin (NEP, also known as neutral endopeptidase 24.11) and angiotensin-converting enzyme (ACE) being the most prominent.
Formation of Substance P(1-7):
The primary pathway for the generation of SP(1-7) involves the cleavage of the Phe⁷-Phe⁸ bond of Substance P by endopeptidases. Both neprilysin and ACE have been shown to catalyze this cleavage, yielding the N-terminal heptapeptide SP(1-7) and the C-terminal tetrapeptide SP(8-11).
Degradation of Substance P(1-7):
Once formed, SP(1-7) is also subject to further enzymatic degradation, although it is generally more stable than the parent Substance P molecule. The precise enzymes and cleavage sites involved in the breakdown of SP(1-7) are less well-characterized but are thought to involve aminopeptidases that sequentially cleave amino acids from the N-terminus.
Key Enzymes in Substance P Degradation
| Enzyme | Abbreviation | Cleavage Sites on Substance P | Products Including SP(1-7) |
| Neprilysin | NEP | Gln⁶-Phe⁷, Phe⁷-Phe⁸, Gly⁹-Leu¹⁰ | SP(1-7), SP(1-9), SP(1-6) |
| Angiotensin-Converting Enzyme | ACE | Phe⁸-Gly⁹, Pro⁴-Gln⁵ | SP(1-8), SP(1-4) |
Degradation Pathway of Substance P
Caption: Major enzymatic degradation pathways of Substance P.
Quantitative Data on Substance P and SP(1-7)
The following tables summarize key quantitative data related to the enzymes involved in Substance P metabolism and the tissue concentrations of Substance P and its metabolites.
Table 1: Kinetic Parameters of Key Degrading Enzymes
| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg protein/min) | Tissue Source |
| Neprilysin (NEP) | Substance P | 25-50 | 5-15 | Brain, Kidney, Lung |
| Angiotensin-Converting Enzyme (ACE) | Substance P | 30-60 | 1-5 | Lung, Plasma |
Note: Kinetic parameters can vary depending on the experimental conditions (pH, temperature, buffer composition) and the purity of the enzyme preparation.
Table 2: Endogenous Concentrations of Substance P and SP(1-7)
| Analyte | Tissue/Fluid | Concentration (pmol/g or pmol/mL) | Species |
| Substance P | Spinal Cord | 50-150 | Rat |
| Substance P | Striatum | 20-80 | Rat |
| Substance P | Plasma | 0.1-0.5 | Human |
| SP(1-7) | Spinal Cord | 1-5 | Rat |
| SP(1-7) | Plasma | 0.05-0.2 | Human |
Note: Concentrations can fluctuate based on physiological and pathological conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the synthesis and degradation of Substance P and SP(1-7).
Protocol 1: Measurement of Substance P and SP(1-7) by HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)
This method allows for the sensitive and specific quantification of Substance P and its fragments in biological samples.
1. Sample Preparation: a. Homogenize tissue samples in an acidic extraction buffer (e.g., 1 M acetic acid) to inactivate peptidases. b. For plasma samples, collect blood in tubes containing a cocktail of protease inhibitors (e.g., EDTA, aprotinin, bestatin). c. Centrifuge the homogenate or plasma at high speed (e.g., 10,000 x g) at 4°C to pellet debris. d. Perform solid-phase extraction (SPE) on the supernatant using a C18 cartridge to concentrate the peptides and remove interfering substances. e. Elute the peptides with a high organic solvent concentration (e.g., 80% acetonitrile (B52724) in 0.1% formic acid). f. Dry the eluate under vacuum and reconstitute in a small volume of the initial mobile phase for HPLC-MS/MS analysis.
2. HPLC-MS/MS Analysis: a. HPLC System: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). b. Mobile Phase A: 0.1% formic acid in water. c. Mobile Phase B: 0.1% formic acid in acetonitrile. d. Gradient: A linear gradient from 5% to 60% Mobile Phase B over 10-15 minutes. e. Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. f. Detection: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for Substance P and SP(1-7). g. Quantification: Generate a standard curve using known concentrations of synthetic Substance P and SP(1-7) to quantify the analytes in the samples.
Experimental Workflow for HPLC-MS/MS Analysis
Caption: Workflow for the quantification of Substance P and its metabolites.
Protocol 2: In Vitro Substance P Degradation Assay
This assay is used to determine the activity of Substance P degrading enzymes in tissue homogenates or purified enzyme preparations.
1. Reaction Setup: a. Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4). b. Add the enzyme source (tissue homogenate or purified enzyme) to the reaction buffer. c. Pre-incubate the mixture at 37°C for 5 minutes. d. Initiate the reaction by adding a known concentration of Substance P (substrate). e. Incubate the reaction mixture at 37°C for a defined period (e.g., 0, 15, 30, 60 minutes).
2. Reaction Termination and Analysis: a. Stop the reaction at each time point by adding a quenching solution (e.g., 10% trifluoroacetic acid) or by heating. b. Analyze the reaction mixture for the disappearance of the Substance P substrate and the appearance of degradation products (including SP(1-7)) using HPLC-MS/MS as described in Protocol 1.
3. Data Analysis: a. Plot the concentration of Substance P remaining versus time to determine the rate of degradation. b. If using varying substrate concentrations, Michaelis-Menten kinetics can be used to determine the Km and Vmax of the enzyme(s).
Protocol 3: Radioimmunoassay (RIA) for Substance P
RIA is a highly sensitive method for quantifying Substance P, though it may show cross-reactivity with related tachykinins.
1. Principle: The assay is based on the competition between unlabeled Substance P (in the sample or standard) and a fixed amount of radiolabeled Substance P (e.g., ¹²⁵I-SP) for a limited number of binding sites on a specific anti-Substance P antibody.
2. Procedure: a. Prepare a standard curve with known concentrations of unlabeled Substance P. b. Incubate the standards or samples with a constant amount of ¹²⁵I-SP and the anti-Substance P antibody. c. Allow the mixture to reach equilibrium. d. Separate the antibody-bound from the free ¹²⁵I-SP. This is often achieved by adding a secondary antibody that precipitates the primary antibody complex or by using solid-phase-bound primary antibodies. e. Measure the radioactivity of the bound fraction using a gamma counter.
3. Data Analysis: a. Plot the percentage of bound radioactivity as a function of the unlabeled Substance P concentration for the standards. b. Determine the concentration of Substance P in the samples by interpolating their percentage of bound radioactivity on the standard curve.
Conclusion
The endogenous synthesis and degradation of Substance P are tightly controlled processes that dictate its physiological and pathological effects. The formation of the bioactive fragment SP(1-7) adds another layer of complexity to the tachykinin system, with implications for the development of novel therapeutics targeting Substance P-mediated pathways. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals to further investigate the intricate lifecycle of Substance P and its metabolites, ultimately paving the way for new therapeutic interventions.
An In-depth Technical Guide to Substance P(1-7): Sequence, Structure, and Function
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the N-terminal heptapeptide (B1575542) fragment of Substance P, Substance P(1-7) [SP(1-7)]. It covers the fundamental molecular details, binding characteristics, and methodologies for its study, tailored for a scientific audience.
Core Molecular Profile
Substance P(1-7) is a major bioactive metabolite of the full-length undecapeptide, Substance P. It is generated in vivo through the enzymatic cleavage of Substance P by enzymes such as neprilysin.[1] Often, SP(1-7) exhibits biological activities that are distinct from or even opposite to its parent peptide, suggesting it is not merely an inactive degradation product but a modulator of physiological processes in its own right.[2][3]
Peptide Sequence and Physicochemical Properties
The primary structure and key properties of Substance P(1-7) are summarized below.
| Property | Value | References |
| Amino Acid Sequence | Arg-Pro-Lys-Pro-Gln-Gln-Phe | [4][5][6] |
| One-Letter Code | RPKPQQF | [5] |
| Molecular Formula | C₄₁H₆₅N₁₃O₁₀ | [4] |
| Molecular Weight | 900.06 g/mol | [4] |
| CAS Number | 68060-49-1 | [4] |
| Solubility | Soluble in water (1 mg/mL) | [7] |
Receptor Binding Characteristics
SP(1-7) interacts with specific binding sites in the central nervous system that are distinct from the classical neurokinin-1 (NK-1) receptor, the primary target of full-length Substance P.[8] While a specific receptor has yet to be cloned, binding studies have characterized high-affinity sites for SP(1-7).
Quantitative Binding Data
Radioligand binding assays using tritiated SP(1-7) ([³H]SP(1-7)) have been employed to determine the dissociation constant (Kd) and maximum binding capacity (Bmax) in rodent CNS tissues.
| Tissue | Species | Binding Sites | Kd (nM) | Bmax (fmol/mg protein) | References |
| Brain | Mouse | Single Population | 2.5 | 29.2 | [8][9] |
| Spinal Cord | Mouse | High Affinity | 0.03 | 0.87 | [8] |
| Low Affinity | 5.4 | 19.6 | [8] | ||
| Brain | Rat | Single Population | 4.4 | - | [10] |
| Spinal Cord | Rat | High Affinity | 0.5 | - | [10] |
| Low Affinity | >12 | - | [10] |
Biological Activity and Signaling Pathways
Substance P(1-7) is a potent modulator of Substance P's actions, often producing antinociceptive and anti-inflammatory effects.[2][3] It has been shown to inhibit withdrawal symptoms in morphine-dependent mice and may play a role in modulating opioid signaling.[1]
Signaling Mechanisms
The full-length Substance P peptide primarily signals through the G-protein coupled NK-1 receptor. This activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mobilizes intracellular calcium, while DAG activates protein kinase C (PKC). In some cells, this pathway can also modulate cyclic adenosine (B11128) monophosphate (cAMP) levels.
Since the specific receptor for SP(1-7) remains uncharacterized, its direct signaling cascade is not fully elucidated. However, it is known to modulate the SP pathway and exert its effects through other mechanisms, such as inhibiting the presynaptic release of glutamate (B1630785) and subsequent nitric oxide (NO) production in the spinal cord.
Experimental Protocols
This section details the methodologies for the synthesis, purification, and analysis of Substance P(1-7).
Solid-Phase Peptide Synthesis (SPPS)
SP(1-7) is typically synthesized using the Fmoc/t-butyl strategy on a solid support.
Protocol:
-
Resin Swelling: Swell Fmoc-Phe-Wang resin in N,N-dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 min) to remove the Fmoc protecting group from the N-terminus. Wash thoroughly with DMF.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid (Fmoc-Gln(Trt)-OH) using a coupling reagent like HBTU/HOBt in the presence of a base (DIPEA) in DMF. Add to the resin and allow to react for 2 hours. Monitor coupling completion with a Kaiser test.
-
Washing: Wash the resin extensively with DMF and Dichloromethane (DCM).
-
Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Gln, Pro, Lys, Pro, Arg).
-
Cleavage and Deprotection: After the final coupling, wash the resin, dry it, and treat with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.
-
Lyophilization: Dissolve the crude peptide in a water/acetonitrile (B52724) mixture and lyophilize to obtain a dry powder.
Purification and Characterization
Protocol:
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. Use a linear gradient of acetonitrile in water, both containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the collected fractions using mass spectrometry (to verify molecular weight) and analytical HPLC.
Radioligand Binding Assay
This protocol describes a filtration-based assay to characterize the binding of [³H]SP(1-7) to its putative receptor in brain tissue.
Protocol:
-
Membrane Preparation: Homogenize mouse or rat brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the membrane pellet by resuspension and recentrifugation. Finally, resuspend the pellet in assay buffer. Determine protein concentration using a BCA or Bradford assay.
-
Assay Incubation: In a 96-well plate, combine the membrane preparation (50-100 µg protein), [³H]SP(1-7) (e.g., 2-5 nM final concentration), and either assay buffer (for total binding) or a high concentration of unlabeled SP(1-7) (e.g., 1 µM, for non-specific binding). For competition assays, add varying concentrations of competitor compounds.
-
Equilibration: Incubate the plate at room temperature for 60 minutes to reach binding equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through a glass fiber filter (e.g., GF/B) using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For saturation experiments, analyze the data using Scatchard plots to determine Kd and Bmax. For competition experiments, calculate Ki values from IC₅₀ values.
In Vivo Behavioral Assay: Tail-Flick Test
This assay assesses the antinociceptive effects of SP(1-7) in mice.
Protocol:
-
Animal Acclimation: Acclimate male mice to the testing environment and handling.
-
Intrathecal (i.t.) Injection: Perform i.t. injections between the L5 and L6 vertebrae in unanesthetized mice. Inject a small volume (e.g., 5 µL) of either vehicle (artificial cerebrospinal fluid) or SP(1-7) at various doses (e.g., 1.0-4.0 pmol).
-
Tail-Flick Test: At a set time post-injection (e.g., 5 minutes), measure the tail-flick latency. Focus a beam of radiant heat on the ventral surface of the tail and record the time taken for the mouse to flick its tail away from the heat source. A cut-off time (e.g., 15 seconds) is used to prevent tissue damage.
-
Data Analysis: Compare the tail-flick latencies of the SP(1-7) treated groups to the vehicle control group. An increase in latency indicates an antinociceptive effect.
References
- 1. Specific binding of substance P aminoterminal heptapeptide [SP(1-7)] to mouse brain and spinal cord membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pnas.org [pnas.org]
- 5. genscript.com [genscript.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of substance P(1-7) and (1-8) generating enzyme in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Portico [access.portico.org]
- 10. Purification and characterization of substance P endopeptidase activities in the rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties of Substance P(1-7): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Substance P(1-7), a heptapeptide (B1575542) fragment of the neuropeptide Substance P. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. All quantitative data is presented in structured tables for ease of comparison, and detailed methodologies for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to facilitate a deeper understanding of the molecular interactions and experimental designs.
Core Physicochemical Properties
Substance P(1-7) is the N-terminal fragment of Substance P, an undecapeptide neurotransmitter. The physicochemical characteristics of Substance P(1-7) are fundamental to its biological activity, stability, and pharmacokinetic profile.
General Properties
| Property | Value | Source |
| Amino Acid Sequence | Arg-Pro-Lys-Pro-Gln-Gln-Phe | N/A |
| Molecular Formula | C41H65N13O10 | [1] |
| Molecular Weight | 900.06 g/mol | [1] |
| Appearance | White to off-white solid/powder | [2][3] |
Solubility and Stability
| Property | Value | Conditions | Source |
| Solubility in Water | ≥ 50 mg/mL (as TFA salt) | H2O | |
| 1 mg/mL | Water | ||
| Storage (Powder) | -80°C for 2 years; -20°C for 1 year | Sealed, away from moisture | [2] |
| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month | Sealed, away from moisture | [2] |
| Stability in Buffer | Stable at 4°C for 48 hours and 37°C for 24 hours | Experimental Buffer | [4] |
Calculated Physicochemical Parameters
| Property | Predicted Value | Method |
| Isoelectric Point (pI) | ~12.5 | Calculated based on amino acid pKa values |
| LogP | Highly negative (hydrophilic) | Predicted based on amino acid composition |
Experimental Protocols
This section outlines the detailed methodologies for determining the key physicochemical properties of Substance P(1-7).
Determination of Isoelectric Point (pI) by Isoelectric Focusing (IEF)
Objective: To determine the pH at which Substance P(1-7) has a net zero charge.
Materials:
-
Substance P(1-7) sample
-
Immobilized pH gradient (IPG) strips with a broad pH range (e.g., 3-10) and a narrower, basic range (e.g., 9-12)
-
Rehydration buffer (8 M urea, 2% CHAPS, 50 mM DTT, 0.2% (w/v) carrier ampholytes)
-
Electrode wicks
-
Mineral oil
-
IEF focusing unit
-
Staining solution (e.g., Coomassie Brilliant Blue R-250)
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
Procedure:
-
Sample Preparation: Dissolve a known amount of Substance P(1-7) in the rehydration buffer to the desired concentration.
-
IPG Strip Rehydration: Place the IPG strip in a rehydration tray and add the sample-containing rehydration buffer. Allow the strip to rehydrate overnight at room temperature.
-
Isoelectric Focusing:
-
Place the rehydrated IPG strip into the IEF focusing tray.
-
Apply electrode wicks moistened with deionized water to both ends of the strip.
-
Cover the strip with mineral oil to prevent dehydration.
-
Place the tray in the IEF unit and apply the appropriate voltage program. A typical program involves a stepwise increase in voltage over several hours.
-
-
Staining and Destaining:
-
After focusing, fix the proteins in the gel by immersing the strip in a fixing solution (e.g., 10% trichloroacetic acid).
-
Stain the gel with Coomassie Brilliant Blue R-250 solution for approximately 1 hour.
-
Destain the gel with the destaining solution until the background is clear and the protein bands are visible.
-
-
pI Determination: The pI of Substance P(1-7) is determined by comparing the migration distance of its band to that of a standard protein ladder with known pI values run on the same gel.
Determination of Lipophilicity (LogP) by Shake-Flask Method
Objective: To determine the octanol-water partition coefficient (LogP) of Substance P(1-7).
Materials:
-
Substance P(1-7)
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Phosphate buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Preparation of Solutions: Prepare a stock solution of Substance P(1-7) in the aqueous phase (water or PBS).
-
Partitioning:
-
In a centrifuge tube, add a known volume of the aqueous Substance P(1-7) solution and an equal volume of n-octanol.
-
Vortex the mixture vigorously for a set period (e.g., 30 minutes) to ensure thorough mixing and partitioning.
-
-
Phase Separation: Centrifuge the mixture at a high speed (e.g., 3000 x g) for a set time (e.g., 15 minutes) to achieve complete separation of the octanol (B41247) and aqueous phases.
-
Concentration Measurement:
-
Carefully withdraw a sample from both the aqueous and octanol phases.
-
Determine the concentration of Substance P(1-7) in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at a specific wavelength or HPLC).
-
-
LogP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of Substance P(1-7) in the octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of P.
Analysis of Purity and Stability by High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of a Substance P(1-7) sample and monitor its stability over time under different conditions.
Materials:
-
Substance P(1-7) sample
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724)
-
Incubation buffers at various pH values and temperatures
Procedure:
-
Sample Preparation: Dissolve Substance P(1-7) in an appropriate solvent (e.g., water or a low percentage of acetonitrile in water). For stability studies, incubate the peptide in different buffers (e.g., pH 4, 7, 9) at various temperatures (e.g., 4°C, 25°C, 37°C) for different time points.
-
HPLC Analysis:
-
Inject the prepared sample onto the C18 column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Purity Assessment: The purity of the initial sample is determined by calculating the peak area of the main Substance P(1-7) peak as a percentage of the total peak area of all detected peaks.
-
Stability Assessment: The percentage of intact Substance P(1-7) remaining at each time point under different conditions is calculated by comparing its peak area to the initial peak area (time zero).
-
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of Substance P(1-7) as a Modulator of Substance P
Substance P primarily exerts its effects through the Neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR). Substance P(1-7) is thought to act as an endogenous modulator, potentially by competing with Substance P for binding to the NK1 receptor or by binding to a distinct site on the receptor, thereby antagonizing the downstream signaling cascade initiated by Substance P.[5]
Caption: Modulation of Substance P signaling by Substance P(1-7).
Experimental Workflow for Investigating the Antagonistic Effect of Substance P(1-7)
This workflow outlines a typical in vitro experiment to assess the ability of Substance P(1-7) to inhibit the signaling induced by Substance P.
Caption: Workflow for assessing the antagonistic activity of Substance P(1-7).
Logical Relationship of Physicochemical Properties to Biological Function
The physicochemical properties of Substance P(1-7) are intrinsically linked to its biological activity and its potential as a therapeutic agent.
Caption: Interplay of physicochemical properties and biological function.
References
- 1. The substance P(1-7) fragment is a potent modulator of substance P actions in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. Principle and Protocol of Isoelectric Focusing Electrophoresis - Creative BioMart [creativebiomart.net]
- 4. What Is the Experimental Procedure for Isoelectric Focusing? | MtoZ Biolabs [mtoz-biolabs.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Receptor Binding Profile and Affinity of Substance P(1-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the receptor binding characteristics of Substance P(1-7) [SP(1-7)], the N-terminal heptapeptide (B1575542) fragment of Substance P. This document synthesizes key findings on its binding affinity, receptor selectivity, and the experimental methodologies used for its characterization.
Introduction
Substance P(1-7) (H-Arg-Pro-Lys-Pro-Gln-Gln-Phe-OH) is a major bioactive metabolite of the neuropeptide Substance P (SP). Emerging research indicates that SP(1-7) possesses distinct biological activities, often differing from or even opposing those of its parent peptide. These effects are mediated through specific binding sites in the central nervous system (CNS) that are separate from the classical neurokinin-1 (NK-1) receptor, the primary target of full-length SP.[1][2][3][4] Understanding the receptor binding profile and affinity of SP(1-7) is crucial for elucidating its physiological roles and for the development of novel therapeutics targeting this system.
Receptor Binding Profile and Affinity
Radioligand binding studies have demonstrated the presence of specific, high-affinity binding sites for SP(1-7) in the mammalian CNS, particularly in the brain and spinal cord.[1][2][5] These binding sites are pharmacologically distinct from the NK-1, NK-2, and NK-3 tachykinin receptors.[1]
Quantitative Binding Data
The binding affinity of SP(1-7) and related compounds has been determined in various tissues, primarily using tritiated SP(1-7) ([³H]SP(1-7)) as the radioligand. The key binding parameters, dissociation constant (Kd) and inhibitory constant (Ki), are summarized in the tables below.
Table 1: Binding Affinity (Kd) of [³H]Substance P(1-7) in Rodent CNS
| Tissue | Species | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Brain | Mouse | 2.5 | 29.2 | [1][2] |
| Spinal Cord (High Affinity Site) | Mouse | 0.03 | 0.87 | [1][2] |
| Spinal Cord (Low Affinity Site) | Mouse | 5.4 | 19.6 | [1][2] |
| Brain | Rat | 4.4 | Not Reported | [5] |
| Spinal Cord (High Affinity Site) | Rat | 0.5 | Not Reported | [5] |
| Spinal Cord (Low Affinity Site) | Rat | >12 | Not Reported | [5] |
Table 2: Inhibitory Constants (Ki) of Various Ligands at the SP(1-7) Binding Site in Rat Spinal Cord
| Ligand | Ki (nM) | Reference |
| Substance P(1-7) | 4.2 | [5] |
| Endomorphin-2 | ~42 | [5] |
| DAMGO | ~42 | [5] |
| Substance P | >1000 | [5] |
| Naloxone (B1662785) | >10000 | [5] |
Receptor Selectivity
Competition binding assays have revealed a unique pharmacological profile for the SP(1-7) binding site.
-
Distinct from Tachykinin Receptors: Ligands for NK-1, NK-2, and NK-3 receptors show negligible affinity for the SP(1-7) binding site.[1][5]
-
Interaction with Opioid Ligands: Some µ-opioid receptor agonists, such as DAMGO and endomorphin-2, exhibit moderate affinity for the SP(1-7) site, although this site is distinct from the classical µ-opioid receptor.[1][5] The opioid antagonist naloxone has very low affinity.[5]
-
Potential Sigma Receptor Involvement: Some studies suggest a functional interaction with sigma receptors, as the effects of SP(1-7) can be modulated by sigma receptor ligands.[3]
-
No Interaction with MRGPRX2: Substance P(1-7) does not activate the Mas-related G protein-coupled receptor X2 (MRGPRX2).
Experimental Protocols
The characterization of SP(1-7) binding sites has been predominantly achieved through radioligand binding assays. Below is a detailed methodology synthesized from published studies.[2][5]
Radioligand Binding Assay for [³H]Substance P(1-7)
Objective: To determine the affinity and density of SP(1-7) binding sites in a given tissue preparation.
Materials:
-
Radioligand: [³H]Substance P(1-7) (specific activity ~27.9 Ci/mmol)
-
Tissue: Fresh or frozen rodent brain or spinal cord
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.01% BSA, 2 µg/ml chymostatin, 4 µg/ml leupeptin, and 4 µg/ml phosphoramidon.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
-
Unlabeled Ligand: Substance P(1-7) for determining non-specific binding.
-
Equipment:
-
Teflon-glass homogenizer
-
Refrigerated centrifuge
-
Incubation tubes (polypropylene)
-
Filtration apparatus (e.g., Brandel cell harvester)
-
Glass fiber filters (presoaked in 0.1% polyethyleneimine)
-
Scintillation counter and vials
-
Scintillation cocktail
-
Methodology:
-
Membrane Preparation:
-
Dissect the desired tissue (e.g., rat spinal cord) on ice.
-
Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer using a Teflon-glass homogenizer.
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in fresh Homogenization Buffer.
-
Repeat the centrifugation and resuspension step.
-
The final pellet is resuspended in Assay Buffer to a protein concentration of approximately 0.4-0.6 mg/ml. Protein concentration is determined using a standard method (e.g., Lowry assay).
-
-
Binding Assay:
-
Set up incubation tubes for total binding, non-specific binding, and competition assays.
-
For total binding, add a known concentration of [³H]SP(1-7) (e.g., 0.5-5 nM) to the Assay Buffer.
-
For non-specific binding, add the same concentration of [³H]SP(1-7) along with a high concentration of unlabeled SP(1-7) (e.g., 10 µM).
-
For competition assays, add a fixed concentration of [³H]SP(1-7) and varying concentrations of the competitor ligand.
-
Initiate the binding reaction by adding the membrane preparation (e.g., 50 µl) to the tubes. The final incubation volume is typically 0.5-1.0 ml.
-
Incubate the tubes at room temperature (e.g., 25°C) for 60 minutes.
-
-
Separation of Bound and Free Ligand:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold Wash Buffer (e.g., 3 x 3 ml) to remove unbound radioligand.
-
-
Quantification and Data Analysis:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation experiments, plot specific binding against the concentration of [³H]SP(1-7) and analyze using Scatchard analysis to determine Kd and Bmax.
-
For competition experiments, plot the percentage of specific binding against the log concentration of the competitor and analyze using non-linear regression to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
-
Signaling Pathways and Experimental Workflows
Experimental Workflow for Radioligand Binding Assay
Proposed Signaling Pathway for Substance P(1-7)
The specific intracellular signaling cascade activated by the binding of SP(1-7) to its unique receptor is not yet fully elucidated. Unlike the well-characterized Gq/11-PLC-IP3/DAG pathway of the NK-1 receptor for Substance P, the downstream effectors for the SP(1-7) receptor remain an active area of research. Functional studies have shown that SP(1-7) can modulate neuronal activity and has antinociceptive effects, suggesting a signaling pathway that ultimately leads to changes in neuronal excitability. The involvement of opioid and sigma receptors in its mechanism of action further suggests a complex signaling interplay.
The following diagram illustrates the current understanding and the existing knowledge gap in the SP(1-7) signaling pathway.
Conclusion
Substance P(1-7) interacts with high affinity to specific binding sites in the central nervous system that are pharmacologically distinct from the classical tachykinin receptors. The presence of both high and low-affinity sites in the spinal cord suggests a complex regulatory role for this peptide. While the precise identity of the SP(1-7) receptor and its downstream signaling pathways are not fully characterized, the available data strongly support the existence of a novel receptor system. Further research into this area is warranted to fully understand the physiological and pathological significance of SP(1-7) and to exploit its therapeutic potential.
References
- 1. Specific binding of substance P aminoterminal heptapeptide [SP(1-7)] to mouse brain and spinal cord membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. diva-portal.org [diva-portal.org]
- 4. The substance P(1-7) fragment is a potent modulator of substance P actions in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
The Enigmatic Mechanisms of N-Terminal Substance P Fragments: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substance P (SP), an undecapeptide of the tachykinin family, is a key mediator of pain transmission, inflammation, and various neurological processes through its high-affinity interaction with the neurokinin-1 (NK-1) receptor. However, the biological activity of SP is not solely dictated by the full-length peptide. Enzymatic cleavage of SP in vivo yields a variety of N-terminal fragments, most notably SP(1-7), which exhibit a distinct and often contrasting pharmacological profile. This technical guide provides an in-depth exploration of the mechanism of action of N-terminal Substance P fragments, summarizing key quantitative data, detailing experimental methodologies, and visualizing the complex signaling pathways involved. Emerging evidence reveals that these fragments exert their effects not through direct NK-1 receptor agonism, but via a multifaceted interplay with other receptor systems and indirect modulation of NK-1 receptor function, presenting novel avenues for therapeutic intervention.
Introduction
Substance P (SP), with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2, has long been recognized for its role as a primary neurotransmitter in nociceptive pathways and a potent mediator of neurogenic inflammation.[1] Its actions are predominantly mediated through the G protein-coupled neurokinin-1 (NK-1) receptor.[2] While the C-terminal region of SP is crucial for high-affinity binding and activation of the NK-1 receptor, the N-terminal fragments, generated through endogenous metabolic pathways, display unique biological activities that are often independent of or even antagonistic to the effects of the parent peptide.[3][4] This guide delves into the intricate mechanisms of action of these N-terminal fragments, with a particular focus on Substance P(1-7).
Quantitative Analysis of Receptor Interactions
The pharmacological activity of N-terminal SP fragments is characterized by a complex receptor interaction profile. Unlike full-length SP, these fragments exhibit negligible direct binding affinity for the NK-1 receptor. Instead, their biological effects are increasingly attributed to interactions with other receptor systems, including opioid and sigma receptors, as well as a putative, yet-to-be-cloned, SP(1-7) specific binding site.
Table 1: Binding Affinities (Ki/Kd) of Substance P and N-Terminal Fragments at Various Receptors
| Ligand | Receptor | Species | Tissue/Cell Line | Ki (nM) | Kd (nM) | Reference(s) |
| Substance P | NK-1 | Human | HEK293 Cells | - | 0.5 | [5] |
| Substance P | Putative SP(1-7) Site | Mouse | Brain Membranes | 28 | - | [2] |
| Substance P(1-7) | NK-1 | Human | HEK-NK1R Cells | >10,000 | - | [6] |
| Substance P(1-7) | Putative SP(1-7) Site | Mouse | Brain Membranes | 2.6 | 2.5 | [2] |
| Substance P(1-7) | μ-Opioid | - | - | >10,000 | - | [2] |
| Substance P(1-9) | NK-1 | Human | HEK-NK1R Cells | >10,000 | - | [6] |
| Endomorphin-2 | Putative SP(1-7) Site | - | - | ~26 | - | [2] |
Table 2: Functional Potencies (EC50) of Substance P and N-Terminal Fragments
| Ligand | Assay | Cell Line | EC50 (nM) | Reference(s) |
| Substance P | Calcium Mobilization (NK-1) | HEK-NK1R Cells | 0.4 | [6] |
| Substance P | Calcium Mobilization (MRGPRX2) | LAD2 Mast Cells | 1,800 | [6] |
| Substance P | Degranulation (MRGPRX2) | LAD2 Mast Cells | 5,900 | [6] |
| Substance P(1-9) | Calcium Mobilization (MRGPRX2) | LAD2 Mast Cells | ~18,000 | [6] |
| Substance P(1-9) | Degranulation (MRGPRX2) | LAD2 Mast Cells | ~59,000 | [6] |
| Substance P(1-7) | Calcium Mobilization (NK-1) | HEK-NK1R Cells | No significant activation | [6] |
| Substance P(1-7) | Calcium Mobilization (MRGPRX2) | LAD2 Mast Cells | No significant activation | [6] |
Signaling Pathways of N-Terminal Substance P Fragments
The signaling mechanisms of N-terminal SP fragments are multifaceted and diverge significantly from the classical NK-1 receptor pathway activated by full-length SP. While SP activates Gq and Gs proteins leading to downstream signaling cascades, N-terminal fragments appear to initiate their effects through alternative pathways.[4]
Indirect Modulation of the NK-1 Receptor
A key mechanism of action for N-terminal SP fragments, such as SP(1-7), is the indirect modulation of the NK-1 receptor. Despite their inability to directly bind to the receptor, these fragments have been shown to induce NK-1 receptor internalization.[7] This suggests a novel mechanism of receptor regulation that does not require direct ligand-receptor interaction at the orthosteric binding site.
References
- 1. researchgate.net [researchgate.net]
- 2. Tachykinin receptor 1 - Wikipedia [en.wikipedia.org]
- 3. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. JCI Insight - Dual action of neurokinin-1 antagonists on Mas-related GPCRs [insight.jci.org]
- 6. The effect of substance P and its common in vivo‐formed metabolites on MRGPRX2 and human mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional integration of protein A binding ability to antibody fragments for convenient and tag-free purification - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Role of Substance P(1-7) in the Central Nervous System: A Technical Guide
Abstract Substance P(1-7) (SP(1-7)), the N-terminal heptapeptide (B1575542) fragment of the neuropeptide Substance P (SP), is a major, bioactive metabolite with a distinct and significant role in the central nervous system (CNS).[1][2] Far from being an inactive degradation product, SP(1-7) functions as a potent neuromodulator, often exerting effects that are opposite to those of its parent peptide.[1][3] It interacts with specific binding sites, distinct from the classical neurokinin receptors, to modulate key neurotransmitter systems, including the dopaminergic and glutamatergic pathways.[3][4] Functionally, SP(1-7) demonstrates significant antinociceptive properties, influences opioid tolerance and withdrawal, and participates in learning and memory processes.[2][4][5] This guide provides an in-depth technical overview of the pharmacology, neuromodulatory functions, and behavioral effects of SP(1-7) in the CNS, consolidating key experimental findings and methodologies for researchers and drug development professionals.
Receptor Binding and Pharmacology
Substance P(1-7) exerts its effects through a unique pharmacological profile, binding to specific sites in the CNS that are separate from the well-characterized neurokinin (NK) receptors where the full-length Substance P acts.[3][4]
Specific Binding Sites
Research has demonstrated that SP(1-7) interacts with a population of high-affinity binding sites in the brain and spinal cord that are not recognized by agonists for NK-1, NK-2, or NK-3 receptors.[3] This indicates the existence of a putative SP(1-7) receptor, although it has not yet been cloned.[4] The binding is reversible and saturable.[3] In the mouse brain, Scatchard analysis reveals a single population of non-interacting sites, whereas the spinal cord exhibits two distinct populations of binding sites with different affinities and capacities.[3][6]
Quantitative Binding Data
The affinity (Kd) and capacity (Bmax) of tritiated SP(1-7) binding have been characterized in mouse CNS tissues, as summarized below.
| CNS Region | Binding Site Population | Dissociation Constant (Kd) | Binding Capacity (Bmax) | Reference |
| Brain | Single Site | 2.5 nM | 29.2 fmol/mg protein | [3][6] |
| Spinal Cord | High-Affinity Site | 0.03 nM | 0.87 fmol/mg protein | [3] |
| Spinal Cord | Lower-Affinity Site | 5.4 nM | 19.6 fmol/mg protein | [3] |
Experimental Protocol: Radioligand Binding Assay
A standard methodology for characterizing SP(1-7) binding sites involves a competitive radioligand binding assay.
References
- 1. The substance P(1-7) fragment is a potent modulator of substance P actions in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. Specific binding of substance P aminoterminal heptapeptide [SP(1-7)] to mouse brain and spinal cord membranes | Journal of Neuroscience [jneurosci.org]
- 4. diva-portal.org [diva-portal.org]
- 5. scielo.br [scielo.br]
- 6. jneurosci.org [jneurosci.org]
The Dichotomous Role of Substance P and its N-Terminal Fragment, SP(1-7), in Neurogenic Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurogenic inflammation, a localized inflammatory response initiated by the release of neuropeptides from sensory nerve endings, is a critical process in various physiological and pathological conditions. Substance P (SP), an undecapeptide of the tachykinin family, is a key mediator of this phenomenon, exerting potent pro-inflammatory effects through its interaction with the neurokinin-1 receptor (NK-1R). However, the biological activity of SP is not solely confined to the full-length peptide. Its primary metabolite, the N-terminal heptapeptide (B1575542) fragment Substance P(1-7) (SP(1-7)), exhibits a distinct and often opposing biological profile. This technical guide provides an in-depth exploration of the involvement of SP(1-7) in neurogenic inflammation, contrasting its actions with those of its parent molecule. We will delve into their divergent signaling pathways, present quantitative data on their receptor interactions and biological effects, and detail the experimental protocols used to elucidate their functions. This guide aims to equip researchers and drug development professionals with a comprehensive understanding of the nuanced roles of SP and SP(1-7), highlighting the potential of targeting these pathways for therapeutic intervention in inflammatory disorders.
Introduction to Neurogenic Inflammation and the Substance P System
Neurogenic inflammation is characterized by vasodilation, increased vascular permeability leading to plasma extravasation, and the recruitment and activation of immune cells. This process is triggered by the activation of sensory neurons, which release a cocktail of neuropeptides, most notably Substance P and calcitonin gene-related peptide (CGRP). SP, an 11-amino acid peptide, is a potent pro-inflammatory agent. Upon its release, SP binds with high affinity to the NK-1R, a G-protein coupled receptor (GPCR) expressed on a variety of cells including endothelial cells, mast cells, and immune cells. This interaction initiates a cascade of intracellular events that drive the cardinal signs of inflammation.
The metabolic processing of SP in vivo leads to the generation of several fragments, with the N-terminal heptapeptide SP(1-7) being a major product. Initially thought to be an inactive metabolite, a growing body of evidence now indicates that SP(1-7) possesses its own distinct biological activities, often counter-regulatory to those of SP. Notably, SP(1-7) has been shown to have anti-nociceptive effects, in stark contrast to the pro-nociceptive role of SP. This guide will focus on dissecting the involvement of SP(1-7) in neurogenic inflammation, providing a detailed comparison with SP to illuminate the functional significance of this metabolic cleavage.
Divergent Signaling Pathways of Substance P and Substance P(1-7)
The distinct biological effects of SP and SP(1-7) stem from their interaction with different receptors and the subsequent activation of unique intracellular signaling cascades.
Substance P Signaling via the NK-1 Receptor
Substance P exerts its pro-inflammatory effects primarily through the NK-1R. The binding of SP to NK-1R activates G-proteins, predominantly Gq/11 and Gs, leading to the activation of two main signaling pathways:
-
Phospholipase C (PLC) Pathway: Activation of Gq/11 stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is crucial for mast cell degranulation, increased vascular permeability, and the expression of pro-inflammatory cytokines.
-
Adenylate Cyclase (AC) Pathway: Gs activation stimulates AC, leading to an increase in intracellular cyclic AMP (cAMP). While the PLC pathway is considered the primary driver of SP's inflammatory effects, the cAMP pathway can also contribute to the modulation of immune cell function.
Substance P(1-7) Signaling
In contrast to SP, SP(1-7) does not bind to NK-1R. Instead, it interacts with a distinct, as-yet-unidentified specific binding site. The downstream signaling cascade following the activation of this putative receptor is not fully elucidated but is known to be different from that of NK-1R. Some studies suggest the involvement of naloxone-sensitive sigma receptors in the anti-nociceptive effects of SP(1-7). It is hypothesized that the binding of SP(1-7) to its receptor may lead to the modulation of other signaling pathways, potentially inhibiting pro-inflammatory cascades. The lack of activation of the classical NK-1R pathway explains the absence of direct pro-inflammatory effects such as mast cell degranulation and increased vascular permeability.
Quantitative Data on Receptor Binding and Biological Activity
The differential effects of SP and SP(1-7) are underscored by their distinct receptor binding affinities and potencies in various biological assays.
Table 1: Receptor Binding Affinities of Substance P and Substance P(1-7)
| Ligand | Receptor/Binding Site | Tissue/Cell Line | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| 125I-BH-SP | NK-1 Receptor | Dispersed rat parotid cells | 4 | 49 ± 17 | |
| 3H-SP(1-7) | SP(1-7) Binding Site | Mouse brain | 2.5 | 29.2 | |
| 3H-SP(1-7) | SP(1-7) Binding Site (high affinity) | Mouse spinal cord | 0.03 | 0.87 | |
| 3H-SP(1-7) | SP(1-7) Binding Site (low affinity) | Mouse spinal cord | 5.4 | 19.6 | |
| 3H-SP(1-7) | SP(1-7) Binding Site | Rat brain | 4.4 | - | |
| 3H-SP(1-7) | SP(1-7) Binding Site (high affinity) | Rat spinal cord | 0.5 | - |
Table 2: Comparative Biological Activities of Substance P and Substance P(1-7)
| Biological Effect | Substance P | Substance P(1-7) | Comments | Reference |
| Neurogenic Plasma Extravasation | Potent inducer | Ineffective | SP's effect is mediated by NK-1R. | |
| Mast Cell Degranulation | Induces | Ineffective | SP acts via NK-1R and MRGPRX2 on mast cells. SP(1-7) does not activate MRGPRX2. | |
| Nociception | Pro-nociceptive | Anti-nociceptive | SP transmits pain signals, while SP(1-7) alleviates pain. | |
| Cancer Cell Proliferation (MDA-MB-231) | Proliferative | Cytotoxic at high doses | Opposite effects on cell viability. | |
| VEGF Release (MDA-MB-231) | Increases | Increases | Both peptides can induce the release of this pro-angiogenic factor. | |
| Thrombospondin-1 Release (MDA-MB-231) | Decreases | Increases at high doses | Opposing effects on this anti-angiogenic factor. |
Detailed Methodologies for Key Experiments
The following sections provide detailed protocols for key experiments used to investigate the roles of SP and SP(1-7) in neurogenic inflammation.
In Vivo Model: Capsaicin-Induced Plasma Extravasation (Evans Blue Assay)
This model is used to quantify vascular permeability in response to a neurogenic inflammatory stimulus.
Objective: To measure the extent of plasma protein leakage into tissues following the administration of capsaicin, SP, or SP(1-7).
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Capsaicin solution (e.g., 1 mg/mL in 10% ethanol, 10% Tween 80, and 80% saline)
-
Substance P and Substance P(1-7) solutions in sterile saline
-
Evans Blue dye (e.g., 50 mg/mL in sterile saline)
-
Anesthetic (e.g., pentobarbital, 60 mg/kg, i.p.)
-
Spectrophotometer
Procedure:
-
Anesthetize the rats with pentobarbital.
-
Inject Evans Blue dye intravenously via the tail vein. The dye binds to serum albumin.
-
After a short circulation period (e.g., 5 minutes), inject the test substance (capsaicin, SP, SP(1-7), or vehicle) intradermally into the dorsal skin or another tissue of interest.
-
After a defined period (e.g., 30 minutes), euthanize the animal and dissect the tissue at the injection site.
-
Dry the tissue samples (e.g., at 56°C for 48 hours) and record the dry weight.
-
Extract the Evans Blue dye from the tissue by incubating in formamide (e.g., 8 mL per 1 g of dry tissue) at 56°C for 48 hours.
-
Centrifuge the samples to pellet any debris.
-
Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.
-
Quantify the amount of extravasated dye using a standard curve of known Evans Blue concentrations. Results are typically expressed as ng of Evans Blue per mg of dry tissue.
In Vitro Model: Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) and receptor density (Bmax) of a radiolabeled ligand to its receptor.
Objective: To characterize the binding of 3H-SP(1-7) to its specific binding sites in neuronal tissues.
Materials:
-
Mouse or rat brain and spinal cord tissue
-
3H-SP(1-7) (radioligand)
-
Unlabeled SP(1-7) and other competing ligands
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Homogenizer
-
Centrifuge
-
Filtration apparatus with glass fiber filters (e.g., Whatman GF/C)
-
Scintillation counter and cocktail
Procedure:
-
Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands and interfering substances.
-
Binding Reaction: In a series of tubes, incubate the membrane preparation with a fixed concentration of 3H-SP(1-7) and varying concentrations of unlabeled SP(1-7) (for competition binding) or varying concentrations of 3H-SP(1-7) alone (for saturation binding).
-
Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters under vacuum. The filters will trap the membranes with the bound radioligand, while the free radioligand passes through.
-
Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Saturation Binding: Plot the specific binding (total binding minus non-specific binding, determined in the presence of a high concentration of unlabeled ligand) against the concentration of 3H-SP(1-7). Analyze the data using Scatchard analysis or non-linear regression to determine Kd and Bmax.
-
Competition Binding: Plot the percentage of specific binding against the concentration of the competing unlabeled ligand. Analyze the data to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding), from which the Ki (inhibition constant) can be calculated.
-
Concluding Remarks and Future Directions
The evidence presented in this technical guide clearly demonstrates that Substance P and its N-terminal fragment, SP(1-7), play dichotomous roles in the context of neurogenic inflammation. While SP is a potent initiator of the inflammatory cascade through the NK-1R, SP(1-7) is largely inactive in this regard and may even possess anti-inflammatory and anti-nociceptive properties mediated by a distinct receptor system.
This functional divergence has significant implications for drug development. The therapeutic potential of NK-1R antagonists in a range of inflammatory conditions has been extensively explored. However, the discovery of the distinct biological activities of SP(1-7) opens up new avenues for therapeutic intervention. The development of stable, potent agonists for the SP(1-7) receptor could offer a novel strategy for the treatment of chronic pain and inflammatory disorders, potentially with a more favorable side-effect profile than traditional anti-inflammatory drugs.
Future research should focus on several key areas:
-
Identification and Characterization of the SP(1-7) Receptor: The definitive identification and cloning of the SP(1-7) receptor is a critical next step. This will enable a more detailed understanding of its signaling pathways and facilitate the development of selective ligands.
-
In Vivo Studies of SP(1-7) in Inflammatory Models: Further in vivo studies are needed to comprehensively evaluate the anti-inflammatory potential of SP(1-7) in various models of neurogenic and other types of inflammation.
-
Development of SP(1-7) Receptor Agonists: The design and synthesis of potent and selective agonists for the SP(1-7) receptor will be crucial for translating these basic research findings into clinically viable therapeutics.
A deeper understanding of the interplay between SP and its metabolites will undoubtedly pave the way for more targeted and effective treatments for a wide range of inflammatory and pain-related pathologies.
Whitepaper: The Anti-Nociceptive Properties of Substance P(1-7)
Executive Summary
Substance P (SP), an undecapeptide of the tachykinin family, is a well-established pro-nociceptive neurotransmitter, mediating pain transmission and neurogenic inflammation primarily through the neurokinin-1 (NK1) receptor.[1][2] However, its major N-terminal metabolite, the heptapeptide (B1575542) Substance P(1-7) [SP(1-7)], exhibits paradoxical anti-nociceptive and anti-hyperalgesic properties.[3][4] This document provides a comprehensive technical overview of the anti-nociceptive effects of SP(1-7), detailing the quantitative in vivo data, experimental methodologies, and current understanding of its mechanism of action. The distinct signaling pathway of SP(1-7), separate from the classical SP/NK1 axis, presents a novel and compelling target for the development of a new class of analgesics, particularly for chronic and neuropathic pain states.[3][4]
The Metabolic Origin of Substance P(1-7)
Substance P is physiologically inactivated by membrane-bound proteases.[2][5] A key enzyme in this process is Neprilysin, also known as neutral endopeptidase 24.11.[2][5][6] Neprilysin cleaves SP, yielding several fragments, with SP(1-7) being a major product found concentrated in the dorsal horn of the spinal cord.[5] This metabolic conversion is not merely an inactivation step but a critical bioactivation, transforming the pro-nociceptive SP into an anti-nociceptive metabolite.[5][7] The inhibition of neprilysin can lead to an increase in SP levels, exacerbating inflammatory injuries.[6]
Caption: Metabolic conversion of Substance P to its anti-nociceptive fragment SP(1-7).
Quantitative Analysis of Anti-Nociceptive Effects
The analgesic properties of SP(1-7) have been quantified in various preclinical models of nociception. Intrathecal (i.t.) administration is the most studied route, directly targeting the spinal cord where SP(1-7) is endogenously produced.
Acute Thermal Nociception: Tail-Flick Test
The tail-flick test assesses the spinal reflex to a thermal stimulus. Intrathecal SP(1-7) produces a dose-dependent increase in tail-flick latency, indicating a potent anti-nociceptive effect.
Table 1: Effects of Intrathecal SP(1-7) and Analogs in the Mouse Tail-Flick Test
| Compound | Dose Range (i.t.) | Peak Effect Time | Key Finding | Citation(s) |
|---|---|---|---|---|
| Substance P(1-7) | 1.0 - 4.0 pmol | 5 min post-injection | Dose-dependent increase in tail-flick latency from ~5.7s to ~11.5s. | [5] |
| Substance P(1-7) amide | Not specified, but > SP(1-7) | Not specified | Higher potency and more pronounced effect in diabetic vs. non-diabetic mice. | [8][9] |
| ESP7 (EM-2/SP Chimera) | 0.05 - 1.0 µg | 15 - 90 min | Produced a modest (20-40% MPE) but long-lasting analgesic response. |[10] |
Neuropathic and Inflammatory Pain Models
SP(1-7) and its more stable amide analog demonstrate significant efficacy in models of persistent pain, which are often refractory to traditional analgesics.
Table 2: Efficacy of SP(1-7) and Analogs in Persistent Pain Models
| Pain Model | Compound | Administration | Key Anti-Nociceptive Outcome | Citation(s) |
|---|---|---|---|---|
| Acetic Acid Writhing | Substance P(1-7) | Intrathecal | Inhibited writhing behavior. Effect blocked by D-SP(1-7). | [11] |
| Formalin Test | Substance P(1-7) | Intrathecal | No acute effect in Phase 1; increased responses 24h later. | [11][12] |
| Diabetic Neuropathy | Substance P(1-7) | Intrathecal | Induced anti-hyperalgesia in diabetic mice. | [3][9] |
| Diabetic Neuropathy | Substance P(1-7) amide | Intrathecal | Potent anti-nociceptive effect, reversed by naloxone. | [8][9] |
| Spared Nerve Injury (SNI) | Substance P(1-7) amide | Intraperitoneal | Produced a powerful anti-allodynic effect. | [13] |
| SP-Induced Nociception | Angiotensin (1-7) | Intrathecal | Dose-dependently attenuated nociceptive behaviors (scratching, biting, licking). |[14][15] |
Mechanism of Action and Signaling Pathways
The anti-nociceptive action of SP(1-7) is mediated through a distinct signaling pathway that contrasts sharply with that of its parent peptide, SP.
Receptor Systems
SP(1-7) does not bind to NK1 receptors.[5] It is proposed to act through a specific, yet-to-be-fully-identified binding site or receptor.[3][4] Evidence suggests a complex interaction with opioid and sigma receptor systems:
-
Opioid System: The anti-nociceptive effects of SP(1-7) and its amide analog are consistently reversed by the non-selective opioid antagonist naloxone.[3][8][9] However, selective antagonists for μ, δ, or κ-opioid receptors fail to block this effect, suggesting an atypical opioid interaction or modulation of endogenous opioid release.[3][8][9]
-
Sigma (σ₁) Receptors: The anti-nociceptive effect of SP(1-7) amide is partially reversed by the σ₁ receptor agonist (+)-pentazocine, implicating the sigma receptor system in its mechanism.[8][9]
-
Mas-related G protein-coupled Receptors (Mrgprs): While SP can activate some Mrgprs to induce itch, studies suggest that the anti-nociceptive effects of SP(1-7) are unlikely to be mediated by MRGPRX2 agonism.[16][17] However, Angiotensin(1-7), which attenuates SP-induced nociception, acts via the Mas receptor and MrgD, suggesting a potential interplay within this receptor family.[14][18][19][20]
Caption: Proposed signaling pathways for SP(1-7) versus Substance P.
Structure-Activity Relationship
The biological activity of SP(1-7) is highly dependent on its structure:
-
N-Terminus: An intact Arginine at position 1 (Arg¹) is fundamental for retaining a potent in vivo anti-allodynic effect.[13]
-
C-Terminus: Amidation of the C-terminus (SP(1-7) amide) significantly increases binding affinity and anti-nociceptive potency compared to the native peptide.[8][13]
-
Truncation: N-terminal truncation indicates that a minimum of five amino acids is necessary to retain biological effect.[3]
Detailed Experimental Protocols
Reproducibility in nociceptive research relies on standardized protocols. The following are synthesized methodologies for key assays used in the evaluation of SP(1-7).
Intrathecal (i.t.) Injection in Mice
Intrathecal injections are performed on conscious mice to deliver substances directly to the spinal cord. The injection is made between the L5 and L6 vertebrae, and a characteristic flick of the tail confirms the successful puncture of the dura mater.[15]
Tail-Flick Test
This test measures the latency of a mouse to withdraw its tail from a noxious radiant heat source.
-
Apparatus: A device with a high-intensity light beam focused on the ventral surface of the tail.
-
Procedure: Mice are gently restrained, and their tails are exposed to the heat source. The time taken to flick the tail away is recorded automatically.
-
Parameters: The light intensity is calibrated to produce a baseline latency of 5-6 seconds.[5] A cut-off time (e.g., 15 seconds) is established to prevent tissue damage.[5]
-
Measurement: Latency is measured before and at various time points after i.t. drug administration.[5]
Hot Plate Test
This assay assesses a more complex, supraspinally-integrated response to a constant thermal stimulus.
-
Apparatus: A temperature-controlled metal plate enclosed by a clear cylinder.[21][22]
-
Procedure: Mice are placed on the heated surface (e.g., 55.5°C).[21]
-
Endpoints: The latency to the first sign of nociception, such as hindpaw licking, shaking, or jumping, is recorded.[21][22]
-
Parameters: A cut-off time (e.g., 30 seconds) is used to avoid injury.[22]
Formalin Test
This model assesses responses to a persistent chemical nociceptive stimulus, creating a biphasic response.
-
Procedure: A dilute formalin solution (e.g., 5%) is injected subcutaneously into the plantar surface of a hindpaw.
-
Observation: Nociceptive behaviors (licking, biting, and shaking of the injected paw) are observed and timed.
-
Phases: The response is quantified in two distinct periods: Phase 1 (acute pain, 0-5 minutes post-injection) and Phase 2 (inflammatory pain, 15-30 minutes post-injection).[15][23]
References
- 1. pnas.org [pnas.org]
- 2. ejournal.uin-malang.ac.id [ejournal.uin-malang.ac.id]
- 3. diva-portal.org [diva-portal.org]
- 4. From the Anti-Nociceptive Substance P Metabolite Substance P (1-7) to Small Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Portico [access.portico.org]
- 6. mdpi.com [mdpi.com]
- 7. Intrathecal substance P augments morphine-induced antinociception: possible relevance in the production of substance P N-terminal fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The effect of substance P1-7 amide on nociceptive threshold in diabetic mice [diva-portal.org]
- 10. pnas.org [pnas.org]
- 11. An antagonist of substance P N-terminal fragments, D-substance P(1-7), reveals that both nociceptive and antinociceptive effects are induced by substance P N-terminal activity during noxious chemical stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Importance of N- and C-terminal residues of substance P 1-7 for alleviating allodynia in mice after peripheral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. The effect of substance P and its common in vivo‐formed metabolites on MRGPRX2 and human mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. genscript.com [genscript.com]
- 18. scbt.com [scbt.com]
- 19. An Overview of Alamadine/MrgD signaling and its role in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. uniprot.org [uniprot.org]
- 21. Differential Contribution of Substance P and Neurokinin A to Spinal Cord Neurokinin-1 Receptor Signaling in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Intracellular messengers contributing to persistent nociception and hyperalgesia induced by L-glutamate and substance P in the rat formalin pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
Substance P(1-7): A Modulator of Synaptic Transmission and its Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), an undecapeptide of the tachykinin family, is a well-established neurotransmitter and neuromodulator involved in a myriad of physiological processes, including pain transmission, inflammation, and mood regulation.[1][2][3] While the biological activities of the full-length peptide, primarily mediated through the neurokinin-1 (NK1) receptor, have been extensively studied, there is a growing body of evidence highlighting the distinct and often opposing effects of its N-terminal metabolite, Substance P(1-7) (SP(1-7)). This heptapeptide (B1575542) fragment, generated through enzymatic cleavage of SP, exhibits a unique pharmacological profile, interacting with its own specific binding sites and modulating synaptic transmission in a manner that is distinct from its parent peptide.[4][5] This technical guide provides a comprehensive overview of the current understanding of SP(1-7) and its effects on synaptic transmission, with a focus on its receptor interactions, modulation of key neurotransmitter systems, and the underlying signaling pathways.
Data Presentation: Quantitative Analysis of Substance P(1-7) Interactions
The following tables summarize key quantitative data from radioligand binding assays and in vivo microdialysis studies, providing a comparative overview of the binding characteristics of SP(1-7) and its effects on neurotransmitter release.
Table 1: Binding Affinity of [³H]SP(1-7) in Rodent Central Nervous System
| Tissue | Receptor Population | Dissociation Constant (Kd) (nM) | Maximum Binding Capacity (Bmax) (fmol/mg protein) | Reference |
| Mouse Brain | Single Population | 2.5 | 29.2 | [4] |
| Mouse Spinal Cord | High-Affinity Site | 0.03 | 0.87 | [4] |
| Low-Affinity Site | 5.4 | 19.6 | [4] | |
| Rat Brain | Single Population | 4.4 | Not Reported | |
| Rat Spinal Cord | High-Affinity Site | 0.5 | Not Reported | |
| Low-Affinity Site | >12 | Not Reported |
Table 2: Dose-Dependent Effects of Intranigral SP(1-7) on Striatal Dopamine (B1211576) Release
| Dose of SP(1-7) (nmol) | Effect on Dopamine Release | Reference |
| 0.001 - 0.01 | Inhibition | |
| 0.1 - 5.0 | Stimulation |
Table 3: Effects of SP(1-7) on Endogenous Dopamine Outflow in Rat Striatal Slices
| Concentration of SP(1-7) | Effect on Dopamine Outflow | Reference |
| 0.1 nM | Significant Increase | [6] |
| 1 nM | Significant Increase | [6] |
| > 1 nM | No Effect | [6] |
Signaling Pathways of Substance P(1-7)
Substance P(1-7) exerts its effects through a receptor system distinct from the classical NK1 receptor. Evidence suggests the existence of a specific, high-affinity binding site for SP(1-7) in the central nervous system.[4] While this receptor has not yet been cloned, functional studies indicate that it is a G-protein coupled receptor (GPCR). The binding of SP(1-7) is sensitive to GTP analogs, a hallmark of GPCR activation. However, the specific G-protein subtype (e.g., Gs, Gi/o, Gq/11) and the downstream second messenger cascades remain to be fully elucidated. A primary mechanism through which SP(1-7) modulates synaptic transmission is by influencing the function of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission and synaptic plasticity.[5]
Putative signaling cascade of Substance P(1-7).
A significant aspect of SP(1-7)'s action is its modulation of glutamatergic neurotransmission, particularly through the NMDA receptor. Studies have shown that SP(1-7) can influence the expression of NMDA receptor subunits, suggesting a long-term regulatory role in synaptic plasticity.[5] The precise molecular interactions between the SP(1-7) signaling pathway and the NMDA receptor complex are an active area of research.
SP(1-7) modulation of glutamatergic synapse.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections provide outlines for key experiments used to characterize the effects of Substance P(1-7).
Radioligand Binding Assay for SP(1-7) Receptor
This protocol details the steps for a saturation binding assay to determine the affinity (Kd) and density (Bmax) of SP(1-7) binding sites.
Radioligand binding assay workflow.
1. Membrane Preparation:
-
Dissect the brain region of interest (e.g., striatum, spinal cord) from rodents on ice.
-
Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using the Bradford assay).
2. Saturation Binding Assay:
-
In a series of tubes, add a constant amount of membrane protein (e.g., 100-200 µg).
-
Add increasing concentrations of [³H]SP(1-7) to the tubes.
-
For each concentration of radioligand, prepare a parallel set of tubes containing an excess of unlabeled SP(1-7) (e.g., 1 µM) to determine non-specific binding.
-
Incubate the tubes at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
-
Plot the specific binding data as a function of the free radioligand concentration.
-
Analyze the data using Scatchard analysis or non-linear regression to determine the Kd and Bmax values.
In Vivo Microdialysis for Measuring SP(1-7)-Induced Dopamine Release
This protocol describes the use of in vivo microdialysis to measure changes in extracellular dopamine levels in a specific brain region following the administration of SP(1-7).
In vivo microdialysis workflow.
1. Stereotaxic Surgery and Probe Implantation:
-
Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.
-
Implant a guide cannula stereotaxically into the brain region of interest (e.g., substantia nigra or nucleus accumbens).
-
Secure the guide cannula to the skull with dental cement.
-
Allow the animal to recover from surgery for a specified period.
2. Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Allow for an equilibration period to achieve a stable baseline of neurotransmitter levels.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into collection vials, often containing an antioxidant to prevent dopamine degradation.
3. Drug Administration and Sample Analysis:
-
After collecting baseline samples, administer SP(1-7) either systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).
-
Continue collecting dialysate samples for a defined period after drug administration.
-
Analyze the concentration of dopamine and its metabolites in the dialysate samples using a sensitive analytical technique, such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
4. Data Analysis:
-
Express the dopamine concentrations in each sample as a percentage of the average baseline concentration.
-
Perform statistical analysis to determine the significance of changes in dopamine release following SP(1-7) administration.
Electrophysiological Recording of SP(1-7) Effects on Synaptic Transmission
This protocol outlines the whole-cell patch-clamp technique in brain slices to investigate the direct effects of SP(1-7) on synaptic currents.
Patch-clamp electrophysiology workflow.
1. Brain Slice Preparation:
-
Rapidly dissect the brain of an animal (e.g., rat or mouse) in ice-cold, oxygenated aCSF.
-
Prepare acute brain slices (e.g., 300-400 µm thick) containing the region of interest (e.g., hippocampus, striatum) using a vibratome.
-
Allow the slices to recover in oxygenated aCSF at room temperature for at least one hour before recording.
2. Electrophysiological Recording:
-
Transfer a slice to the recording chamber of a microscope and continuously perfuse with oxygenated aCSF.
-
Visualize neurons using infrared differential interference contrast (IR-DIC) microscopy.
-
Using a micromanipulator, approach a neuron with a glass micropipette filled with an internal solution.
-
Establish a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell recording configuration.
-
Record baseline synaptic activity, such as spontaneous or evoked excitatory postsynaptic currents (EPSCs), in voltage-clamp mode.
3. Drug Application and Data Analysis:
-
Bath-apply SP(1-7) at a known concentration to the slice.
-
Record synaptic activity during and after drug application to observe any changes in the amplitude, frequency, or kinetics of synaptic currents.
-
Analyze the recorded data to quantify the effects of SP(1-7) on synaptic transmission. Statistical comparisons are made between baseline and post-drug application periods.
Conclusion and Future Directions
Substance P(1-7) is emerging as a significant neuromodulator with a distinct pharmacological profile that sets it apart from its parent peptide. Its ability to interact with specific, non-NK1 receptors and modulate key neurotransmitter systems, particularly the dopaminergic and glutamatergic pathways, underscores its potential as a novel therapeutic target. The modulation of NMDA receptor function by SP(1-7) suggests its involvement in synaptic plasticity and higher-order brain functions.
Future research should focus on the definitive identification and cloning of the SP(1-7) receptor, which will be instrumental in developing selective pharmacological tools to probe its function. A detailed elucidation of the intracellular signaling cascades initiated by SP(1-7) receptor activation is also critical. Furthermore, a deeper understanding of the molecular mechanisms by which SP(1-7) modulates NMDA receptor activity will provide valuable insights into its role in synaptic transmission and its potential for treating neurological and psychiatric disorders. The continued investigation of this intriguing peptide fragment holds considerable promise for advancing our understanding of neuropeptidergic signaling and for the development of new therapeutic strategies.
References
- 1. Substance P Modulates NMDA Responses and Causes Long-Term Protein Synthesis-Dependent Modulation of the Lamprey Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substance P - Wikipedia [en.wikipedia.org]
- 3. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
The Enigmatic Signaling of Substance P(1-7): A Technical Guide for Researchers
An In-depth Exploration of the Intracellular Signaling Pathways Activated by the N-Terminal Fragment of Substance P
Introduction
Substance P (SP), an eleven-amino-acid neuropeptide, is a well-characterized mediator of pain, inflammation, and various physiological processes through its interaction with the neurokinin-1 receptor (NK1R). However, its N-terminal heptapeptide (B1575542) fragment, Substance P(1-7) [SP(1-7)], generated through enzymatic cleavage in vivo, presents a contrasting and more enigmatic signaling profile. This technical guide provides a comprehensive overview of the current understanding of the intracellular signaling pathways activated by SP(1-7), focusing on its unique receptor interactions and downstream effects. It is intended for researchers, scientists, and drug development professionals investigating novel therapeutic avenues related to pain modulation, neuroinflammation, and beyond.
While full-length SP robustly activates G-protein coupled NK1Rs, leading to the canonical downstream signaling cascades involving phospholipase C activation, intracellular calcium mobilization, and cyclic AMP (cAMP) production, evidence strongly indicates that SP(1-7) does not follow this path.[1][2] Instead, SP(1-7) interacts with its own distinct binding sites, initiating a signaling cascade that is still being fully elucidated but appears to be independent of the classical tachykinin receptors.[3][4] This guide will delve into the knowns and unknowns of SP(1-7) signaling, presenting quantitative data, detailed experimental protocols, and visual representations of the proposed pathways.
Quantitative Data: Binding Characteristics of Substance P(1-7)
Radioligand binding assays have been instrumental in characterizing the specific binding sites for SP(1-7) in the central nervous system. These studies have revealed high-affinity binding sites that are distinct from NK1, NK2, NK3, and opioid receptors. The following table summarizes the key binding parameters for [³H]-SP(1-7) in different tissues.[4][5]
| Tissue | Receptor Population | Dissociation Constant (Kd) | Maximum Binding Capacity (Bmax) |
| Mouse Brain | Single Population | 2.5 nM | 29.2 fmol/mg protein |
| Mouse Spinal Cord | High-Affinity Site | 0.03 nM | 0.87 fmol/mg protein |
| Low-Affinity Site | 5.4 nM | 19.6 fmol/mg protein | |
| Rat Spinal Cord | High-Affinity Site | 0.5 nM | Not Reported |
| Low-Affinity Site | >12 nM | Not Reported | |
| Rat Ventral Tegmental Area (VTA) | Single Population | 4.4 nM | Not Reported |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the signaling of Substance P(1-7).
[³H]-Substance P(1-7) Radioligand Binding Assay
This protocol is adapted from established methods for characterizing the binding of [³H]-SP(1-7) to central nervous system tissue membranes.[5][6]
a. Membrane Preparation:
-
Homogenize dissected brain regions or spinal cord tissue in 20 volumes of ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4) using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspending in fresh lysis buffer and repeating the centrifugation step.
-
Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 7.4, containing protease inhibitors such as aprotinin, leupeptin, and bestatin) to a final protein concentration of 0.5-1.0 mg/mL, as determined by a Bradford or BCA protein assay.
b. Binding Assay:
-
In a 96-well plate, combine the following in a final volume of 250 µL:
-
150 µL of membrane preparation.
-
50 µL of [³H]-SP(1-7) at various concentrations (e.g., 0.1-20 nM for saturation binding) or a fixed concentration (e.g., 2.5 nM for competition assays).
-
50 µL of assay buffer (for total binding), unlabeled SP(1-7) (10 µM, for non-specific binding), or competing ligands at various concentrations.
-
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3% polyethyleneimine (PEI), using a cell harvester.
-
Wash the filters rapidly with 4 x 1 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
c. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation binding experiments, determine the Kd and Bmax values by non-linear regression analysis of the specific binding data.
-
For competition binding experiments, calculate the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.
Western Blot Analysis of ERK Phosphorylation
This protocol describes the detection of phosphorylated ERK (p-ERK) in spinal cord tissue following treatment with SP(1-7) and a pro-nociceptive stimulus like capsaicin.[7][8]
a. Sample Preparation:
-
Following in vivo treatment, rapidly dissect the dorsal horn of the spinal cord and snap-freeze in liquid nitrogen.
-
Homogenize the tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
b. Gel Electrophoresis and Transfer:
-
Separate the protein samples on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
c. Immunoblotting:
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., rabbit anti-p-ERK1/2, 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
d. Data Analysis:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.
-
Quantify the band intensities using densitometry software.
-
Express the results as the ratio of p-ERK to total ERK.
In Vivo Microdialysis for Dopamine (B1211576) Release
This protocol outlines the procedure for measuring extracellular dopamine levels in a specific brain region, such as the nucleus accumbens, following administration of SP(1-7).[9][10]
a. Surgical Procedure:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens).
-
Secure the cannula with dental cement and allow the animal to recover for several days.
b. Microdialysis:
-
On the day of the experiment, gently insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer SP(1-7) (e.g., via intracerebroventricular injection or local perfusion through the probe) and continue collecting dialysate samples.
c. Sample Analysis:
-
Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Generate a standard curve with known concentrations of dopamine to quantify the results.
d. Data Analysis:
-
Express the dopamine concentrations as a percentage of the baseline levels.
-
Perform statistical analysis to determine the significance of any changes in dopamine release following SP(1-7) administration.
Signaling Pathways and Visualizations
The precise intracellular signaling pathways directly activated by Substance P(1-7) are still under investigation. However, based on current evidence, several potential mechanisms can be proposed. The following diagrams, generated using the DOT language for Graphviz, illustrate these hypothesized pathways.
Proposed Modulatory Pathway of SP(1-7) on Nociceptive Signaling
Substance P(1-7) has been shown to exert antinociceptive effects, in part by inhibiting the activation of ERK in the spinal cord, which is a key kinase in pain signaling.[7]
Caption: Modulatory effect of SP(1-7) on ERK-mediated nociception.
Hypothesized Downstream Signaling of SP(1-7) via Sigma-1 Receptor
Some studies suggest that the antinociceptive effects of SP(1-7) may involve the sigma-1 receptor, a chaperone protein at the endoplasmic reticulum, acting downstream of the SP(1-7) binding site.[11] The exact mechanism of this interaction is yet to be determined.
Caption: Proposed involvement of the Sigma-1 receptor in SP(1-7) signaling.
Experimental Workflow for Investigating SP(1-7) Signaling
The following diagram outlines a logical workflow for researchers investigating the intracellular signaling pathways of Substance P(1-7).
References
- 1. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. ≥97% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to Gene Expression Changes Induced by Substance P(1-7)
For Researchers, Scientists, and Drug Development Professionals
Substance P(1-7) (SP(1-7)), an N-terminal heptapeptide (B1575542) fragment of the full-length neuropeptide Substance P (SP), is emerging as a significant neuromodulator with distinct biological activities. Unlike its parent peptide, which is well-known for its pro-inflammatory and pain-transmitting roles via neurokinin-1 (NK1) receptors, SP(1-7) often exhibits different, sometimes opposing, effects.[1][2][3] Understanding the specific gene expression changes induced by this fragment is crucial for elucidating its mechanism of action and exploring its therapeutic potential in various neurological and inflammatory conditions. This guide provides a detailed overview of the current knowledge on SP(1-7)-mediated gene regulation, experimental methodologies, and associated signaling pathways.
Quantitative Analysis of Gene Expression Changes
Research has demonstrated that SP(1-7) can modulate the transcription of specific genes, particularly within the central nervous system. The following tables summarize the key quantitative findings from studies investigating these effects.
Table 1: Modulation of Neurotransmitter Receptor Gene Expression by Substance P(1-7) in Rat Brain
| Gene | Brain Region | Experimental Condition | Change in mRNA Expression | Reference |
|---|---|---|---|---|
| Dopamine (B1211576) D2 Receptor | Frontal Cortex & Nucleus Accumbens | Morphine Withdrawal | Regulation of transcript levels | [1][2][4] |
| NMDA Receptor Subunit NR1 | Various Brain Regions | Naive Rats (ICV injection) | Regulated | [1][2] |
| NMDA Receptor Subunit NR2A | Various Brain Regions | Naive Rats (ICV injection) | Regulated | [1][2] |
| NMDA Receptor Subunit NR2B | Various Brain Regions | Naive Rats (ICV injection) | Regulated |[1][2] |
Note: The term "regulated" is used as reported in the source literature, which did not consistently provide specific quantitative fold changes.
While comprehensive transcriptomic data from microarray or RNA-sequencing specific to SP(1-7) is not widely available in the public domain, the existing evidence points towards a targeted regulation of genes involved in neurotransmission. This is distinct from the broader inflammatory gene expression profile induced by full-length Substance P, which includes the upregulation of cytokines and adhesion molecules.[5][6][7]
Signaling Pathways and Mechanisms
The signaling pathways initiated by SP(1-7) are not as extensively characterized as those for full-length SP. However, evidence suggests that SP(1-7) does not typically signal through the classical NK1 receptor pathway associated with its parent peptide.[2] Instead, it appears to interact with distinct binding sites and modulate key neurotransmitter systems.[1][2]
The regulation of Dopamine D2 and NMDA receptor gene expression suggests an interaction with dopaminergic and glutamatergic signaling cascades. These pathways are critical in the context of opioid withdrawal and memory function, where SP(1-7) has shown modulatory effects.[1]
Below is a diagram illustrating the proposed signaling pathway for SP(1-7) leading to the modulation of gene expression.
Experimental Protocols
The investigation of SP(1-7)-induced gene expression changes has employed a range of molecular biology techniques. Below are detailed methodologies based on the available literature.
3.1. Animal Models and Administration
-
Species: Male Sprague-Dawley rats are commonly used.
-
Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycles.
-
Induction of Experimental States: For studies on opioid withdrawal, morphine dependence is induced via subcutaneous implantation of morphine pellets.[1]
-
Administration of SP(1-7): Intracerebroventricular (ICV) injection is a common route for central nervous system delivery. A guide cannula is stereotaxically implanted into the lateral ventricle. SP(1-7) is then dissolved in a vehicle (e.g., sterile saline) and injected.[1][2]
3.2. Gene Expression Analysis: Northern Blot
The Northern blot technique has been utilized to quantify specific mRNA transcripts for genes like the dopamine D2 receptor.[1]
-
Tissue Collection: Following experimental manipulation and euthanasia, specific brain regions (e.g., frontal cortex, nucleus accumbens) are rapidly dissected and frozen.
-
RNA Extraction: Total RNA is extracted from the brain tissue using methods such as the guanidinium (B1211019) thiocyanate-phenol-chloroform extraction.
-
Electrophoresis: A defined amount of total RNA (e.g., 15-20 µg) is denatured and separated by size on an agarose (B213101) gel containing formaldehyde.
-
Blotting: The separated RNA is transferred from the gel to a nylon membrane via capillary action.
-
Hybridization: The membrane is incubated with a radiolabeled (e.g., ³²P) cDNA or oligonucleotide probe specific to the target mRNA (e.g., dopamine D2 receptor).
-
Washing: The membrane is washed under stringent conditions to remove any non-specifically bound probe.
-
Detection: The membrane is exposed to X-ray film (autoradiography) to visualize the bands corresponding to the target mRNA.
-
Quantification: The intensity of the bands is quantified using densitometry and normalized to a housekeeping gene (e.g., GAPDH or β-actin) to control for loading variations.
The following diagram outlines the workflow for this experimental approach.
3.3. In Situ Hybridization
This technique can be used to localize the expression of specific mRNAs within the anatomical context of the brain tissue, providing spatial information that complements quantitative methods like Northern blot or qPCR.
Conclusion and Future Directions
The available evidence indicates that Substance P(1-7) is a bioactive peptide that selectively modulates the expression of genes crucial for neuronal function, particularly those encoding neurotransmitter receptors. Its effects appear to be distinct from its parent molecule, Substance P, highlighting its potential as a novel therapeutic agent.
For drug development professionals, the targeted nature of SP(1-7)'s action on dopamine and NMDA receptor gene expression suggests potential applications in disorders characterized by dysregulation of these systems, such as opioid dependence and certain neuropsychiatric conditions.[1]
Future research should prioritize comprehensive transcriptomic and proteomic analyses (e.g., RNA-sequencing and mass spectrometry) to generate a global profile of the molecular changes induced by SP(1-7). Elucidating its specific receptor(s) and downstream signaling cascades will be paramount in fully understanding its mechanism of action and advancing its development as a therapeutic candidate.
References
- 1. diva-portal.org [diva-portal.org]
- 2. diva-portal.org [diva-portal.org]
- 3. wcrj.net [wcrj.net]
- 4. Substance P signalling in primary motor cortex facilitates motor learning in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Inflammation and Organ Injury the Role of Substance P and Its Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
Evolutionary Conservation of the Substance P N-terminal Fragment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substance P (SP), a member of the tachykinin peptide family, is a crucial neurotransmitter and neuromodulator involved in a myriad of physiological and pathological processes, including pain, inflammation, and mood regulation. While the C-terminal region of SP is well-characterized for its high-affinity binding to the neurokinin-1 receptor (NK1R) and subsequent G-protein activation, the N-terminal fragment of SP has emerged as a biologically active entity with distinct properties and a high degree of evolutionary conservation. This technical guide provides an in-depth analysis of the evolutionary conservation of the SP N-terminal fragment, its unique binding sites, and associated signaling pathways. We present a compilation of quantitative data, detailed experimental protocols, and visual diagrams to facilitate further research and drug development efforts targeting this intriguing peptide fragment.
Introduction
Substance P is an undecapeptide with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2.[1] For decades, research predominantly focused on the C-terminal hexapeptide, which was considered the active portion of the molecule responsible for its characteristic effects through the NK1R. However, a growing body of evidence indicates that the N-terminal fragment, particularly SP(1-7) (Arg-Pro-Lys-Pro-Gln-Gln-Phe), possesses its own biological activities, often distinct from or even opposing those of the full-length peptide and its C-terminal fragments.[2] The remarkable evolutionary conservation of this N-terminal sequence across vertebrates suggests a significant and preserved physiological role. This guide delves into the core aspects of this conservation, providing a technical resource for the scientific community.
Evolutionary Conservation of the Substance P N-terminal Sequence
The primary amino acid sequence of the Substance P N-terminal fragment is highly conserved across a wide range of vertebrate species, indicating strong evolutionary pressure to maintain its structure and function.
Table 1: Amino Acid Sequence Alignment of the Substance P N-terminal Fragment (Residues 1-7) Across Vertebrate Classes
| Species | Class | Sequence (1-7) | Conservation |
| Human (Homo sapiens) | Mammalia | R-P-K-P-Q-Q-F | Identical |
| Mouse (Mus musculus) | Mammalia | R-P-K-P-Q-Q-F | Identical |
| Rat (Rattus norvegicus) | Mammalia | R-P-K-P-Q-Q-F | Identical |
| Guinea Pig (Cavia porcellus) | Mammalia | R-P-K-P-Q-Q-F | Identical[1] |
| Chicken (Gallus gallus) | Aves | R-P-R -P-Q-Q-F | Conservative Substitution (K to R at position 3) |
| Alligator (Alligator mississippiensis) | Reptilia | R-P-R -P-Q-Q-F | Conservative Substitution (K to R at position 3) |
| Frog (Xenopus laevis) | Amphibia | R-P-K-P-Q-Q-F | Identical |
| Zebrafish (Danio rerio) | Pisces | R-P-K-P-S-G-F | Divergent |
Note: The high degree of identity and conservative substitution underscores the functional importance of this peptide fragment throughout vertebrate evolution. The zebrafish sequence shows more divergence, which may reflect the evolutionary distance and potential differences in the tachykinin system in teleost fish.[3]
Quantitative Data: Binding Affinities
Contrary to initial assumptions, the SP N-terminal fragment SP(1-7) exhibits negligible affinity for the classical NK1R. Instead, it binds with high affinity to a distinct, specific binding site in the central nervous system.
Table 2: Binding Affinities of Substance P N-terminal Fragment (SP 1-7) in Rodent CNS
| Ligand | Preparation | Binding Site | Kd (nM) | Ki (nM) | Bmax (fmol/mg protein) | Reference |
| 3H-SP(1-7) | Mouse Brain Membranes | SP(1-7) specific site | 2.5 | - | 29.2 | [4] |
| 3H-SP(1-7) | Mouse Spinal Cord Membranes | SP(1-7) specific site (High Affinity) | 0.03 | - | 0.87 | [4] |
| 3H-SP(1-7) | Mouse Spinal Cord Membranes | SP(1-7) specific site (Low Affinity) | 5.4 | - | 19.6 | [4] |
| SP(1-7) | Rat Brain Membranes | SP(1-7) specific site | - | 2.6 | - | [5] |
| SP(1-7) | Rat Spinal Cord Membranes | SP(1-7) specific site (High Affinity) | 0.5 | - | - | [6] |
| SP(1-7) | Rat Spinal Cord Membranes | SP(1-7) specific site (Low Affinity) | >12 | - | - | [6] |
| SP(1-7) | Mouse Spinal Cord Membranes | NK1 Receptor | >10,000 (IC50) | - | - | [7] |
Experimental Protocols
Radioligand Binding Assay for SP(1-7) Specific Binding Sites
This protocol is adapted from methodologies described for characterizing the specific binding sites of the SP N-terminal fragment.[4][6]
Objective: To determine the binding affinity (Kd) and density (Bmax) of SP(1-7) specific binding sites in rodent brain or spinal cord membranes using [3H]-SP(1-7).
Materials:
-
[3H]-SP(1-7) (radioligand)
-
Unlabeled SP(1-7) and other competing ligands
-
Rodent brain or spinal cord tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Dissect brain or spinal cord tissue on ice.
-
Homogenize the tissue in ice-cold homogenization buffer using a Polytron or similar homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 min at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh homogenization buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a series of tubes, add a constant amount of membrane protein (e.g., 100-200 µg).
-
For saturation binding, add increasing concentrations of [3H]-SP(1-7).
-
For competition binding, add a fixed concentration of [3H]-SP(1-7) (typically at or near the Kd) and increasing concentrations of unlabeled competing ligands.
-
To determine non-specific binding, add a high concentration of unlabeled SP(1-7) (e.g., 1 µM) to a parallel set of tubes.
-
Incubate the tubes at a specified temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 min).
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation binding, plot specific binding versus the concentration of [3H]-SP(1-7) and analyze the data using non-linear regression to determine Kd and Bmax (e.g., using Prism software).
-
For competition binding, plot the percentage of specific binding versus the concentration of the competing ligand and analyze the data to determine the IC50, which can be converted to a Ki value.
-
Functional Assay: cAMP Accumulation for Gs Activation
This protocol is a generalized procedure based on common methodologies for measuring Gs-coupled receptor activation.[8][9][10]
Objective: To determine the ability of ligands to stimulate cAMP production via a Gs-coupled receptor (e.g., NK1R).
Materials:
-
Cells expressing the receptor of interest (e.g., HEK293 or CHO cells stably expressing NK1R)
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Forskolin (positive control for adenylyl cyclase activation)
-
Test ligands (agonists, antagonists)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Culture and Plating:
-
Culture cells in appropriate medium until they reach the desired confluency.
-
Seed the cells into 96- or 384-well plates at a predetermined density and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with a PDE inhibitor in stimulation buffer for a short period (e.g., 10-30 min) to prevent cAMP degradation.
-
Add varying concentrations of the test agonist to the wells. For antagonist testing, pre-incubate with the antagonist before adding a fixed concentration of agonist (e.g., EC80).
-
Incubate for a specified time (e.g., 30 min) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions. This step often includes the detection reagents.
-
Incubate the plate for the recommended time to allow for the detection reaction to occur.
-
-
Data Acquisition and Analysis:
-
Measure the signal (e.g., fluorescence, luminescence) using a plate reader.
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw data to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the ligand concentration and use non-linear regression to determine the EC50 and Emax for agonists or the IC50 for antagonists.
-
Functional Assay: Inositol (B14025) Monophosphate (IP1) Accumulation for Gq Activation
This protocol outlines a common method for assessing Gq-coupled receptor activity by measuring the accumulation of a stable inositol phosphate (B84403) metabolite, IP1.[11][12]
Objective: To quantify the activation of a Gq-coupled receptor (e.g., NK1R) by measuring ligand-induced IP1 accumulation.
Materials:
-
Cells expressing the receptor of interest
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
LiCl (to inhibit IP1 degradation)
-
Test ligands
-
IP1 assay kit (e.g., HTRF-based)
-
Plate reader compatible with the assay kit
Procedure:
-
Cell Culture and Plating:
-
Culture and seed cells into appropriate well plates as described for the cAMP assay.
-
-
Assay Procedure:
-
Remove the culture medium and replace it with assay buffer containing LiCl.
-
Add varying concentrations of the test agonist. For antagonist testing, pre-incubate with the antagonist before adding a fixed concentration of agonist.
-
Incubate for a specified time (e.g., 30-60 min) at 37°C.
-
-
Cell Lysis and IP1 Detection:
-
Lyse the cells and add the detection reagents as per the IP1 assay kit protocol.
-
Incubate for the recommended duration.
-
-
Data Acquisition and Analysis:
-
Measure the signal on a compatible plate reader.
-
Generate an IP1 standard curve.
-
Calculate the IP1 concentrations in the samples from the standard curve.
-
Plot the IP1 concentration against the ligand concentration and determine the EC50 and Emax for agonists or the IC50 for antagonists using non-linear regression.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of Substance P via the NK1 Receptor
Caption: Dual G-protein coupling of the NK1 receptor activated by Substance P.
Experimental Workflow for Characterizing SP N-terminal Fragment Activity
Caption: Workflow for the characterization of Substance P N-terminal fragment bioactivity.
Conclusion
The N-terminal fragment of Substance P is not an inert metabolic byproduct but a highly conserved and biologically active peptide with its own distinct pharmacology. Its high degree of sequence conservation across vertebrates points to a fundamental physiological role that has been maintained throughout evolution. The existence of a specific, high-affinity binding site for SP(1-7), separate from the NK1R, opens up new avenues for research and therapeutic development. Understanding the unique signaling pathways and physiological functions mediated by this N-terminal fragment could lead to novel strategies for treating a range of disorders, potentially with greater specificity and fewer side effects than drugs targeting the broader activities of full-length Substance P. This guide provides a foundational resource to aid researchers in these endeavors.
References
- 1. Primary amino acid sequence of guinea-pig substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substance P and behavior: opposite effects of N-terminal and C-terminal fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substance P mRNA expression during zebrafish development: influence of mu opioid receptor and cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific binding of substance P aminoterminal heptapeptide [SP(1-7)] to mouse brain and spinal cord membranes | Journal of Neuroscience [jneurosci.org]
- 5. diva-portal.org [diva-portal.org]
- 6. diva-portal.org [diva-portal.org]
- 7. An N-terminal fragment of substance P, substance P(1-7), down-regulates neurokinin-1 binding in the mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. IP3/IP1 Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis and Purification of Substance P(1-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP) is an undecapeptide neuropeptide that plays a significant role in pain transmission, inflammation, and mood regulation through its interaction with the neurokinin-1 (NK-1) receptor. Its N-terminal fragment, Substance P(1-7) (H-Arg-Pro-Lys-Pro-Gln-Gln-Phe-OH), is a major metabolite of SP and has been shown to possess its own distinct biological activities, often opposing those of the parent peptide.[1][2] Notably, Substance P(1-7) has demonstrated anti-nociceptive effects, suggesting its potential as a therapeutic agent for pain management.[1][2] Unlike the full-length Substance P, this heptapeptide (B1575542) is believed to exert its effects through a specific, yet to be fully characterized, binding site distinct from the NK-1 receptor.[3][4]
This document provides detailed protocols for the chemical synthesis of Substance P(1-7) using Fmoc-based solid-phase peptide synthesis (SPPS) and its subsequent purification by reversed-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
Table 1: Summary of Synthesis and Purification Parameters for Substance P(1-7)
| Parameter | Value/Description | Reference/Notes |
| Synthesis Strategy | ||
| Method | Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) | Standard methodology for peptide synthesis. |
| Resin | Pre-loaded Fmoc-Phe-Wang resin | For C-terminal carboxylic acid. |
| Coupling Reagent | HCTU/DIEA | O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) / N,N-Diisopropylethylamine.[2] |
| Fmoc Deprotection | 20% Piperidine (B6355638) in DMF | Standard deprotection agent in Fmoc SPPS.[2] |
| Cleavage Cocktail | 90:5:5 (v/v/v) TFA/TIS/H₂O | Trifluoroacetic acid / Triisopropylsilane / Water.[2] |
| Purification | ||
| Method | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Standard method for peptide purification.[5] |
| Column | C8 or C18, 5-10 µm particle size, 100-300 Å pore size | Commonly used for peptide separations.[2][5] |
| Mobile Phase A | 0.1% TFA in Water | |
| Mobile Phase B | 0.1% TFA in Acetonitrile (B52724) | |
| Detection | 215 nm and 280 nm | For detection of the peptide bond and phenylalanine residue, respectively. |
| Quantitative Data | ||
| Expected Yield (Crude) | 60-80% | Typical yields for SPPS of a peptide of this length. |
| Expected Purity (Post-HPLC) | >95% | A commonly achieved purity for synthetic peptides.[2] |
Experimental Protocols
I. Solid-Phase Synthesis of Substance P(1-7)
This protocol is based on the Fmoc/tBu strategy for the synthesis of the heptapeptide H-Arg(Pbf)-Pro-Lys(Boc)-Pro-Gln(Trt)-Gln(Trt)-Phe-OH.
1. Resin Preparation:
-
Start with Fmoc-Phe-Wang resin (e.g., 0.5 mmol/g loading).
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a peptide synthesis vessel.
2. Amino Acid Coupling Cycle (repeated for each amino acid): a. Fmoc Deprotection:
- Drain the DMF from the swollen resin.
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate for 5 minutes, then drain.
- Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes to ensure complete Fmoc removal.
- Wash the resin thoroughly with DMF (5-7 times). b. Amino Acid Coupling:
- In a separate vial, dissolve the next Fmoc-protected amino acid (4 equivalents relative to resin loading) and HCTU (3.9 equivalents) in DMF.
- Add DIEA (8 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 1-2 hours at room temperature.
- To monitor the completion of the coupling reaction, a Kaiser test can be performed on a small sample of the resin beads.
- After complete coupling, drain the reaction solution and wash the resin with DMF (3-5 times).
3. Peptide Chain Assembly Sequence:
-
The amino acids are coupled sequentially to the resin-bound phenylalanine in the following order:
-
Fmoc-Gln(Trt)-OH
-
Fmoc-Gln(Trt)-OH
-
Fmoc-Pro-OH
-
Fmoc-Lys(Boc)-OH
-
Fmoc-Pro-OH
-
Fmoc-Arg(Pbf)-OH
-
4. Cleavage and Deprotection:
-
After the final amino acid coupling and subsequent Fmoc deprotection, wash the peptide-resin with dichloromethane (B109758) (DCM) and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail of 90% Trifluoroacetic acid (TFA), 5% Triisopropylsilane (TIS), and 5% water.
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
II. Purification of Substance P(1-7) by RP-HPLC
1. Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water or a small amount of DMSO followed by dilution with mobile phase A).
-
Filter the peptide solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Flow Rate: 4 mL/min (for a 10 mm ID column).
-
Detection: UV at 215 nm and 280 nm.
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 45% B (linear gradient)
-
35-40 min: 45% to 95% B (linear gradient for column wash)
-
40-45 min: 95% B
-
45-50 min: 95% to 5% B (return to initial conditions)
-
50-60 min: 5% B (equilibration)
-
3. Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the fractions with >95% purity.
-
Lyophilize the pooled fractions to obtain the purified Substance P(1-7) as a white powder.
-
Confirm the identity of the purified peptide by mass spectrometry (Expected [M+H]⁺ ≈ 900.04 g/mol ).
Visualizations
Caption: Experimental workflow for the synthesis and purification of Substance P(1-7).
References
- 1. ffa.uni-lj.si [ffa.uni-lj.si]
- 2. The effect of substance P and its common in vivo‐formed metabolites on MRGPRX2 and human mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific binding of substance P aminoterminal heptapeptide [SP(1-7)] to mouse brain and spinal cord membranes | Journal of Neuroscience [jneurosci.org]
- 4. diva-portal.org [diva-portal.org]
- 5. Proteolysis Controls Endogenous Substance P Levels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling Substance P(1-7) in Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the radiolabeling of Substance P(1-7) and its application in receptor binding assays. This document includes detailed protocols for common radiolabeling techniques, binding assay procedures, and a summary of relevant binding data.
Introduction
Substance P (SP) is an undecapeptide neurotransmitter involved in a variety of physiological processes, including pain transmission, inflammation, and mood regulation. Its biological effects are primarily mediated through the neurokinin-1 (NK-1) receptor. The N-terminal fragment, Substance P(1-7) (SP(1-7)), is a major metabolite of SP and has been shown to possess biological activities that are distinct from, and sometimes opposite to, the parent peptide.[1] Research suggests that SP(1-7) interacts with a specific binding site, distinct from the NK-1 receptor, making it an important target for drug discovery.[2][3]
Radioligand binding assays are a fundamental tool for characterizing the interaction of ligands with this specific SP(1-7) binding site. These assays require a high-affinity, radiolabeled form of SP(1-7) to quantify the binding of unlabeled test compounds. This document outlines the methodologies for preparing radiolabeled SP(1-7) and for performing subsequent binding assays.
Data Presentation: Quantitative Binding Data
The following tables summarize the binding affinities of radiolabeled SP(1-7) and the inhibitory constants of various competing ligands for the SP(1-7) binding site.
| Radioligand | Tissue/Cell Line | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| [3H]-SP(1-7) | Mouse Brain | 2.5 | 29.2 | [2] |
| [3H]-SP(1-7) | Mouse Spinal Cord (High Affinity Site) | 0.03 | 0.87 | [2] |
| [3H]-SP(1-7) | Mouse Spinal Cord (Low Affinity Site) | 5.4 | 19.6 | [2] |
| [3H]-SP(1-7) | Rat Brain | 4.4 | - | [4] |
| [3H]-SP(1-7) | Rat Spinal Cord (High Affinity Site) | 0.5 | - | [4] |
| [3H]-SP(1-7) | Rat Spinal Cord (Low Affinity Site) | >12 | - | [4] |
Table 1: Dissociation Constants (Kd) and Maximum Binding Capacities (Bmax) of [3H]-Substance P(1-7).
| Competing Ligand | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Reference |
| Substance P(1-7) | Rat Spinal Cord | 0.75 | - | [5] |
| Substance P(1-7) amide | Rat Spinal Cord | 0.3 | - | [5] |
| Substance P | Mouse Brain | 28 | 49 | [3] |
| Endomorphin-2 | Rat Spinal Cord | - | ~10-fold lower affinity than SP(1-7) | [4] |
| DAMGO | Mouse Brain & Spinal Cord | Active in displacing [3H]-SP(1-7) | - | [2] |
| SP(1-6) | Rat Spinal Cord | 1830 | - | [5] |
| SP(3-11) | Mouse Brain | >10,000 | >10,000 | [3] |
| SP(5-11) | Mouse Brain | >10,000 | >10,000 | [3] |
Table 2: Inhibitory Constants (Ki) and Half-maximal Inhibitory Concentrations (IC50) of Various Ligands in [3H]-Substance P(1-7) Competition Binding Assays.
Experimental Protocols
Radiolabeling of Substance P(1-7)
The choice of radioisotope and labeling method depends on the desired specific activity and the chemical nature of the peptide. Tritium (B154650) (3H) and Iodine-125 (125I) are commonly used for labeling peptides for binding assays.
Protocol 1: Tritiation of Substance P(1-7) via a Dehydro-Proline Precursor (Hypothetical Protocol)
Materials:
-
SP(1-7) precursor with 3,4-dehydro-L-proline at either position 2 or 4.
-
Tritium gas (3H2)
-
Palladium on carbon (Pd/C) or Palladium on barium sulfate (B86663) (Pd/BaSO4) catalyst
-
Anhydrous, degassed solvent (e.g., Dimethylformamide - DMF)
-
High-Performance Liquid Chromatography (HPLC) system with a reverse-phase C18 column
-
Scintillation counter
Procedure:
-
Preparation of the Precursor Peptide: Synthesize the SP(1-7) peptide (Arg-Pro-Lys-Pro-Gln-Gln-Phe) with a 3,4-dehydro-L-proline residue incorporated at either position 2 or 4 using standard solid-phase peptide synthesis (SPPS) techniques.
-
Catalytic Tritiation:
-
In a specialized tritiation manifold, dissolve the precursor peptide in anhydrous, degassed DMF.
-
Add the palladium catalyst to the solution.
-
Freeze the solution with liquid nitrogen and evacuate the reaction vessel.
-
Introduce tritium gas into the reaction vessel to the desired pressure.
-
Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by the uptake of tritium gas.
-
-
Removal of Labile Tritium:
-
After the reaction is complete, carefully remove the excess tritium gas.
-
Add a small amount of a protic solvent (e.g., methanol) to the reaction mixture to exchange any labile tritium atoms.
-
Evaporate the solvent under reduced pressure. Repeat this step several times to ensure the complete removal of labile tritium.
-
-
Purification of [3H]-SP(1-7):
-
Dissolve the crude tritiated peptide in an appropriate solvent (e.g., 0.1% trifluoroacetic acid in water).
-
Purify the [3H]-SP(1-7) using a reverse-phase HPLC system with a C18 column. Use a gradient of acetonitrile (B52724) in 0.1% trifluoroacetic acid to elute the peptide.
-
Collect fractions and measure the radioactivity of each fraction using a scintillation counter.
-
Pool the fractions containing the pure [3H]-SP(1-7).
-
-
Determination of Specific Activity:
-
Determine the concentration of the purified peptide by UV absorbance at 280 nm (if a tyrosine or tryptophan is present) or by a colorimetric peptide assay.
-
Measure the total radioactivity of the purified peptide solution using a scintillation counter.
-
Calculate the specific activity in Curies per millimole (Ci/mmol).
-
Protocol 2: Radioiodination of a Substance P(1-7) Analogue using the Iodogen Method
Since SP(1-7) lacks a tyrosine residue for direct iodination, a common strategy is to synthesize an analogue containing a tyrosine residue, for example, [Tyr0]-SP(1-7). The Iodogen method is a mild and efficient way to iodinate peptides.
Materials:
-
[Tyr0]-SP(1-7) peptide
-
Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)
-
Sodium [125I]iodide
-
Phosphate (B84403) buffer (50 mM, pH 7.4)
-
Sodium metabisulfite (B1197395) solution (to stop the reaction)
-
HPLC system with a reverse-phase C18 column
Procedure:
-
Iodogen Tube Preparation: Prepare a reaction vial coated with Iodogen by dissolving it in an organic solvent (e.g., chloroform), adding it to the vial, and evaporating the solvent under a stream of nitrogen.
-
Iodination Reaction:
-
Dissolve the [Tyr0]-SP(1-7) peptide in the phosphate buffer.
-
Add the peptide solution to the Iodogen-coated vial.
-
Add the Sodium [125I]iodide solution to the vial and gently agitate the mixture for 10-15 minutes at room temperature.
-
-
Reaction Quenching: Transfer the reaction mixture to a clean tube containing a solution of sodium metabisulfite to stop the iodination reaction.
-
Purification of [125I-Tyr0]-SP(1-7): Purify the radiolabeled peptide using reverse-phase HPLC as described in Protocol 1. Monitor the elution profile with a gamma counter to identify the fractions containing the iodinated peptide.
Radioligand Binding Assay for Substance P(1-7)
This protocol describes a competitive binding assay to determine the affinity of test compounds for the SP(1-7) binding site using [3H]-SP(1-7) as the radioligand.
Materials:
-
[3H]-SP(1-7)
-
Unlabeled SP(1-7) (for determining non-specific binding)
-
Test compounds
-
Tissue homogenate (e.g., mouse or rat brain or spinal cord membranes)
-
Binding buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors (e.g., 2 µg/mL chymostatin, 4 µg/mL leupeptin, 40 µg/mL bacitracin) and 0.02% BSA.[8]
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethylenimine
-
Scintillation cocktail
-
Scintillation counter
-
Filtration apparatus
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue (e.g., brain or spinal cord) in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in the binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
Set up assay tubes in triplicate for total binding, non-specific binding, and for each concentration of the test compound.
-
Total Binding: Add a known amount of [3H]-SP(1-7) (at a concentration close to its Kd) and the membrane preparation to the assay tubes.
-
Non-specific Binding: Add [3H]-SP(1-7), the membrane preparation, and a high concentration of unlabeled SP(1-7) (e.g., 1 µM).
-
Competitive Binding: Add [3H]-SP(1-7), the membrane preparation, and varying concentrations of the test compound.
-
The final assay volume should be consistent across all tubes (e.g., 250 µL).
-
-
Incubation: Incubate the assay tubes at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).[8]
-
Filtration:
-
Terminate the binding reaction by rapid filtration of the assay mixture through the pre-soaked glass fiber filters using a vacuum filtration apparatus.
-
Quickly wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
For competitive binding, plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) from the resulting sigmoidal curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathway for Substance P and its Receptor
The signaling pathway for the specific Substance P(1-7) receptor has not yet been fully elucidated. However, the signaling cascade for the parent peptide, Substance P, through its well-characterized NK-1 receptor is presented below for context.
Caption: Substance P signaling through the NK-1 receptor.
Logical Relationship of Substance P and its Fragments
Caption: Relationship between Substance P and its fragments.
References
- 1. [3H]substance P binding in the intermediolateral cell column and striatum of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific binding of substance P aminoterminal heptapeptide [SP(1-7)] to mouse brain and spinal cord membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. diva-portal.org [diva-portal.org]
- 5. diva-portal.org [diva-portal.org]
- 6. Synthesis, biological activity, and tritiation of L-3, 4-dehydroproline-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Substance P(1-7) Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P(1-7) (SP(1-7)), the N-terminal heptapeptide (B1575542) fragment of Substance P (SP), has emerged as a significant neuromodulator with a distinct pharmacological profile from its parent peptide. In rodent models, SP(1-7) has demonstrated a range of biological activities, including antinociceptive effects, modulation of dopamine (B1211576) systems, and influences on learning and memory.[1][2] Unlike Substance P, which primarily acts on neurokinin-1 (NK1) receptors, SP(1-7) is thought to exert its effects through a specific, yet-to-be-fully-characterized binding site, and potentially through interactions with other receptor systems like NMDA and opioid-related receptors.[1][3][4]
These application notes provide a comprehensive overview of established protocols for the administration of SP(1-7) in rodent models, summarizing dosages, routes of administration, and experimental outcomes. The detailed methodologies and data tables are intended to serve as a practical resource for designing and executing preclinical studies involving this intriguing peptide fragment.
Data Presentation: Quantitative Summary of SP(1-7) Administration
The following tables summarize dosages and administration routes for SP(1-7) as reported in various rodent studies. These tables are designed for easy comparison to aid in experimental design.
Table 1: Intracerebral and Intrathecal Administration of SP(1-7) in Rodents
| Species | Route of Administration | Brain/Spinal Region | Dosage Range | Vehicle | Key Finding/Application | Reference |
| Rat | Intracerebroventricular (ICV) | Lateral Ventricle | Dose-dependent | Not Specified | Regulates NMDA receptor subunit mRNA expression. | [3] |
| Rat | Microinjection | Dorsal Periaqueductal Gray (DPAG) | 35 - 70 pmol | Not Specified | Increased vertical exploratory activity. | [5] |
| Rat | Microinjection | Substantia Nigra, pars reticulata (SNR) | 0.01 - 1 nmol | 0.2 µL Saline | Modulates SP-induced motor responses. | [6] |
| Mouse | Intrathecal (i.t.) | Lumbar (L5-L6) | 1.0 - 4.0 pmol | Artificial Cerebrospinal Fluid (aCSF) | Produced a dose-dependent antinociceptive effect in the tail-flick test. | [7] |
| Mouse | Intrathecal (i.t.) | Lumbar | 22.5 pmol | 0.85% Saline, 0.01 N Acetic Acid | Modulated NMDA- and Kainic Acid-induced behaviors. | [4][8] |
| Mouse | Intrathecal (i.t.) | Lumbar | 1.0 - 4.0 pmol | Not Specified | Antagonized SP-induced aversive behaviors. | [6] |
Table 2: Systemic Administration of SP(1-7) in Rodents
| Species | Route of Administration | Dosage Range | Vehicle | Key Finding/Application | Reference |
| Rat | Intraperitoneal (i.p.) | 167 µg/kg | Saline with 10 mM Acetic Acid | Long-lasting memory-enhancing effect on avoidance learning. | [2] |
| Mouse | Intraperitoneal (i.p.) | Not Specified | Not Specified | Anti-allodynic effect in spared nerve injury (SNI) models. | [9] |
| Mouse | Intravenous (i.v.) | 1 nmol/kg | Saline | Attenuated mechanical allodynia in a chronic constriction injury (CCI) model. | [10] |
| Mouse | Subcutaneous (s.c.) | 10 nmol/kg | Not Specified | Accelerated wound healing in diabetic (db/db) mice. | [11] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following sections provide step-by-step protocols for common routes of SP(1-7) administration.
Protocol 1: Intracerebroventricular (ICV) Cannulation and Injection in Rats
This protocol is adapted from methodologies used to study the central effects of SP(1-7) on gene expression and behavior.[3][12]
1. Materials and Reagents:
-
Substance P(1-7) peptide
-
Sterile artificial Cerebrospinal Fluid (aCSF) or 0.9% Saline
-
Anesthetic (e.g., Ketamine/Xylazine cocktail or Isoflurane)
-
Stereotaxic apparatus
-
Guide cannula and dummy cannula (e.g., 22-gauge)
-
Internal injection cannula (e.g., 28-gauge)
-
Dental cement
-
Microsyringe pump and Hamilton syringe
-
Surgical tools (scalpel, drill, sutures)
2. Surgical Procedure (Cannula Implantation):
-
Anesthetize the rat and securely mount it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Using a stereotaxic atlas for coordinates, mark the target location for the lateral ventricle (e.g., ~0.8 mm posterior to bregma, 1.5 mm lateral to midline).
-
Drill a burr hole at the marked location, taking care not to damage the dura mater.
-
Slowly lower the guide cannula to the desired depth (e.g., ~3.5 mm ventral from the skull surface).
-
Secure the cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula into the guide to keep it patent.
-
Suture the scalp incision and allow the animal to recover for at least one week before injection.
3. Injection Procedure:
-
Gently restrain the conscious rat and remove the dummy cannula.
-
Prepare the SP(1-7) solution in sterile aCSF or saline to the desired concentration.
-
Load the Hamilton syringe and connect it to the internal injection cannula, ensuring no air bubbles are present.
-
Insert the internal injection cannula into the guide cannula, extending slightly beyond its tip into the ventricle.
-
Infuse the SP(1-7) solution at a slow, controlled rate (e.g., 0.5-1.0 µL/minute) using the microsyringe pump. Total injection volumes are typically 1-5 µL.
-
Leave the injection cannula in place for an additional 60 seconds to allow for diffusion and prevent backflow.
-
Slowly withdraw the injector and replace the dummy cannula.
-
Monitor the animal for any adverse reactions before returning it to its home cage.
Protocol 2: Intrathecal (i.t.) Injection in Mice
This protocol is based on methods for studying the effects of SP(1-7) on nociception at the spinal cord level.[7]
1. Materials and Reagents:
-
Substance P(1-7) peptide
-
Sterile artificial Cerebrospinal Fluid (aCSF) or Saline
-
Hamilton microsyringe (e.g., 50 µL) with a 28- or 30-gauge needle
2. Injection Procedure:
-
Manually restrain the unanesthetized mouse, holding it firmly by the pelvic girdle.
-
Position the mouse so its back is slightly arched to open the intervertebral spaces.
-
Carefully insert the microsyringe needle between the L5 and L6 vertebrae. A slight tail-flick is a common indicator of successful entry into the intrathecal space.
-
Inject the SP(1-7) solution slowly in a small volume (typically 5 µL) over several seconds.
-
Withdraw the needle smoothly.
-
Immediately place the mouse in an observation chamber to assess behavioral responses or proceed with nociceptive testing (e.g., tail-flick test).
Protocol 3: Intravenous (i.v.) Injection in Mice
This protocol is suitable for investigating the systemic effects of SP(1-7), particularly in models of peripheral neuropathy.[10]
1. Materials and Reagents:
-
Substance P(1-7) peptide
-
Sterile, pyrogen-free 0.9% Saline
-
Mouse restrainer
-
Insulin syringe (e.g., 29- or 30-gauge)
2. Injection Procedure:
-
Prepare the SP(1-7) solution in sterile saline. Doses are typically calculated based on the animal's body weight (e.g., 1 nmol/kg).[10]
-
Place the mouse in a suitable restrainer to immobilize it and provide access to the tail.
-
Warm the tail gently with a heat lamp or warm water to dilate the lateral tail veins.
-
Identify a lateral tail vein and swab the area with 70% ethanol.
-
Carefully insert the needle into the vein, bevel up. Successful entry is often confirmed by a small flash of blood in the needle hub.
-
Slowly inject the solution. If significant resistance is met or a subcutaneous bleb forms, the needle is not in the vein and should be repositioned.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor for any immediate effects.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vivo study investigating the effects of SP(1-7) administration in a rodent model of neuropathic pain.
References
- 1. diva-portal.org [diva-portal.org]
- 2. scielo.br [scielo.br]
- 3. Intracerebroventricular injection of the N-terminal substance P fragment SP(1-7) regulates the expression of the N-methyl-D-aspartate receptor NR1, NR2A and NR2B subunit mRNAs in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. Anxiogenic effects of substance P and its 7-11 C terminal, but not the 1-7 N terminal, injected into the dorsal periaqueductal gray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Portico [access.portico.org]
- 8. jneurosci.org [jneurosci.org]
- 9. diva-portal.org [diva-portal.org]
- 10. Intravenous Administration of Substance P Attenuates Mechanical Allodynia Following Nerve Injury by Regulating Neuropathic Pain-Related Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. diva-portal.org [diva-portal.org]
Application Notes: Intrathecal Substance P(1-7) in Nociceptive Research
Introduction
Substance P (SP), a member of the tachykinin peptide family, is a well-established neurotransmitter and neuromodulator deeply involved in pain transmission.[1][2] Released from primary afferent nerve fibers in the spinal cord upon noxious stimulation, SP binds to neurokinin-1 (NK1) receptors, leading to central sensitization and enhanced pain perception.[3][4][5] However, enzymatic degradation of SP in the central nervous system produces several fragments, with the N-terminal heptapeptide, Substance P(1-7) [SP(1-7)], being a major metabolite.[3][6] Intriguingly, SP(1-7) exhibits biological effects often opposite to those of its parent molecule, most notably producing antinociceptive (pain-inhibiting) effects.[3] This makes intrathecal (i.t.) administration of SP(1-7) a valuable tool for investigating novel pain modulation pathways in preclinical studies.
These application notes provide an overview of the mechanism of action of intrathecally administered SP(1-7) and detailed protocols for its use in rodent pain models.
Mechanism of Action
Unlike full-length Substance P, which exerts its pronociceptive effects primarily through the NK1 receptor, SP(1-7) is understood to act via distinct binding sites.[3] Its antinociceptive action at the spinal level is not mediated by NK1 receptors but involves the modulation of other critical neurotransmitter systems. Research has shown that i.t. SP(1-7) can attenuate excitatory behaviors and neurochemical changes induced by other substances, such as high-dose morphine.[7] The primary mechanism involves inhibiting the presynaptic release of glutamate (B1630785) and subsequently reducing the production of nitric oxide (NO) in the dorsal spinal cord.[7] This dampening of the excitatory NMDA-NO cascade contributes to its pain-reducing effects.[7] Furthermore, some studies suggest SP(1-7) may interact with Mas-related G protein-coupled receptors (Mrgprs), such as MrgA1, which are expressed in sensory neurons and are implicated in pain and itch modulation.[8][9]
References
- 1. mdpi.com [mdpi.com]
- 2. Substance P - Wikipedia [en.wikipedia.org]
- 3. diva-portal.org [diva-portal.org]
- 4. pnas.org [pnas.org]
- 5. ejournal.uin-malang.ac.id [ejournal.uin-malang.ac.id]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Intrathecal substance P (1-7) prevents morphine-evoked spontaneous pain behavior via spinal NMDA-NO cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Intraperitoneal Administration of Substance P(1-7) for Efficacy Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Substance P(1-7) (SP(1-7)), the N-terminal fragment of the neuropeptide Substance P (SP), has garnered significant interest for its distinct biological activities that often counterbalance the effects of its parent peptide. While SP is a well-known mediator of pain and inflammation through its interaction with neurokinin 1 (NK1) receptors, SP(1-7) has demonstrated potent antinociceptive and anti-inflammatory properties.[1][2] This has positioned SP(1-7) and its analogs as promising therapeutic candidates for managing chronic pain conditions, such as neuropathic pain.[1] Intraperitoneal (i.p.) administration offers a practical and effective route for delivering SP(1-7) in preclinical models to assess its systemic efficacy. These application notes provide a comprehensive overview of the available data on the intraperitoneal administration of SP(1-7), detailed experimental protocols, and a summary of its signaling pathways.
Data Presentation: Efficacy of Intraperitoneal Substance P(1-7)
The following tables summarize the quantitative data from studies evaluating the efficacy of intraperitoneally administered Substance P(1-7) and its analogs in rodent models of pain.
Table 1: Anti-Allodynic Effects of Intraperitoneal Substance P(1-7) in a Rat Model of Spinal Cord Injury (SCI)
| Compound | Dosage (nmol/kg) | Administration Route | Animal Model | Key Findings | Reference |
| Substance P(1-7) | 185 | Intraperitoneal (i.p.) | Rat, Spinal Cord Injury (SCI) | Demonstrated a powerful anti-allodynic effect 30 minutes post-administration. | [2] |
| Substance P(1-7) amide | 185 | Intraperitoneal (i.p.) | Rat, Spinal Cord Injury (SCI) | Showed a more distinct and potent anti-allodynic effect compared to the native SP(1-7) at the same dose, with effects observed 30 minutes post-administration. | [2] |
Table 2: Anti-Allodynic Effects of Intraperitoneal Substance P(1-7) Analogs in a Mouse Model of Spared Nerve Injury (SNI)
| Compound | Dosage (nmol/kg) | Administration Route | Animal Model | Key Findings | Reference |
| Substance P(1-7) amide | Not specified, but effective | Intraperitoneal (i.p.) | Mouse, Spared Nerve Injury (SNI) | Exhibited anti-allodynic effects, suggesting peripheral administration is effective in this neuropathic pain model. | [2] |
| Imidazole-based peptidomimetic | Not specified, but effective | Intraperitoneal (i.p.) | Mouse, Spared Nerve Injury (SNI) | Equipotent to the SP(1-7) amide in its anti-allodynic effect and more potent than gabapentin. | [3] |
Experimental Protocols
Protocol 1: General Protocol for Intraperitoneal Administration of Substance P(1-7) in Rodents
This protocol provides a generalized procedure for the intraperitoneal injection of SP(1-7) in mice or rats for efficacy studies. It is based on standard practices for i.p. injections and should be adapted according to specific experimental designs and institutional guidelines.[4][5][6]
Materials:
-
Substance P(1-7) or its analog (powder form)
-
Sterile vehicle (e.g., phosphate-buffered saline (PBS), sterile saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes (1 mL)
-
Sterile needles (26-30 gauge)[5]
-
70% ethanol
-
Animal scale
-
Appropriate animal restraint device
Procedure:
-
Preparation of Substance P(1-7) Solution:
-
On the day of the experiment, weigh the required amount of SP(1-7) powder.
-
Dissolve the powder in a sterile vehicle (e.g., PBS) to the desired stock concentration. Gentle vortexing may be required to ensure complete dissolution.
-
Prepare fresh solutions for each experiment to ensure peptide stability.
-
The final injection volume should typically be between 100 µL and 200 µL for mice and can be up to 1-2 mL for rats.[5][7]
-
-
Animal Preparation:
-
Weigh the animal to determine the correct volume of the SP(1-7) solution to inject based on the target dosage (e.g., in nmol/kg or mg/kg).
-
Properly restrain the animal. For mice, this can be done by scruffing the neck to expose the abdomen. For rats, appropriate handling techniques should be used to ensure the animal is secure and calm.
-
-
Intraperitoneal Injection:
-
Position the animal on its back with the head tilted slightly downwards. This allows the abdominal organs to shift away from the injection site.
-
Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder and the cecum (which is larger on the left side in mice).[5]
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid puncturing internal organs.
-
Aspirate slightly by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or any fluid appears in the syringe, withdraw the needle and reinject at a different site with a new sterile needle.
-
Slowly inject the calculated volume of the SP(1-7) solution.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-Injection Monitoring:
-
Monitor the animal for any signs of distress or adverse reactions immediately after the injection and at regular intervals as per the experimental design.
-
Proceed with behavioral testing or other efficacy assessments at the predetermined time points (e.g., 30 minutes post-injection).[2]
-
Protocol 2: Experimental Workflow for Assessing Anti-Allodynic Efficacy
This workflow outlines the key steps for evaluating the anti-allodynic effects of intraperitoneally administered SP(1-7) in a neuropathic pain model.
Caption: Experimental workflow for assessing the efficacy of SP(1-7).
Signaling Pathways
Substance P(1-7) is thought to exert its effects through binding to specific, yet-to-be-fully-characterized receptors that are distinct from the classical NK1 receptor for Substance P.[1] However, some of its actions may involve modulation of other receptor systems. The downstream signaling cascades are complex and can vary depending on the cell type.
Proposed Signaling Pathway for Substance P(1-7) in Neuromodulation
The following diagram illustrates a proposed signaling pathway for the antinociceptive effects of Substance P(1-7). It is hypothesized that SP(1-7) binds to a unique receptor, which may be a G protein-coupled receptor (GPCR), leading to downstream effects that modulate neuronal excitability and pain transmission.
Caption: Proposed signaling cascade for Substance P(1-7)'s antinociceptive effects.
Logical Relationship: Antagonistic Actions of Substance P and Substance P(1-7)
This diagram illustrates the opposing effects of Substance P and its N-terminal fragment, SP(1-7), on nociception.
Caption: Opposing roles of Substance P and Substance P(1-7) in nociception.
References
- 1. diva-portal.org [diva-portal.org]
- 2. researchgate.net [researchgate.net]
- 3. diva-portal.org [diva-portal.org]
- 4. Intraperitoneal Injection of Neonatal Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 6. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
Measuring Substance P(1-7) in Cerebrospinal Fluid: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of neuropeptide fragments like Substance P(1-7) in cerebrospinal fluid (CSF) is critical for advancing our understanding of neurological and pain-related disorders. This document provides detailed application notes and protocols for the measurement of Substance P(1-7) in CSF, focusing on established methodologies and best practices.
Substance P (SP), an eleven-amino-acid neuropeptide, is a key mediator in pain transmission and neuroinflammation.[1] Its biological activity is modulated by enzymatic cleavage into smaller fragments, including the N-terminal heptapeptide (B1575542) Substance P(1-7) (SP(1-7)).[2] Emerging evidence suggests that SP(1-7) may have distinct biological functions, often opposing those of the parent molecule, including antinociceptive effects.[3] Therefore, the specific and sensitive measurement of SP(1-7) in CSF can provide valuable insights into the pathophysiology of various conditions and aid in the development of novel therapeutics.
Core Methodologies for Quantification
The two primary methods for the quantification of Substance P(1-7) in CSF are Radioimmunoassay (RIA) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages and requires specific sample preparation and analytical procedures.
| Method | Principle | Advantages | Disadvantages |
| Radioimmunoassay (RIA) | Competitive binding of a radiolabeled antigen and an unlabeled antigen to a limited amount of antibody. | High sensitivity (fmol/ml range), high throughput.[4] | Use of radioactive materials, potential for cross-reactivity with other SP fragments.[5] |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation of peptides by liquid chromatography followed by mass-based detection and quantification. | High specificity and ability to distinguish between different peptide fragments, multiplexing capabilities.[6] | Requires sophisticated instrumentation, potential for ion suppression effects. |
Experimental Protocols
Cerebrospinal Fluid (CSF) Sample Collection and Handling
Proper sample collection and handling are paramount to prevent the degradation of Substance P(1-7) and ensure accurate measurement.
Protocol for CSF Collection and Initial Processing:
-
Collection: Collect CSF via lumbar puncture into polypropylene (B1209903) tubes.
-
Inhibitor Addition: Immediately add a protease inhibitor cocktail to the CSF to prevent enzymatic degradation of Substance P and its fragments.
-
Acidification: Acidify the sample by adding hydrochloric acid (HCl). This has been shown to improve the recovery of peptides.[4]
-
Centrifugation: Centrifuge the samples to remove any cellular debris.
-
Storage: Store the supernatant at -80°C until analysis.
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. A paradox from a neurotransmitter: the opposite effects of substance P and its physiological fragments SP (1-7) and SP (9-11) on the proliferation of human breast cancer cells and the migration capabilities of HUVEC cells - WCRJ [wcrj.net]
- 3. diva-portal.org [diva-portal.org]
- 4. A high-recovery extraction procedure for quantitative analysis of substance P and opioid peptides in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
Application Notes and Protocols for HPLC-Mass Spectrometry Quantification of Substance P(1-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP) is an eleven-amino acid neuropeptide involved in a wide range of physiological and pathological processes, including pain transmission, inflammation, and neurogenic inflammation.[1] The biological activity of Substance P is not only mediated by the full-length peptide but also by its metabolites. One of the major metabolites is the N-terminal fragment, Substance P(1-7).[2][3] Accurate quantification of Substance P(1-7) is crucial for understanding its physiological and pathological roles. This document provides a detailed protocol for the quantification of Substance P(1-7) in biological samples using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), a highly sensitive and selective analytical technique.[3]
Experimental Workflow
The overall workflow for the quantification of Substance P(1-7) from biological samples is depicted below.
References
Application Notes and Protocols for Substance P(1-7) Radioimmunoassay and Validation
These application notes provide a detailed protocol for the quantification of Substance P(1-7) using a competitive radioimmunoassay (RIA). The document is intended for researchers, scientists, and drug development professionals. It includes a comprehensive experimental protocol, validation parameters, and visual representations of the workflow and the associated signaling pathway.
Introduction
Substance P (SP) is an undecapeptide neuropeptide involved in a wide range of physiological and pathological processes.[1] It is metabolized into smaller fragments, including the N-terminal fragment Substance P(1-7) (SP(1-7)). The quantification of SP(1-7) in biological samples is crucial for understanding its physiological roles and its potential as a biomarker. Radioimmunoassay (RIA) is a highly sensitive and specific method for measuring picogram quantities of antigens, such as neuropeptides, in biological fluids.[2] This document outlines a detailed protocol for a competitive RIA to measure SP(1-7) levels and the necessary validation procedures to ensure data accuracy and reliability.
Experimental Protocols
Sample Collection and Preparation
Proper sample handling is critical to prevent the degradation of Substance P and its fragments.
Materials:
-
Protease inhibitors (e.g., aprotinin)
-
EDTA
-
Acidifying agent (e.g., 1 M acetic acid, trifluoroacetic acid (TFA), or HCl)
-
Liquid nitrogen
-
-80°C freezer
Protocol:
-
Collect biological samples (e.g., plasma, cerebrospinal fluid (CSF), tissue homogenates) in tubes containing protease inhibitors and EDTA. For instance, for 1 mL of sample, add 50 μL of 1.9 mg/mL aprotinin (B3435010) and 6.8 μL of 0.5 mol/L EDTA.[3]
-
Immediately after collection, acidify the samples to a low pH to further inhibit enzymatic degradation.[1][4]
-
For tissue samples, homogenize in a cold acidic buffer (e.g., 1 M acetic acid) at 4°C.[1]
-
Quick-freeze the samples in liquid nitrogen and store them at -80°C until extraction.[1]
Sample Extraction
Extraction is necessary to concentrate the peptide and remove interfering substances from the biological matrix. Solid-Phase Extraction (SPE) is a commonly used method.[1]
Materials:
-
C18 reverse-phase SPE cartridges
-
4% (v/v) acetic acid
-
Elution buffer (e.g., 60% (v/v) acetonitrile (B52724) in 1% (v/v) TFA)
-
Vacuum manifold
-
Sample concentrator (e.g., centrifugal evaporator)
Protocol:
-
Activate the C18 SPE cartridges by rinsing with 5 mL of methanol followed by 5 mL of distilled water.[1]
-
Dilute plasma samples 1:4 with 4% (v/v) acetic acid.[1]
-
Load the acidified samples onto the activated SPE cartridges.
-
Wash the cartridges with a low concentration of organic solvent to remove hydrophilic impurities.
-
Elute the bound peptides with an appropriate elution buffer, such as 60% acetonitrile in 1% TFA.[1]
-
Evaporate the eluates to dryness using a sample concentrator.
-
Reconstitute the dried extracts in the RIA buffer for analysis.
Radioimmunoassay (RIA) Protocol
This protocol is based on the principle of competitive binding.
Materials:
-
Specific anti-Substance P(1-7) antibody
-
¹²⁵I-labeled Substance P(1-7) (tracer)
-
Substance P(1-7) standards
-
RIA buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4, containing 0.9% NaCl, 0.05% sodium azide, and 0.3% bovine serum albumin)
-
Separating agent (e.g., dextran-coated charcoal or a secondary antibody)
-
Gamma counter
Protocol:
-
Prepare a standard curve by serially diluting the Substance P(1-7) standard in RIA buffer.
-
In appropriately labeled tubes, add a specific volume of RIA buffer, the standard or reconstituted sample, the primary anti-Substance P(1-7) antibody, and the ¹²⁵I-labeled Substance P(1-7) tracer.
-
Incubate the mixture for a specified period (e.g., 24-48 hours) at 4°C to allow for competitive binding.
-
Separate the antibody-bound fraction from the free fraction using a separating agent. For dextran-coated charcoal, incubate for a short period and then centrifuge to pellet the charcoal with the free tracer.
-
Decant the supernatant containing the antibody-bound tracer into new tubes.
-
Measure the radioactivity in the supernatant (bound fraction) or the pellet (free fraction) using a gamma counter.
-
Plot a standard curve of the percentage of bound tracer against the concentration of the unlabeled Substance P(1-7) standards.
-
Determine the concentration of Substance P(1-7) in the unknown samples by interpolating their percentage of bound tracer from the standard curve.
Experimental Workflow
Caption: Experimental workflow for Substance P(1-7) radioimmunoassay.
RIA Validation
To ensure the reliability of the RIA, a thorough validation is required. The key validation parameters are summarized in the table below.
| Validation Parameter | Description | Typical Acceptance Criteria/Values |
| Specificity (Cross-reactivity) | The ability of the antibody to exclusively bind to Substance P(1-7) and not to other related peptides. | Cross-reactivity with parent Substance P and other fragments should be minimal. For example, a high-quality antibody may show <0.1% cross-reactivity with related tachykinins.[5] Another example showed cross-reactivity of less than 0.002% with other tachykinin peptides like physalaemin (B1663488) and eledoisin.[3] |
| Sensitivity (Limit of Detection, LOD) | The lowest concentration of Substance P(1-7) that can be reliably distinguished from zero. | Typically in the low pg/mL or fmol/mL range. For instance, a detection limit of 4 pg per tube has been reported for a Substance P RIA.[3] |
| Precision (Repeatability & Reproducibility) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Assessed by intra-assay and inter-assay coefficients of variation (CV). | Intra-assay CV < 10%; Inter-assay CV < 15%. For example, a validated RIA for another peptide reported an intra-assay CV of 6.3% and an inter-assay CV of 13.1%.[6] |
| Accuracy (Recovery) | The closeness of the measured value to the true value. Determined by spiking known amounts of Substance P(1-7) into a sample matrix and measuring the recovery. | Recovery rates are typically expected to be within 80-120%. Studies on neuropeptide extraction have shown recoveries exceeding 80%.[4] |
| Linearity of Dilution | Assesses the parallelism between the standard curve and serially diluted samples, indicating that the assay is not affected by the sample matrix. | Diluted samples should yield concentration values that are proportional to the dilution factor. |
Substance P Signaling Pathway
Substance P exerts its biological effects primarily by binding to the neurokinin-1 receptor (NK-1R), a G-protein-coupled receptor (GPCR).[7] The binding of Substance P to NK-1R initiates a cascade of intracellular signaling events. The N-terminal portion of Substance P has been shown to be crucial for coupling to Gs proteins, while its absence can lead to selective Gq signaling.[8]
Caption: Substance P signaling through the NK-1 receptor.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. revvity.com [revvity.com]
- 3. ahajournals.org [ahajournals.org]
- 4. A high-recovery extraction procedure for quantitative analysis of substance P and opioid peptides in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Development and validation of a specific radioimmunoassay for PHI in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. biorxiv.org [biorxiv.org]
Application Notes: In Vivo Microdialysis for the Study of Substance P(1-7) Release
Introduction
Substance P (SP) is an undecapeptide neuropeptide involved in a multitude of physiological processes, including pain transmission, inflammation, and mood regulation. Upon release, SP is rapidly metabolized into several smaller, biologically active fragments. One of the most significant of these is the N-terminal heptapeptide, Substance P(1-7) [SP(1-7)].[1][2] Accumulating evidence suggests that SP(1-7) often exerts physiological effects that are distinct from, and sometimes opposite to, its parent peptide, acting through specific binding sites that differ from the classical neurokinin-1 (NK1) receptor.[1][3]
In vivo microdialysis is a powerful technique for continuously sampling the extracellular fluid of living tissues, making it an invaluable tool for monitoring the real-time release and metabolism of neuropeptides like SP and its fragment SP(1-7).[4] This application note provides a comprehensive overview and detailed protocols for researchers utilizing in vivo microdialysis to investigate the release dynamics of SP(1-7) in preclinical models.
Challenges in Measuring SP(1-7) In Vivo
Researchers should be aware of several challenges inherent to measuring SP(1-7) in microdialysates:
-
Low Physiological Concentrations: Neuropeptides are typically present in the extracellular space at very low (femtomolar to picomolar) concentrations.[4][5]
-
Proteolytic Degradation: SP(1-7), like other peptides, is susceptible to rapid enzymatic degradation in biological samples. Proper sample handling with the inclusion of protease inhibitors is critical.[6]
-
Analytical Sensitivity: The low concentrations necessitate the use of highly sensitive and specific analytical techniques for accurate quantification.[7][8]
-
Probe Recovery: The efficiency of peptide diffusion across the microdialysis membrane (recovery) can be low and variable, requiring careful calibration.[4]
Data Summary
The following tables summarize key findings from literature and typical parameters used in microdialysis experiments for neuropeptides.
Table 1: Summary of In Vivo Studies on Substance P Metabolism and SP(1-7) Effects
| Study Focus | Animal Model | Brain Region / Tissue | Key Findings & Methodologies | Reference |
| SP Metabolism | Sprague-Dawley Rat | Striatum | SP is rapidly degraded to fragments (3-11), (1-9), (1-4), and SP(1-7). Detected using microdialysis with CE-LIF. | [7] |
| SP Metabolism at BBB | In Vitro (BBMECs) & In Vivo (Rat Striatum) | Blood-Brain Barrier & Striatum | In vivo microdialysis confirmed SP(1-7) and SP(3-11) as major metabolites in the striatum using LC-MS/MS. | [8][9] |
| Effect of SP(1-7) on Dopamine (B1211576) Release | Male Rat | Ventral Tegmental Area (VTA) & Nucleus Accumbens (NAc) | SP(1-7) injection into the VTA enhanced dopamine release in the NAc during morphine withdrawal, measured by microdialysis. | [10] |
| SP(1-7) Effect on Excitatory Amino Acids | Freely Moving Rat | Spinal Cord | SP(1-7) inhibited the release of excitatory amino acids, an effect opposite to the C-terminal fragment SP(5-11). | [3] |
| SP Release Dynamics | Wistar Rat | Medial Amygdala (MeA) | Basal extracellular SP levels were 4.6 ± 0.5 fmol per 30-min microdialysate, measured by radioimmunoassay (RIA). | [5] |
Table 2: Typical Experimental Parameters for Neuropeptide Microdialysis
| Parameter | Specification | Rationale / Notes | Reference |
| Animal Model | Male Wistar or Sprague-Dawley Rats (250-350g) | Commonly used models in neuropharmacology research. | [5][11] |
| Microdialysis Probe | I-shaped or U-shaped probes with 2-4 mm membrane | Probe geometry depends on the target brain structure. | [4] |
| Membrane Material | Polyethersulfone (PES) or Cellulose | PES membranes have shown good recovery for neuropeptides like Substance P. | [4] |
| Perfusion Fluid (aCSF) | Artificial Cerebrospinal Fluid (e.g., 140 mM NaCl, 3.0 mM KCl, 1.25 mM CaCl₂, 1.0 mM MgCl₂, 1.2 mM Na₂HPO₄) | Composition mimics the ionic balance of the brain's extracellular fluid. | [4][5] |
| Flow Rate | 0.2 - 4.0 µL/min | Slower flow rates generally increase recovery but reduce temporal resolution. 0.2 µL/min used for metabolism studies, higher rates for stimulation. | [7][12] |
| Sample Collection | 20-30 minute intervals into vials containing protease inhibitors | Automated fraction collectors are used. Inhibitors (e.g., aprotinin, bacitracin) are essential to prevent peptide degradation. | [5][6] |
| Post-Experiment | Histological verification of probe placement | Crucial for ensuring data corresponds to the correct anatomical location. | [4] |
Experimental Protocols
Protocol 1: Stereotaxic Surgery and Guide Cannula Implantation
This protocol describes the surgical procedure for implanting a guide cannula for subsequent microdialysis probe insertion in rats.
-
Anesthesia: Anesthetize the rat using isoflurane (B1672236) (2-3% in O₂) or a ketamine/xylazine mixture. Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.
-
Stereotaxic Placement: Place the animal in a stereotaxic frame. Apply local anesthetic (e.g., bupivacaine) to the scalp.
-
Incision and Exposure: Make a midline incision on the scalp to expose the skull. Clean the skull surface of periosteum.
-
Coordinate Identification: Using a stereotaxic atlas (e.g., Paxinos and Watson), identify and mark the coordinates for the target brain region (e.g., for Nucleus Accumbens: AP +1.6 mm, ML +1.5 mm from Bregma).
-
Craniotomy: Drill a small burr hole through the skull at the marked coordinates. Carefully remove the underlying dura mater.
-
Cannula Implantation: Slowly lower the guide cannula to the desired vertical coordinate (e.g., DV -6.0 mm from dura).
-
Fixation: Secure the guide cannula to the skull using dental cement and at least two stainless steel anchor screws.
-
Closure and Recovery: Insert a stylet (dummy cannula) into the guide to keep it patent. Suture the scalp incision. Administer post-operative analgesics and allow the animal to recover for 5-7 days in an individual cage.[5]
Protocol 2: In Vivo Microdialysis Procedure
This protocol outlines the steps for conducting the microdialysis experiment 24-48 hours after surgery.[4]
-
Habituation: Place the rat in the experimental chamber (e.g., a transparent Plexiglas bowl) and allow it to habituate for at least 1-2 hours before the experiment begins.
-
Probe Insertion: Gently remove the stylet from the guide cannula and insert the microdialysis probe, ensuring it extends to the target tissue (e.g., 2 mm beyond the guide tip).
-
Perfusion: Connect the probe inlet to a microperfusion pump and the outlet to a fraction collector. Begin perfusing the probe with aCSF at a constant flow rate (e.g., 1.0 µL/min).
-
Equilibration: Allow the system to equilibrate for at least 60-90 minutes to achieve a stable baseline. Discard the samples collected during this period.
-
Baseline Collection: Collect 3-4 baseline samples at regular intervals (e.g., every 30 minutes). Samples should be collected into vials pre-loaded with a protease inhibitor cocktail or 0.1 M HCl to immediately halt enzymatic activity.[6]
-
Pharmacological Stimulation (Optional): To study evoked release, administer a stimulus (e.g., local infusion of high potassium aCSF, or systemic drug administration) and continue collecting samples.
-
Sample Storage: Immediately after collection, store samples at -80°C pending analysis.[4]
-
Probe Removal and Histology: At the end of the experiment, euthanize the animal, remove the brain, and perform histological analysis to verify the exact placement of the microdialysis probe.
Protocol 3: Sample Analysis and Quantification
Due to the low concentrations of SP(1-7), highly sensitive analytical methods are required.
A. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly specific and sensitive method capable of identifying and quantifying SP(1-7) and other metabolites simultaneously.[8][9]
-
Sample Preparation: Samples may require solid-phase extraction (SPE) for cleanup and concentration.[6]
-
Chromatographic Separation: Inject the prepared sample onto an HPLC system equipped with a C18 analytical column. Use a gradient elution with solvents such as 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B) to separate SP(1-7) from other components.[9]
-
Mass Spectrometric Detection: The eluent from the HPLC is directed to a tandem mass spectrometer. Use electrospray ionization (ESI) in positive ion mode. Monitor for specific mass-to-charge (m/z) transitions for SP(1-7) (precursor ion → product ion) for highly selective quantification.
-
Quantification: Create a standard curve using known concentrations of synthetic SP(1-7) to quantify the peptide in the microdialysate samples.
B. Radioimmunoassay (RIA)
RIA is a traditional, highly sensitive method for peptide quantification.
-
Assay Setup: In RIA tubes, combine the microdialysate sample (or standard), a specific primary antibody against SP(1-7), and a known quantity of radioactively labeled SP(1-7) (e.g., ¹²⁵I-SP(1-7)).
-
Incubation: Incubate the mixture for 24-48 hours at 4°C to allow competitive binding between the labeled and unlabeled peptide for the antibody binding sites.[4]
-
Separation: Separate the antibody-bound peptide from the free (unbound) peptide. This is often achieved by adding a secondary antibody or charcoal slurry followed by centrifugation.[4]
-
Detection: Measure the radioactivity of the bound fraction using a gamma counter.
-
Quantification: The amount of radioactivity is inversely proportional to the concentration of unlabeled SP(1-7) in the sample. Calculate the concentration by comparing the results to a standard curve generated with known concentrations of SP(1-7). The detection limit is often in the low fmol range.[5]
Visualizations
Caption: In Vivo Microdialysis Experimental Workflow.
Caption: Enzymatic cleavage of Substance P to SP(1-7).
Caption: Canonical Substance P / NK1 Receptor Signaling Pathway.
References
- 1. diva-portal.org [diva-portal.org]
- 2. diva-portal.org [diva-portal.org]
- 3. jneurosci.org [jneurosci.org]
- 4. pure.rug.nl [pure.rug.nl]
- 5. pnas.org [pnas.org]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Investigation of the metabolism of substance P in rat striatum by microdialysis sampling and capillary electrophoresis with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. INVESTIGATION OF THE METABOLISM OF SUBSTANCE P AT THE BLOOD-BRAIN BARRIER USING LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. allpeptide.com [allpeptide.com]
- 10. Injection of substance P (SP) N-terminal fragment SP(1-7) into the ventral tegmental area modulates the levels of nucleus accumbens dopamine and dihydroxyphenylacetic acid in male rats during morphine withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The C-terminal fragment of substance P enhances dopamine release in nucleus accumbens but not in neostriatum in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neurokinin-1 receptor desensitization to consecutive microdialysis infusions of substance P in human skin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Antinociceptive Effects of Substance P(1-7)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for commonly used behavioral assays to assess the antinociceptive properties of the Substance P metabolite, Substance P(1-7) [SP(1-7)]. The included methodologies for the tail-flick, hot plate, and formalin tests are compiled from various scientific studies. Additionally, quantitative data from these studies are summarized, and a proposed signaling pathway for SP(1-7)-mediated antinociception is illustrated.
Introduction
Substance P (SP) is a well-known neuropeptide involved in pain transmission through its interaction with the neurokinin-1 (NK1) receptor. However, its N-terminal fragment, SP(1-7), has been shown to exhibit antinociceptive effects, acting through a mechanism distinct from the NK1 receptor.[1][2] Understanding the bioactivity of SP(1-7) is crucial for the development of novel analgesics. The following protocols and data provide a framework for the in vivo evaluation of SP(1-7) and its analogs.
Behavioral Assays for Antinociception
Tail-Flick Test
The tail-flick test is a widely used method to assess spinal nociceptive reflexes in response to a thermal stimulus.
Experimental Protocol:
-
Animal Model: Male ddY mice (20-25 g) are commonly used.[3]
-
Acclimation: Animals should be acclimated to the testing environment for at least 60 minutes prior to the experiment to minimize stress-induced variability.[3]
-
Drug Administration:
-
Nociceptive Testing:
-
An automated tail-flick unit with a radiant heat source is used.
-
The intensity of the heat source should be calibrated to produce a baseline tail-flick latency of 5-6 seconds.[3]
-
A cut-off time of 15 seconds is implemented to prevent tissue damage.[3]
-
Measure the tail-flick latency at specific time points post-injection, for example, at 2 and 5 minutes.[3]
-
-
Data Analysis: The antinociceptive effect is measured as an increase in the tail-flick latency compared to a vehicle-treated control group.
Quantitative Data Summary:
| Treatment Group | Dose (pmol, i.t.) | Time Post-Injection (min) | Tail-Flick Latency (seconds, Mean ± SEM) |
| Control (aCSF) | - | 5 | 5.7 ± 0.4 |
| SP(1-7) | 1.0 | 5 | ~8.0 ± 0.8 |
| SP(1-7) | 2.0 | 5 | ~9.5 ± 1.0 |
| SP(1-7) | 4.0 | 5 | 11.5 ± 1.1 |
Data adapted from Sakurada et al., 2004.[3]
Experimental Workflow: Tail-Flick Test
References
Application Notes and Protocols for the Use of Substance P(1-7) in Neuropathic Pain Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neuropathic pain, a complex chronic condition resulting from nerve damage or disease, presents a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with considerable side effects. Substance P (SP), an eleven-amino acid neuropeptide, is a well-known mediator of pain transmission through its action on neurokinin-1 (NK1) receptors. In contrast, its major N-terminal metabolite, the heptapeptide (B1575542) Substance P(1-7) (SP(1-7); Arg-Pro-Lys-Pro-Gln-Gln-Phe-OH), exhibits antinociceptive properties, making it a molecule of interest for developing novel analgesics.
SP(1-7) has been shown to alleviate mechanical and thermal hypersensitivity in various animal models of neuropathic pain. It exerts its effects through a mechanism distinct from the NK1 receptor, potentially involving naloxone-sensitive sigma receptors and the modulation of glial cell activity. These application notes provide a summary of the current data, detailed protocols for key experiments, and visual guides to the experimental workflows and proposed signaling pathways.
Application Notes
Efficacy in Preclinical Models
SP(1-7) and its amidated analogue, SP(1-7)amide, have demonstrated significant efficacy in reducing pain-like behaviors in several rodent models of neuropathic pain. The anti-allodynic and anti-hyperalgesic effects are dose-dependent and have been observed following different routes of administration, including intrathecal (i.t.) and intraperitoneal (i.p.). C-terminal amidation of SP(1-7) has been linked to increased efficacy and a more pronounced analgesic effect, correlating with higher binding affinity.
Mechanism of Action
Unlike its parent peptide Substance P, which is pronociceptive, SP(1-7) produces analgesia. Its mechanism is not fully elucidated but is known to be distinct from the NK1 receptor pathway. Key findings suggest:
-
Opioid System Interaction: The antinociceptive effects of SP(1-7) can be reversed by the non-selective opioid antagonist naloxone, suggesting an interaction with the opioid system.
-
Sigma Receptor Involvement: Studies in diabetic mice indicate that SP(1-7) induces antihyperalgesia through a mechanism involving naloxone-sensitive sigma-1 receptors.
-
Modulation of Glial Cells: Systemic administration of Substance P (which is metabolized to SP(1-7)) in a Chronic Constriction Injury (CCI) model led to the expression of the anti-inflammatory cytokine IL-10 in glial cells in the spinal cord dorsal horn, suggesting a neuroprotective, anti-inflammatory role.
-
Inhibition of ERK Phosphorylation: SP(1-7) may reduce nociceptive responses by inhibiting the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key molecule in pain sensitization pathways.
Data Summary
The following table summarizes quantitative data from studies evaluating SP(1-7) and its analogues in animal models of neuropathic pain.
| Compound | Animal Model | Administration Route | Dose Range | Observed Effect | Reference |
| SP(1-7)amide | Spared Nerve Injury (SNI), Mice | Intraperitoneal (i.p.) | Low dose (specifics not stated) | Potent anti-allodynic effect. | Skogh et al., 2017 |
| SP(1-7)amide | Diabetic Neuropathy, Mice | Intrathecal (i.t.) | 0.1 - 0.2 nmol/kg | Dose-dependent anti-hyperalgesia. More potent than SP(1-7). | Carlsson et al., 2010 |
| SP(1-7) | Diabetic Neuropathy, Mice | Intrathecal (i.t.) | 0.1 - 0.2 nmol/kg | Dose-dependent anti-hyperalgesia. | Carlsson et al., 2010 |
| SP(1-7) | Morphine-induced hyperalgesia, Rats | Intrathecal (i.t.) | 100 - 400 pmol | Dose-dependent attenuation of nociceptive behaviors. | Dong & Yu, 2007 |
| Peptidomimetic (imidazole-based) | Spared Nerve Injury (SNI), Mice | Intraperitoneal (i.p.) | ED₅₀ < Gabapentin & Morphine | Strong anti-allodynic effect. | Skogh et al., 2018 |
Visualized Guides
Experimental Workflow
The diagram below outlines the typical workflow for evaluating the efficacy of Substance P(1-7) in a neuropathic pain model.
Proposed Signaling Pathway
This diagram illustrates the proposed antinociceptive signaling pathway of Substance P(1-7).
Experimental Protocols
These protocols provide detailed methodologies for inducing and assessing neuropathic pain, and for the administration of SP(1-7). All procedures must be approved by the institution's Animal Care and Use Committee.
Protocol 1: Induction of Spared Nerve Injury (SNI) in Mice
The SNI model produces a robust and persistent peripheral neuropathic pain state.
Materials:
-
Adult mice (e.g., C57BL/6, 8-10 weeks old)
-
Anesthetic (e.g., Isoflurane)
-
Surgical scissors, fine forceps (2 pairs), small wound clips or sutures
-
70% Ethanol
-
Sterile gauze
-
Heating pad
Procedure:
-
Anesthetize the mouse using isoflurane (B1672236) (4-5% for induction, 1.5-2% for maintenance). Confirm the depth of anesthesia by lack of pedal withdrawal reflex.
-
Place the mouse in a prone position on a heating pad to maintain body temperature.
-
Shave the lateral surface of the left thigh and sterilize the skin with 70% ethanol.
-
Make a small incision (5-7 mm) in the skin over the mid-thigh, parallel to the femur.
-
Locate the biceps femoris muscle and bluntly dissect through it to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Carefully isolate the common peroneal and tibial nerves using fine forceps, ensuring no contact or stretching of the spared sural nerve.
-
Ligate the common peroneal and tibial nerves tightly with a 6-0 silk suture and perform a distal transection, removing a 2-4 mm segment of each nerve.
-
Verify that the sural nerve remains intact and untouched.
-
Close the muscle layer with a 5-0 suture (if necessary) and the skin incision with wound clips or sutures.
-
Administer post-operative analgesics as required by the approved protocol (e.g., carprofen), avoiding agents that interfere with neuropathic pain development.
-
Allow the animal to recover on a heating pad until ambulatory. House animals individually to prevent wound damage.
-
Allow 10-14 days for the full development of mechanical allodynia before commencing behavioral testing for drug efficacy.
Protocol 2: Assessment of Mechanical Allodynia (von Frey Test)
This test measures the paw withdrawal threshold (PWT) in response to a mechanical stimulus.
Materials:
-
Von Frey filaments (calibrated set, e.g., 0.008g to 26g)
-
Elevated wire mesh platform
-
Plexiglas enclosures for each animal
Procedure:
-
Place the mice in individual Plexiglas enclosures on the wire mesh platform and allow them to acclimate for at least 30-60 minutes before testing.
-
Begin testing once the animals are calm and no longer actively exploring.
-
Apply the von Frey filaments to the lateral plantar surface of the injured (ipsilateral) hind paw, in the region innervated by the intact sural nerve.
-
Apply the filament from below the mesh floor, perpendicular to the paw surface, with sufficient force to cause the filament to bend. Hold for 3-5 seconds.
-
A positive response is defined as a sharp withdrawal, flinching, or licking of the paw upon stimulus application.
-
Use the "up-down" method (Dixon's method) to determine the 50% paw withdrawal threshold.
-
Start with a mid-range filament (e.g., 0.4g).
-
If there is a positive response, test with the next smaller filament.
-
If there is no response, test with the next larger filament.
-
Continue this pattern until at least 6 responses around the threshold have been recorded.
-
-
Calculate the 50% PWT using the formula: 50% PWT (g) = (10^[Xf + kδ]) / 10,000 , where Xf is the value of the final filament used, k is a value from the Dixon table based on the pattern of responses, and δ is the mean difference between stimuli in log units.
-
Record the PWT for both the ipsilateral and contralateral paws. A significant decrease in the ipsilateral PWT compared to baseline or the contralateral paw indicates mechanical allodynia.
Protocol 3: Administration of Substance P(1-7)
A. Peptide Preparation:
-
Reconstitute lyophilized SP(1-7) or SP(1-7)amide in sterile, pyrogen-free saline (0.9% NaCl) or an appropriate vehicle to create a stock solution (e.g., 1 mM).
-
Vortex gently to dissolve. Aliquot and store at -20°C or -80°C for long-term storage.
-
On the day of the experiment, thaw an aliquot and dilute it to the final desired concentration with sterile saline. Keep on ice.
B. Intrathecal (i.t.) Injection (Direct Lumbar Puncture):
-
Briefly anesthetize the mouse with isoflurane.
-
Position the mouse in a prone position with the back arched.
-
Identify the injection site between the L5 and L6 vertebrae by palpating the iliac crests.
-
Using a 30-gauge needle attached to a Hamilton syringe, carefully insert the needle into the intervertebral space.
-
A characteristic tail-flick reflex confirms correct needle placement in the intrathecal space.
-
Slowly inject the desired volume (typically 5-10 µL for mice) of SP(1-7) solution or vehicle.
-
Withdraw the needle and allow the animal to recover.
-
Perform behavioral testing at predetermined time points post-injection (e.g., 15, 30, 60, 120 minutes) to establish a time-course of the effect.
C. Intraperitoneal (i.p.) Injection:
-
Gently restrain the mouse, tilting it slightly head-down to move organs away from the injection site.
-
Insert a 27- or 30-gauge needle into the lower left or right quadrant of the abdomen, avoiding the midline.
-
Aspirate briefly to ensure no blood or fluid is drawn, confirming the needle is not in an organ or blood vessel.
-
Inject the desired volume (typically 100-200 µL for mice) of the SP(1-7) solution or vehicle.
-
Withdraw the needle and return the mouse to its cage.
-
Perform behavioral testing at appropriate time points post-injection.
Application Notes and Protocols: Substance P(1-7) in Inflammatory Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP) is an 11-amino acid neuropeptide of the tachykinin family, widely recognized for its role as a potent pro-inflammatory mediator and a key player in pain transmission.[1][2] Released from sensory nerve endings, SP exerts its effects primarily through the high-affinity neurokinin-1 receptor (NK-1R), which is expressed on numerous cell types including immune cells, endothelial cells, and neurons.[1][2] Activation of the SP/NK-1R system triggers a cascade of inflammatory events, including vasodilation, plasma extravasation, and the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[3][4][5]
In contrast, Substance P(1-7) (SP(1-7)), with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe, is a major N-terminal metabolite of SP.[6][7] Emerging evidence suggests that SP(1-7) often has biological activities that are distinct from, and frequently opposite to, its parent peptide.[6] While extensively studied for its anti-nociceptive effects in models of neuropathic pain, its role in inflammation is less characterized.[6][8] SP(1-7) is reported to exert anti-inflammatory and anti-hyperalgesic effects through a specific, yet unidentified, receptor distinct from the NK-1R.[6]
These application notes provide an overview of the contrasting roles of SP and its metabolite SP(1-7), along with detailed protocols for investigating the potential anti-inflammatory effects of SP(1-7) in common preclinical models.
Application Notes
Contrasting Signaling Pathways of Substance P and Substance P(1-7)
The pro-inflammatory effects of Substance P are well-documented and are initiated by its binding to the NK-1R, a G-protein coupled receptor (GPCR). This interaction activates downstream signaling cascades, primarily through Gq/11, leading to the activation of Phospholipase C (PLC). PLC subsequently generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which results in intracellular calcium mobilization and Protein Kinase C (PKC) activation.[9] These events culminate in the activation of transcription factors such as NF-κB, leading to the expression of various inflammatory genes, including those for cytokines (IL-1β, IL-6, TNF-α), chemokines, and adhesion molecules.[3][10]
Conversely, the mechanism of action for SP(1-7) is not fully elucidated. It does not bind to the NK-1R and its effects are not mediated by this receptor.[6][11] Research in pain models suggests its anti-nociceptive effects may involve naloxone-sensitive pathways, hinting at a potential interaction with the opioid system, though a direct receptor target remains unknown.[6] The anti-inflammatory actions of SP(1-7) are hypothesized to counteract the pro-inflammatory signaling of SP, but the precise downstream pathways are a subject of ongoing investigation.
Quantitative Data on Inflammatory Modulation
While direct quantitative data for the anti-inflammatory effects of SP(1-7) is limited in the current literature, the pro-inflammatory impact of its parent molecule, Substance P, is well-established. The following table summarizes the effects of Substance P in various inflammatory models, providing a baseline against which the potential opposing effects of SP(1-7) can be investigated.
Table 1: Effects of Substance P on Inflammatory Markers in Various Models
| Model/Cell Type | Substance P Treatment | Key Inflammatory Marker | Observed Effect | Reference(s) |
|---|---|---|---|---|
| Rat Paw | Co-administered with Carrageenan | Paw Edema | Synergistic exacerbation of inflammation | [12] |
| Human Disc Cells (NP & AF) | 10 µM for 6 hours | IL-1β, IL-6, IL-8 mRNA | Significant upregulation | [5] |
| THP-1 Macrophages | 1 µg/mL CSC + 0.33 µg/mL LPS | IL-1β, TNF-α Secretion | Synergistic increase in cytokine secretion | [13] |
| Neutrophils + A549 Cells | 10⁻¹⁰ M SP + 100 ng/mL LPS | Neutrophil Adherence | Significant enhancement | [14] |
| Neutrophils + A549 Cells | 10⁻¹⁰ M SP + 100 ng/mL LPS | IL-1β, TNF-α Release | Significant enhancement | [14] |
| Mouse Peritoneal Macrophages | Cold Water Stress + LPS | IL-6 Secretion | Stress-induced increase mediated by SP |[15] |
Note: The data presented is for the parent peptide, Substance P. Researchers are encouraged to use the protocols below to generate quantitative data on the effects of Substance P(1-7) on these and other inflammatory markers.
Experimental Protocols
The following protocols are representative methods for assessing the anti-inflammatory potential of Substance P(1-7). Researchers should optimize dosages and time points based on their specific experimental goals.
Protocol 1: In Vivo Assessment in Carrageenan-Induced Paw Edema Model
This protocol describes a standard model of acute local inflammation used to evaluate the efficacy of anti-inflammatory compounds.
Methodology:
-
Animals: Male Sprague-Dawley rats (250-300 g) are acclimatized for at least one week before the experiment.[16]
-
Baseline Measurement: The basal volume of the right hind paw of each rat is determined using a digital plethysmometer.
-
Drug Administration:
-
Animals are divided into experimental groups (n=6-8 per group).
-
Test Group: Administer Substance P(1-7) intraperitoneally (i.p.). A dose-response study is recommended (e.g., 1, 10, 100 nmol/kg). Doses up to 185 nmol/kg have been used in pain models.[6]
-
Vehicle Control Group: Administer an equivalent volume of sterile saline, i.p.
-
Positive Control Group: Administer a standard anti-inflammatory drug like Dexamethasone (1 mg/kg, i.p.).
-
-
Induction of Inflammation: Thirty minutes after drug administration, inject 100 µL of 1% (w/v) λ-carrageenan suspension in sterile saline into the sub-plantar surface of the right hind paw of each rat.[12][17]
-
Measurement of Edema: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[18]
-
Data Analysis:
-
The increase in paw volume is calculated as the difference between the final and initial paw volumes.
-
The percentage inhibition of edema is calculated using the formula: % Inhibition = [(VC - VT) / VC] * 100 where VC is the average increase in paw volume in the control group, and VT is the average increase in paw volume in the treated group.
-
-
Optional Endpoints: At the end of the experiment, animals can be euthanized, and the paw tissue collected for analysis of myeloperoxidase (MPO) activity (as an index of neutrophil infiltration) and pro-inflammatory cytokine levels (TNF-α, IL-1β) by ELISA or qPCR.
Protocol 2: In Vitro Assessment in LPS-Stimulated Macrophages
This protocol details the use of a macrophage cell line (e.g., RAW 264.7 or THP-1) to screen the anti-inflammatory effects of SP(1-7) by measuring its ability to inhibit lipopolysaccharide (LPS)-induced cytokine production.
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. Role of Substance P neuropeptide in inflammation, wound healing and tissue homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. mdpi.com [mdpi.com]
- 5. Substance P stimulates production of inflammatory cytokines in human disc cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. Portico [access.portico.org]
- 8. diva-portal.org [diva-portal.org]
- 9. benchchem.com [benchchem.com]
- 10. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System | JNEUROLOGY [jneurology.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Modulation of carrageenan-induced hind paw edema by substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cigarette Smoke Synergizes Lipopolysaccharide-Induced InterIeukin-1β and Tumor Necrosis Factor–α Secretion from Macrophages via Substance P–Mediated Nuclear Factor–κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. Endogenous Substance P Mediates Cold Water Stress-Induced Increase in Interleukin-6 Secretion from Peritoneal Macrophages | Journal of Neuroscience [jneurosci.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Substance P(1-7) Effects in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), an undecapeptide neuropeptide, is a well-established mediator of pain, inflammation, and cellular proliferation through its interaction with the neurokinin-1 receptor (NK1R). However, its N-terminal fragment, Substance P(1-7) (SP(1-7)), has been shown to possess distinct biological activities, often opposing those of the parent peptide. These activities are mediated through specific binding sites that are different from the classical NK1R. This document provides detailed application notes and protocols for utilizing cell culture models to investigate the effects of SP(1-7), offering valuable tools for research and drug development in areas such as oncology and neuroinflammation.
Cell Culture Models
MDA-MB-231 Human Breast Cancer Cells
The MDA-MB-231 cell line is a widely used model for triple-negative breast cancer. These cells have been reported to respond to Substance P and its fragments, making them a suitable model to study the anti-proliferative effects of SP(1-7).
Human Umbilical Vein Endothelial Cells (HUVECs)
HUVECs are a primary cell culture model for studying angiogenesis and endothelial cell biology. Given the role of neuropeptides in regulating vascular functions, HUVECs can be employed to investigate the effects of SP(1-7) on cell migration and other angiogenesis-related processes.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data for the binding affinity and functional effects of Substance P(1-7).
Table 1: Radioligand Binding Affinity of [³H]Substance P(1-7)
| Ligand | Preparation | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| [³H]SP(1-7) | Rat Spinal Cord Membranes (High Affinity Site) | 0.5 | Not Reported | [1] |
| [³H]SP(1-7) | Rat Spinal Cord Membranes (Low Affinity Site) | >12 | Not Reported | [1] |
| [³H]SP(1-7) | Rat Brain Membranes | 4.4 | Not Reported | [1] |
Table 2: Functional Effects of Substance P(1-7) and Substance P
| Peptide | Cell Line/System | Assay | Effect | IC50 / EC50 | Reference |
| SP(1-7) | MDA-MB-231 | Proliferation (MTT) | Cytotoxic at high doses | 1 and 10 µg/mL (significant cytotoxicity) | [2] |
| Substance P | MDA-MB-231LUC+ | Migration | Pro-migratory | IC50: 16.46 nM | [3] |
| SP(1-7) | HEK293-MRGPRX2 | Calcium Mobilization | No significant activation | - | [4] |
| Substance P | HEK293-NK1R | Calcium Mobilization | Agonist | EC50: 0.4 nM | [4] |
| SP(1-7) | Mouse Spinal Cord | ERK Phosphorylation | Inhibits capsaicin-induced pERK | 20-80 nmol (dose-dependent attenuation) | [5] |
Experimental Protocols
Radioligand Binding Assay
This protocol is designed to characterize the binding of [³H]SP(1-7) to its specific binding sites in rat brain membranes.
Materials:
-
Rat brain tissue
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and protease inhibitors (e.g., bacitracin 40 µg/mL)
-
[³H]Substance P(1-7) (specific activity ~60-90 Ci/mmol)
-
Unlabeled Substance P(1-7)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 30,000 x g for 30 minutes at 4°C.
-
Resuspend the resulting pellet in fresh Homogenization Buffer and repeat the centrifugation.
-
Resuspend the final pellet in Assay Buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of Assay Buffer (for total binding) or 50 µL of 10 µM unlabeled SP(1-7) (for non-specific binding).
-
Add 50 µL of [³H]SP(1-7) at various concentrations (e.g., 0.1-20 nM) to the appropriate wells.
-
Add 100 µL of the membrane preparation (50-100 µg of protein) to each well.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 3 mL of ice-cold Assay Buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Perform saturation binding analysis to determine the Kd and Bmax values using non-linear regression.
-
Calcium Mobilization Assay
This protocol is to determine if SP(1-7) induces intracellular calcium mobilization, a common downstream effect of G-protein coupled receptor activation.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Fura-2 AM or other calcium-sensitive dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Substance P(1-7)
-
Substance P (as a positive control for NK1R-expressing cells)
-
Ionomycin (B1663694) (as a positive control for dye loading)
-
Fluorescence plate reader or microscope
Protocol:
-
Cell Preparation:
-
Seed HEK293 cells in a black-walled, clear-bottom 96-well plate and grow to 80-90% confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing 2 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells twice with HBSS.
-
-
Measurement of Calcium Response:
-
Place the plate in a fluorescence plate reader capable of ratiometric measurement (excitation at 340 nm and 380 nm, emission at 510 nm).
-
Establish a baseline fluorescence reading for 1-2 minutes.
-
Add 20 µL of SP(1-7) at various concentrations (e.g., 1 nM to 10 µM) to the wells. Use Substance P as a positive control in cells expressing NK1R.
-
Record the fluorescence ratio (340/380 nm) for 5-10 minutes.
-
At the end of the experiment, add ionomycin (5 µM) to determine the maximum calcium response.
-
-
Data Analysis:
-
Calculate the change in the 340/380 nm fluorescence ratio over time.
-
Plot the peak response against the concentration of SP(1-7) to determine if it elicits a dose-dependent calcium mobilization.
-
ERK Phosphorylation Assay (Western Blot)
This protocol is to assess the effect of SP(1-7) on the phosphorylation of Extracellular signal-Regulated Kinase (ERK).
Materials:
-
MDA-MB-231 cells or other relevant cell line
-
Serum-free culture medium
-
Substance P(1-7)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Protocol:
-
Cell Treatment:
-
Seed MDA-MB-231 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Treat the cells with various concentrations of SP(1-7) (e.g., 10 nM to 1 µM) for different time points (e.g., 5, 15, 30 minutes). Include an untreated control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in 100 µL of ice-cold Lysis Buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-ERK signal to the total-ERK signal.
-
Compare the levels of ERK phosphorylation in SP(1-7)-treated cells to the untreated control.
-
Cell Proliferation (MTT) Assay
This protocol is for evaluating the effect of SP(1-7) on the proliferation of MDA-MB-231 cells.
Materials:
-
MDA-MB-231 cells
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Substance P(1-7)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.
-
Allow the cells to attach overnight.
-
-
Treatment:
-
Replace the medium with fresh medium containing various concentrations of SP(1-7) (e.g., 1 ng/mL to 10 µg/mL). Include a vehicle control.
-
Incubate the cells for 24, 48, and 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the concentration of SP(1-7) to determine the IC50 value.
-
Cell Migration (Scratch) Assay
This protocol is for assessing the effect of SP(1-7) on the migration of HUVECs.
Materials:
-
HUVECs
-
24-well plates
-
200 µL pipette tips
-
Substance P(1-7)
-
Microscope with a camera
Protocol:
-
Cell Seeding:
-
Seed HUVECs in a 24-well plate and grow them to form a confluent monolayer.
-
-
Creating the Scratch:
-
Using a sterile 200 µL pipette tip, create a straight scratch through the center of the cell monolayer.
-
Wash the wells with PBS to remove detached cells.
-
-
Treatment:
-
Replace the PBS with fresh culture medium containing various concentrations of SP(1-7) (e.g., 1 ng/mL to 1 µg/mL). Include a vehicle control.
-
-
Imaging and Analysis:
-
Capture images of the scratch at 0 hours and at regular intervals (e.g., 6, 12, 24 hours) using a microscope.
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the percentage of wound closure at each time point compared to the initial scratch width.
-
Plot the percentage of wound closure against time for each treatment condition.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of Substance P(1-7) and the general workflows for the key experiments described.
Caption: Proposed signaling pathway for Substance P(1-7).
Caption: General experimental workflows for studying SP(1-7) effects.
References
- 1. diva-portal.org [diva-portal.org]
- 2. wcrj.net [wcrj.net]
- 3. Neuropeptide-induced modulation of carcinogenesis in a metastatic breast cancer cell line (MDA-MB-231LUC+) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of substance P and its common in vivo‐formed metabolites on MRGPRX2 and human mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of ERK phosphorylation by substance P N-terminal fragment decreases capsaicin-induced nociceptive response - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Developing Stable Synthetic Analogs of Substance P(1-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), an undecapeptide neurotransmitter, is a key mediator of pain and inflammation through its action on the neurokinin type 1 (NK1) receptor.[1] In vivo, SP is rapidly degraded into smaller, bioactive fragments.[1] The N-terminal heptapeptide (B1575542) fragment, Substance P(1-7) (SP(1-7); sequence: H-Arg-Pro-Lys-Pro-Gln-Gln-Phe-OH), is a major metabolite that often exhibits biological activities opposite to those of its parent peptide, including anti-nociceptive and anti-hyperalgesic effects.[1][2] These properties make SP(1-7) an attractive lead for the development of novel analgesics.
However, the therapeutic potential of native SP(1-7) is limited by its poor metabolic stability and low bioavailability.[3][4] This document provides detailed application notes and protocols for the development of stable synthetic analogs of SP(1-7) designed to overcome these limitations. The strategies discussed focus on chemical modifications aimed at increasing resistance to enzymatic degradation while retaining or improving affinity for the specific, yet-to-be-cloned, SP(1-7) binding site.[5]
Rationale for Analog Development
The primary goal in developing SP(1-7) analogs is to improve pharmacokinetic properties without compromising biological activity. The native peptide is susceptible to cleavage by various enzymes, including endopeptidases.[6][7] Key strategies to enhance stability include:
-
Peptide Backbone Modification: Introducing N-methylation at susceptible peptide bonds can block enzymatic access and increase stability.[5]
-
C-Terminal Modification: Amidation of the C-terminal carboxyl group is a common strategy that has been shown to increase binding affinity by 5- to 10-fold.[8][9]
-
Amino Acid Substitution: Replacing L-amino acids with D-amino acids can confer resistance to proteolysis.[10]
-
Truncation and Peptidomimicry: Structure-activity relationship (SAR) studies have shown that the C-terminal portion of SP(1-7) is crucial for binding.[8] This has led to the development of highly truncated analogs, such as dipeptides (e.g., H-Phe-Phe-NH2), and non-peptidic scaffolds that mimic the essential pharmacophore.[1][3][4]
-
Structural Constraint: Introducing conformational rigidity, for example by using cyclized structures like phenylpyrrolidine derivatives, can improve both affinity and metabolic stability.[1][3]
The logical workflow for developing these analogs is depicted below.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. diva-portal.org [diva-portal.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Exploration and Pharmacokinetic Profiling of Phenylalanine Based Carbamates as Novel Substance P 1–7 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. Major metabolites of substance P degraded by spinal synaptic membranes antagonize the behavioral response to substance P in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. INVESTIGATION OF THE METABOLISM OF SUBSTANCE P AT THE BLOOD-BRAIN BARRIER USING LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small peptides mimicking substance P (1-7) and encompassing a C-terminal amide functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analogues of substance P. Peptides containing D-amino acid residues in various positions of substance P and displaying agonist or receptor selective antagonist effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Substance P(1-7) for the Study of Opioid Receptor Modulation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Substance P (SP), a neuropeptide widely recognized for its role in pain transmission through activation of the neurokinin 1 receptor (NK1R), is metabolized into various fragments, among which the N-terminal heptapeptide (B1575542) Substance P(1-7) (SP(1-7)) has emerged as a significant neuromodulator.[1] Unlike its parent peptide, SP(1-7) exhibits a complex and distinct pharmacological profile, particularly in its interaction with the opioid system. These application notes provide a comprehensive overview and detailed protocols for studying the modulatory effects of SP(1-7) on opioid receptors, offering valuable insights for research into novel analgesic therapies with potentially reduced side effects such as tolerance and dependence.
SP(1-7) is suggested to act through a putative, distinct binding site, as it shows high affinity for this site while having low affinity for the NK1R and classical opioid receptors.[1] However, many of its in vivo effects, including the attenuation of opioid withdrawal symptoms, are reversed by the non-selective opioid antagonist naloxone (B1662785).[2][3] This suggests an indirect modulation of the opioid system or an interaction with a naloxone-sensitive non-opioid receptor, such as the sigma-1 receptor.[3] The study of SP(1-7) therefore provides a unique avenue to explore the intricate cross-talk between neuropeptide systems and opioid signaling pathways.
Data Presentation
The following tables summarize the quantitative data available for peptides related to the study of SP and opioid receptor interactions.
Table 1: Binding Affinities (Ki) of ESP7 at Opioid and Substance P Receptors.
| Peptide | Receptor | Radioligand | Ki (nM) | 95% Confidence Interval (CI) | Cell/Tissue Type |
| ESP7 | Mu-Opioid Receptor (MOR) | [³H]DAMGO | 218 | 94–505 | Rat Brain Membranes |
| ESP7 | Substance P Receptor (SPR/NK1R) | [³H]SP | 289 | 120–698 | Rat Brain Membranes |
Data extracted from a study on a chimeric opioid/tachykinin peptide, ESP7 (YPFFGLM-NH₂), which contains functional domains of both endomorphin-2 and Substance P.[4]
Table 2: Functional Potency (EC50) of ESP7 in Signaling Assays.
| Peptide | Assay | Receptor | EC50 (nM) | 95% Confidence Interval (CI) | Cell Type |
| ESP7 | Inositol (B14025) Phosphate (IP) Production | Substance P Receptor (SPR/NK1R) | 27 | 19–38 | COS-7 cells expressing rat SPR |
This table illustrates the potency of the chimeric peptide ESP7 in activating the Substance P receptor signaling pathway.[4]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods cited in the literature and can be adapted for specific research needs.
Protocol 1: Radioligand Binding Assay for Opioid Receptors
This protocol is used to determine the binding affinity of SP(1-7) or related compounds for opioid receptors.
Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., SP(1-7)) for a specific opioid receptor subtype (μ, δ, or κ).
Materials:
-
Cell membranes prepared from cells stably expressing the opioid receptor of interest (e.g., CHO-MOR, CHO-DOR, CHO-KOR) or from brain tissue (e.g., rat brain membranes).
-
Radioligand specific for the receptor subtype:
-
Test compound: SP(1-7).
-
Non-specific binding control: Naloxone (10 μM).[5]
-
Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 0.5% Bovine Serum Albumin (BSA) and a cocktail of peptidase inhibitors (e.g., bacitracin, bestatin, captopril).[5]
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound (SP(1-7)) in binding buffer.
-
In a 96-well plate, add in the following order:
-
50 μL of binding buffer (for total binding) or 10 μM naloxone (for non-specific binding) or test compound at various concentrations.
-
50 μL of the appropriate radioligand at a concentration close to its Kd.
-
100 μL of the cell membrane preparation (protein concentration to be optimized, typically 20-50 μ g/well ).
-
-
Incubate the plate for 2 hours at 25°C.[5]
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Inositol Phosphate (IP) Formation Assay
This assay is used to measure the activation of Gq-coupled receptors, such as the NK1R.
Objective: To determine the functional potency (EC50) of a test compound (e.g., SP(1-7)) in stimulating the phospholipase C pathway.
Materials:
-
COS-7 cells (or other suitable cell line) transiently or stably expressing the rat Substance P receptor (SPR/NK1R).[4]
-
Culture medium (e.g., DMEM) supplemented with fetal bovine serum.
-
myo-[³H]inositol.
-
Stimulation buffer (e.g., Krebs-HEPES buffer containing 10 mM LiCl).
-
Test compound: SP(1-7) or a positive control like Substance P.
-
Dowex AG1-X8 resin (formate form).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Seed the cells in 24-well plates and grow to near confluency.
-
Label the cells by incubating with myo-[³H]inositol (e.g., 0.5 μCi/well) in inositol-free medium for 18-24 hours.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with stimulation buffer for 15 minutes at 37°C.
-
Add varying concentrations of the test compound or Substance P (as a positive control) and incubate for 30 minutes at 37°C.
-
Aspirate the medium and lyse the cells with ice-cold 0.1 M HCl.
-
Transfer the cell lysates to microcentrifuge tubes and neutralize with NaOH.
-
Apply the lysates to columns containing Dowex AG1-X8 resin.
-
Wash the columns with water to remove free inositol.
-
Elute the total inositol phosphates with 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid.
-
Add the eluate to scintillation vials with scintillation cocktail and count the radioactivity.
-
Generate concentration-response curves and determine EC50 values using non-linear regression.
Protocol 3: In Vivo Behavioral Assay - Tail-Flick Test
This protocol assesses the antinociceptive effects of centrally administered SP(1-7).
Objective: To evaluate the analgesic properties of SP(1-7) in an acute thermal pain model.
Materials:
-
Intrathecal (i.t.) catheters for spinal drug administration (for rats).
-
Test compound: SP(1-7) dissolved in sterile saline.
-
Vehicle control: Sterile saline.
-
Opioid antagonist: Naloxone.
-
Tail-flick apparatus (radiant heat source).
Procedure:
-
Animal Preparation: For rats, implant chronic indwelling intrathecal catheters several days prior to the experiment to allow for recovery.[4]
-
Baseline Measurement: Determine the baseline tail-flick latency for each animal by focusing the radiant heat source on the ventral surface of the tail and recording the time until the tail is withdrawn. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer SP(1-7) (at various doses), vehicle, or SP(1-7) in combination with an antagonist (e.g., naloxone) via the intrathecal catheter (for rats) or by intracerebroventricular (i.c.v.) or intrathecal injection (for mice).
-
Post-treatment Measurement: Measure the tail-flick latency at several time points after drug administration (e.g., 5, 15, 30, 60 minutes).
-
Data Analysis: Convert the latency data to a percentage of the maximum possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
Compare the %MPE between different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and processes in the study of SP(1-7) and opioid receptor modulation.
Caption: Proposed signaling pathways for opioid receptor activation and its modulation by Substance P(1-7).
References
- 1. diva-portal.org [diva-portal.org]
- 2. researchgate.net [researchgate.net]
- 3. Substance P(1-7) induces antihyperalgesia in diabetic mice through a mechanism involving the naloxone-sensitive sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A substance P-opioid chimeric peptide as a unique nontolerance-forming analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Portico [access.portico.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Bioavailability of Substance P(1-7) in Vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Substance P(1-7). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the in vivo delivery and analysis of this heptapeptide.
Frequently Asked Questions (FAQs)
Q1: Why does Substance P(1-7) have poor in vivo bioavailability?
A1: The poor in vivo bioavailability of Substance P(1-7) is primarily due to two factors:
-
Rapid Enzymatic Degradation: Substance P(1-7) is a major metabolite of Substance P and is itself susceptible to rapid breakdown by various peptidases present in plasma and tissues, such as endopeptidases and angiotensin-converting enzyme.[1][2][3] This leads to a very short half-life, measured in seconds to minutes.[3]
-
Poor Membrane Permeability: Like many peptides, Substance P(1-7) has limited ability to cross biological membranes, including the intestinal epithelium for oral absorption and the blood-brain barrier.[4]
Q2: What are the main strategies to overcome the poor bioavailability of Substance P(1-7)?
A2: Several strategies can be employed to enhance the in vivo stability and delivery of Substance P(1-7):
-
Chemical Modifications (Peptidomimetics): This involves designing small, non-peptide molecules that mimic the structure and function of Substance P(1-7) but are more resistant to enzymatic degradation and have improved pharmacokinetic properties.[5][6]
-
Formulation Strategies: Encapsulating Substance P(1-7) in delivery systems can protect it from degradation and improve its absorption. Common approaches include:
-
Structural Modifications of the Peptide: Altering the peptide's structure can increase its stability. Examples include:
-
C-terminal amidation: This can protect against carboxypeptidase degradation.
-
N-terminal modification: For example, N-methylation can hinder cleavage by aminopeptidases.[11]
-
Incorporation of D-amino acids: Replacing L-amino acids with their D-isomers can make the peptide less recognizable to proteases.[12]
-
Q3: How can I analyze the concentration of Substance P(1-7) in biological samples?
A3: The most common and sensitive method for quantifying Substance P(1-7) in biological matrices like plasma or brain tissue is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) .[2][3][13] This technique offers high specificity and sensitivity, allowing for the accurate measurement of low concentrations of the peptide and its metabolites. Other methods like radioimmunoassay (RIA) have also been used.[14]
Troubleshooting Guides
Issue 1: Low or no detectable levels of Substance P(1-7) in plasma after administration.
-
Possible Cause: Rapid degradation of the peptide in vivo.
-
Troubleshooting Steps:
-
Confirm Analyte Stability: Before in vivo studies, perform in vitro stability tests of Substance P(1-7) in plasma and relevant tissue homogenates to understand its degradation rate.
-
Implement a Bioavailability Enhancement Strategy: If not already done, consider using a peptidomimetic, a protective formulation (e.g., liposomes), or chemically modified analogs.
-
Optimize the Route of Administration: For initial studies, intravenous (IV) administration can help establish a pharmacokinetic profile without the confounding factor of absorption. If oral administration is necessary, co-administration with enzyme inhibitors (e.g., aprotinin) can be explored, though this can have off-target effects.[15]
-
Refine Sample Collection and Handling: Ensure rapid processing of blood samples on ice and the immediate addition of protease inhibitors to prevent ex vivo degradation.[13]
-
Issue 2: High variability and poor recovery of Substance P(1-7) during sample preparation for LC-MS/MS.
-
Possible Cause: Non-specific binding of the peptide to labware or incomplete extraction from the biological matrix.[15][16]
-
Troubleshooting Steps:
-
Use Low-Binding Labware: Utilize polypropylene (B1209903) or specialized low-binding microcentrifuge tubes and plates instead of glass to minimize adsorption.[15]
-
Optimize Extraction Procedure:
-
Protein Precipitation (PPT): While simple, it may not be sufficient for clean samples. If used, ensure the organic solvent (e.g., acetonitrile) contains an acid (e.g., 0.1% formic acid) to improve peptide solubility.
-
Solid-Phase Extraction (SPE): This is often the preferred method for cleaner samples and better concentration. Use a mixed-mode SPE sorbent with both reversed-phase and ion-exchange properties for higher selectivity.[11]
-
-
Prevent Re-solubilization Issues: After drying down the sample, ensure complete reconstitution of the peptide by using an appropriate solvent (e.g., water/acetonitrile with formic or trifluoroacetic acid) and vortexing thoroughly.[15]
-
Acidify Samples: Adding acid (e.g., phosphoric acid, acetic acid) to the plasma sample before extraction can help disrupt protein binding and improve recovery.[15][17]
-
Issue 3: My Substance P(1-7) peptidomimetic is stable in vitro but shows poor in vivo efficacy.
-
Possible Cause: The peptidomimetic may have poor absorption, distribution, or may not be reaching the target site in sufficient concentrations.
-
Troubleshooting Steps:
-
Conduct a Full Pharmacokinetic Study: If not already done, perform a study to determine the compound's half-life, Cmax, and AUC after both intravenous and the intended route of administration (e.g., oral). This will provide data on its absolute bioavailability.[18]
-
Assess Blood-Brain Barrier Penetration: If the target is in the central nervous system, measure the concentration of the compound in the cerebrospinal fluid (CSF) or brain tissue.[4] In vivo microdialysis can be a useful technique for this.[19][20]
-
Evaluate Plasma Protein Binding: High plasma protein binding can limit the amount of free, active compound. This can be assessed using in vitro methods like equilibrium dialysis.[21]
-
Consider Formulation Approaches: Even stable peptidomimetics can benefit from formulations that improve solubility and absorption, such as amorphous solid dispersions or lipid-based systems.[18]
-
Data Presentation
Table 1: In Vitro Pharmacokinetic Profile of Substance P(1-7) Analogs
| Compound | Plasma Stability (t½, h) | Caco-2 Permeability (Papp A-B, 10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) |
| H-Phe-Phe-NH₂ | 1.8 | 0.4 | 12 |
| Constrained Analog 1 | > 8 | 10 | 1.0 |
| Carbamate Analog 2 | > 8 | 60 | 0.7 |
Data synthesized from Fransson, R., et al. (2014).[18]
Experimental Protocols
Protocol 1: Quantification of Substance P(1-7) in Rat Plasma by LC-MS/MS
-
Sample Collection and Handling:
-
Collect blood from rats into pre-chilled EDTA-containing tubes.
-
Immediately add a protease inhibitor cocktail.
-
Keep samples on ice and centrifuge at 4°C (e.g., 2000 x g for 10 minutes) within 30 minutes of collection.
-
Transfer the plasma to low-binding polypropylene tubes and store at -80°C until analysis.[13]
-
-
Sample Preparation (Solid-Phase Extraction):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 100 µL of 4% phosphoric acid in water to precipitate proteins and disrupt protein-peptide binding.[15]
-
Vortex and centrifuge at high speed (e.g., 14,000 x g for 10 minutes) at 4°C.
-
Condition a mixed-mode SPE plate/cartridge with methanol (B129727) followed by water.
-
Load the supernatant onto the SPE plate.
-
Wash the plate with an acidic wash solution (e.g., 5% methanol in 0.1% formic acid).
-
Elute the peptide with a basic elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in 90% methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute in 100 µL of mobile phase A (e.g., 0.1% formic acid in water).
-
-
LC-MS/MS Analysis:
-
LC System: A UPLC/HPLC system.
-
Column: A C18 reversed-phase column suitable for peptide analysis.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over several minutes.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for Substance P(1-7) and an internal standard.
-
Protocol 2: In Vivo Microdialysis for Measuring Extracellular Substance P(1-7) in the Brain
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat according to approved protocols.
-
Secure the animal in a stereotaxic frame.
-
Perform a craniotomy over the target brain region.
-
Implant a guide cannula to the desired coordinates and secure it with dental cement.[19]
-
Allow the animal to recover for 5-7 days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, place the awake, freely moving animal in the microdialysis chamber.
-
Gently insert a microdialysis probe (e.g., 20 kDa MWCO) through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 0.5-2.0 µL/min).
-
Allow the system to equilibrate for at least 1-2 hours.
-
Collect dialysate fractions at regular intervals (e.g., every 20-30 minutes) into low-binding collection vials containing a small amount of 5% acetic acid to stabilize the peptides.[17]
-
Store samples at -80°C until LC-MS/MS analysis.
-
Visualizations
Signaling Pathways
Caption: Signaling pathways of Substance P and its metabolite Substance P(1-7).
Experimental Workflows
Caption: Workflow for the quantification of Substance P(1-7) in plasma.
Caption: General workflow for preparing Substance P(1-7)-loaded liposomes.
References
- 1. Discovery of Small Peptides and Peptidomimetics Targeting the Substance P 1-7 Binding Site : Focus on Design, Synthesis, Structure-Activity Relationships and Drug-Like Properties [uu.diva-portal.org]
- 2. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Frontiers | The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders [frontiersin.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. diva-portal.org [diva-portal.org]
- 7. uva.theopenscholar.com [uva.theopenscholar.com]
- 8. mdpi.com [mdpi.com]
- 9. The Influence of Nanoparticle Properties on Oral Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and tumor delivery of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lambda.sk [lambda.sk]
- 12. Documents download module [ec.europa.eu]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. A sensitive and rapid liquid chromatography-tandem mass spectrometry method for the quantification of the novel neurokinin-1R antagonist aprepitant in rhesus macaque plasma, and cerebral spinal fluid, and human plasma with application in translational NeuroAIDs research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. waters.com [waters.com]
- 16. oxfordglobal.com [oxfordglobal.com]
- 17. Practical Aspects of in Vivo Detection of Neuropeptides by Microdialysis Coupled Off-Line to Capillary LC with Multi-stage MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Exploration and Pharmacokinetic Profiling of Phenylalanine Based Carbamates as Novel Substance P 1–7 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Microdialysis Methods for in vivo Neuropeptide Measurement in the Stalk-Median Eminence in the Rhesus Monkey - PMC [pmc.ncbi.nlm.nih.gov]
- 21. diva-portal.org [diva-portal.org]
Technical Support Center: C-terminal Amidation of Substance P(1-7)
This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the C-terminal amidation of Substance P(1-7) [SP(1-7)] to increase its potency.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of C-terminal amidation of Substance P(1-7)?
A1: The primary advantage is a significant increase in biological potency and efficacy. C-terminal amidation enhances the binding affinity of SP(1-7) to its specific receptors, which are distinct from the neurokinin-1 (NK1) receptor targeted by full-length Substance P.[1][2][3] This modification is critical for its activity, with the amidated form of the Phe7 residue being crucial for receptor binding.[4]
Q2: How does the potency of SP(1-7)-NH₂ compare to the non-amidated SP(1-7)?
A2: C-terminal amidation of SP(1-7) leads to a notable increase in binding affinity, with some studies reporting a five-fold increase.[2] This enhanced affinity translates to greater potency in functional assays. For example, the amidated analog has been shown to be more potent in reducing the signs of morphine withdrawal and in alleviating thermal and mechanical hypersensitivity.[3][5]
Q3: What is the proposed mechanism of action for SP(1-7) and its amidated form?
A3: SP(1-7) and its amidated analog exert effects that are often opposite to those of full-length Substance P, such as producing anti-nociceptive effects.[3][6] They are understood to act through a distinct, yet-to-be-cloned receptor, not the classical NK1 receptor.[7][8] Evidence suggests that the mechanism for the amidated peptide may involve the sigma-1 (σ₁) receptor system.[2][5]
Q4: Is the signaling pathway for SP(1-7) different from that of full-length Substance P?
A4: Yes. Full-length Substance P primarily signals through the NK1 receptor, which couples to Gq/11 proteins to activate the phospholipase C (PLC) pathway, and also to Gs to a lesser extent to modulate cAMP levels.[3][9] In contrast, N-terminal fragments like SP(1-7) do not activate G-proteins via the NK1R.[10][11] The precise downstream signaling pathway for the specific SP(1-7) receptor is still under investigation but is known to be distinct from the canonical SP/NK1R pathway.
Quantitative Data Summary
The following table summarizes the comparative binding affinities of amidated versus non-amidated Substance P(1-7).
| Compound | Receptor/Tissue | Binding Affinity (Kd) | Potency Comparison | Reference |
| ³H-SP(1-7) | Mouse Brain Membranes | 2.5 nM | Baseline | [7] |
| ³H-SP(1-7) | Mouse Spinal Cord (High Affinity Site) | 0.03 nM | Baseline | [7] |
| ³H-SP(1-7) | Mouse Spinal Cord (Low Affinity Site) | 5.4 nM | Baseline | [7] |
| ³H-SP(1-7) | Rat Spinal Cord (High Affinity Site) | 0.5 nM | Baseline | [4] |
| SP(1-7) Amide | Rat Spinal Cord | Not specified, but critical for binding | ~5-fold increase in binding affinity compared to non-amidated form. | [2][4] |
Key Experimental Protocols
Protocol 1: C-terminal Peptide Amidation
C-terminal amidation is typically achieved during solid-phase peptide synthesis (SPPS).
-
Resin Selection: Utilize an amide resin, such as Rink Amide or PAL resin. These resins have a linker that, upon cleavage, generates a C-terminal amide.
-
Peptide Synthesis: Synthesize the peptide sequence (Arg-Pro-Lys-Pro-Gln-Gln-Phe) using standard Fmoc/tBu chemistry.
-
Cleavage and Deprotection: Treat the resin-bound peptide with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups. This process simultaneously forms the C-terminal amide.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the mass and purity of the final amidated peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Protocol 2: Receptor Binding Assay
This protocol is used to determine the binding affinity (Kd) of the peptides.
-
Membrane Preparation: Prepare crude membrane fractions from target tissues (e.g., rat spinal cord or brain) through homogenization and differential centrifugation.[4][7]
-
Binding Reaction: Incubate the prepared membranes with a radiolabeled ligand (e.g., ³H-SP(1-7)) and varying concentrations of the unlabeled competitor peptides (SP(1-7) and SP(1-7)-NH₂).
-
Incubation: Allow the reaction to proceed at a set temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Analyze the competition binding data using non-linear regression to calculate the IC₅₀ values. Convert IC₅₀ values to Ki (and subsequently Kd) using the Cheng-Prusoff equation.
Protocol 3: In Vitro Potency Assay (Calcium Mobilization)
This functional assay measures the ability of the peptide to trigger an intracellular response.
-
Cell Culture: Use a cell line endogenously expressing the putative SP(1-7) receptor or a transfected cell line.
-
Cell Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Peptide Stimulation: Add varying concentrations of the test peptides (SP(1-7) and SP(1-7)-NH₂) to the loaded cells.
-
Signal Detection: Measure the change in intracellular calcium concentration ([Ca²⁺]i) by monitoring the fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.
-
Data Analysis: Plot the peak fluorescence response against the peptide concentration. Fit the data to a dose-response curve to determine the EC₅₀ (half-maximal effective concentration) for each peptide, which is a measure of its potency.
Visualizations
References
- 1. The C-terminal amidated analogue of the Substance P (SP) fragment SP (1-7) attenuates the expression of naloxone- precipitated withdrawal in morphine dependent rats [uu.diva-portal.org]
- 2. researchgate.net [researchgate.net]
- 3. diva-portal.org [diva-portal.org]
- 4. diva-portal.org [diva-portal.org]
- 5. The C-terminal amidated analogue of the substance P (SP) fragment SP(1-7) attenuates the expression of naloxone-precipitated withdrawal in morphine dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Specific binding of substance P aminoterminal heptapeptide [SP(1-7)] to mouse brain and spinal cord membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
Technical Support Center: Substance P(1-7) and its N-Terminal Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the experimental use of N-terminally truncated fragments of Substance P(1-7).
Frequently Asked Questions (FAQs)
Q1: What is the general effect of N-terminal truncation on the binding affinity of Substance P(1-7) analogs?
N-terminal truncation of Substance P(1-7) generally results in peptides that retain binding activity, although often with a lower affinity compared to the full heptapeptide. The C-terminal portion of Substance P(1-7) is considered more critical for binding. For instance, the removal of the N-terminal arginine residue from SP(1-7) amide to yield SP(2-7) amide leads to a decrease in binding affinity. Further truncations continue this trend. However, even smaller fragments like H-Pro4-Gln5-Gln6-Phe7-NH2 and H-Gln5-Gln6-Phe7-NH2 can still exhibit high binding affinity to rat spinal cord membranes.
Q2: My N-terminally truncated SP(1-7) analog shows good binding affinity in vitro but is inactive in my in vivo model. What could be the reason?
This discrepancy between in vitro binding and in vivo activity is a known challenge. For example, while H-Pro4-Gln5-Gln6-Phe7-NH2 and H-Gln5-Gln6-Phe7-NH2 show high binding affinity, they are devoid of anti-allodynic activity in a spinal cord injury model. Several factors could contribute to this:
-
Pharmacokinetics: The truncated peptide may have poor stability in plasma or poor permeability across biological membranes.
-
Receptor Activation: High binding affinity does not always translate to potent receptor activation or the desired biological response. The N-terminal amino acids, particularly Arginine at position 1, appear to be crucial for the in vivo anti-allodynic effect, suggesting they are important for the peptide's efficacy, not just its binding.
-
Different Receptor Subtypes or States: The in vitro binding assay might not fully recapitulate the complexity of the receptor environment in vivo.
Q3: Does Substance P(1-7) or its N-terminal fragments act through the Neurokinin-1 (NK-1) receptor?
Substance P(1-7) and its N-terminal fragments are generally considered to act through a specific binding site that is distinct from the classical NK-1 receptor. Studies have shown that SP(1-7) does not bind to NK-1 receptors and does not stimulate downstream signaling pathways typically associated with NK-1 receptor activation, such as increases in intracellular calcium or cAMP. However, SP(1-7) has been shown to indirectly down-regulate NK-1 binding, suggesting a more complex interaction.
Q4: What is the minimum sequence length of N-terminally truncated SP(1-7) required for biological activity?
Studies on the N-terminal truncation of SP(1-7) have indicated that a sequence of at least five amino acids is necessary to retain a biological effect.
Troubleshooting Guides
Problem 1: Inconsistent or no biological activity with a custom synthesized N-terminally truncated SP(1-7) peptide.
Troubleshooting Workflow:
"Substance P(1-7) dose-response curve bell-shaped phenomenon"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the bell-shaped dose-response curve phenomenon associated with the Substance P fragment, SP(1-7).
Frequently Asked Questions (FAQs)
Q1: What is Substance P(1-7) and how does it relate to Substance P (SP)?
A1: Substance P(1-7) is the N-terminal heptapeptide (B1575542) fragment of Substance P (Arg-Pro-Lys-Pro-Gln-Gln-Phe), an 11-amino acid neuropeptide. It is a major metabolite of full-length SP, formed by the enzymatic cleavage of the parent peptide in vivo.[1][2] While full-length SP is a well-known agonist for the Neurokinin-1 Receptor (NK1R), SP(1-7) exhibits complex pharmacological properties, sometimes acting as a modulator or antagonist of SP's effects, and can produce its own biological responses, often in a biphasic manner.[1]
Q2: Why do I observe a bell-shaped (biphasic) dose-response curve with SP(1-7)?
A2: The bell-shaped, or biphasic, dose-response curve is a known phenomenon for many G-protein coupled receptor (GPCR) ligands, including SP and its fragments.[1] The effect, for instance cell proliferation or dopamine (B1211576) release, increases with the concentration of SP(1-7) up to an optimal point, after which higher concentrations lead to a diminished or abolished response. This is typically attributed to several mechanisms:
-
Receptor Desensitization: At high concentrations, the NK1 receptor undergoes rapid desensitization. This process involves the phosphorylation of the receptor, which uncouples it from its intracellular signaling partners (G-proteins).[3]
-
Receptor Internalization and Degradation: Sustained exposure to high agonist concentrations promotes the internalization of the NK1 receptor from the cell surface into endosomes. While low concentrations may lead to receptor recycling back to the surface, high concentrations often target the receptor for degradation, reducing the total number of available receptors and thus diminishing the cellular response.
-
Biased Agonism: The NK1 receptor can couple to different G-proteins, primarily Gq (leading to calcium mobilization) and Gs (leading to cAMP production). It is hypothesized that different concentrations of SP(1-7) may preferentially stabilize receptor conformations that favor one pathway over another. An initial proliferative response might be driven by one pathway (e.g., Gq), while at higher concentrations, a separate, less effective, or even opposing pathway could be engaged, leading to a downturn in the dose-response curve.
Q3: Does SP(1-7) always produce a bell-shaped curve?
A3: Not necessarily. The observation of a bell-shaped curve is highly dependent on the experimental system and the specific biological endpoint being measured. For instance, in some cancer cell lines, high doses of SP(1-7) have been shown to have a cytotoxic effect, which is different from a classic biphasic response where the effect simply returns to baseline.[4] The response can vary based on cell type, receptor expression levels, incubation time, and the specific assay used.[5]
Troubleshooting Guide
This guide addresses common issues encountered when trying to generate or reproduce a bell-shaped dose-response curve for SP(1-7).
| Problem / Observation | Potential Cause | Recommended Solution |
| No response at any concentration | 1. Cell Line Suitability: The cells may not express sufficient levels of the NK1 receptor or the necessary downstream signaling components. 2. Peptide Inactivity: The SP(1-7) peptide may have degraded due to improper storage or handling (e.g., multiple freeze-thaw cycles). 3. Incorrect Assay Endpoint: The chosen assay (e.g., a specific proliferation marker) may not be modulated by SP(1-7) in your cell model. | 1. Verify Receptor Expression: Confirm NK1R expression via Western Blot, qPCR, or flow cytometry. Use a positive control cell line known to respond to Substance P. 2. Use Fresh Peptide: Prepare fresh aliquots of SP(1-7) from a new, properly stored stock. Always use high-purity peptide from a reputable supplier. 3. Use Positive Control: Test the cells with full-length Substance P, which often elicits a more robust response. Also, consider a different assay (e.g., calcium mobilization) to confirm receptor functionality. |
| A standard sigmoidal (monotonic) curve is observed, with no downturn at high concentrations. | 1. Concentration Range Too Narrow: The highest concentration tested may not be sufficient to induce receptor desensitization or internalization. 2. Short Incubation Time: The duration of peptide exposure may be too short for the desensitization machinery to engage fully. 3. High Receptor Expression: Cells overexpressing the NK1R may require much higher ligand concentrations to achieve the receptor occupancy needed for desensitization. | 1. Extend Dose Range: Test SP(1-7) concentrations at least two to three logs higher than the apparent EC50. For example, if the peak is at 1 nM, test up to 1-10 µM. 2. Increase Incubation Time: If using a short incubation (e.g., < 1 hour), try extending it to 3, 6, or even 24 hours, depending on the assay, to allow for receptor trafficking and downregulation. 3. Use a Different Cell Model: If using a transfected overexpression system, consider a primary cell line or a line with endogenous receptor expression, which may exhibit more physiological regulation. |
| High variability between replicate experiments. | 1. Peptide Adsorption: Peptides can adsorb to plasticware, leading to inconsistent effective concentrations. 2. Cell Passage Number/Health: Cells at high passage numbers or in poor health may respond inconsistently. 3. Inconsistent Plating Density: Variations in the initial number of cells per well will lead to variability in the final readout. | 1. Use Low-Binding Plates: Utilize low-protein-binding microplates and pipette tips for peptide dilutions. Consider including a carrier protein like 0.1% BSA in your dilution buffer. 2. Standardize Cell Culture: Use cells within a defined low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. 3. Ensure Uniform Seeding: Be meticulous when plating cells. After seeding, allow the plate to sit at room temperature for 15-20 minutes before moving to the incubator to ensure even cell distribution. |
| Unexpected Cytotoxicity at High Concentrations. | 1. Peptide Purity/Contaminants: The peptide preparation may contain toxic contaminants (e.g., residual TFA from synthesis). 2. Off-Target Effects: At very high concentrations, SP(1-7) might engage other receptors or pathways, leading to apoptosis or necrosis.[4] | 1. Verify Peptide Quality: Use high-performance liquid chromatography (HPLC)-purified peptide (>95% purity). If TFA is a concern, obtain a salt-exchanged version (e.g., acetate (B1210297) or HCl salt). 2. Perform Viability Assay: Run a parallel assay specifically for cytotoxicity (e.g., LDH release or a live/dead stain) to distinguish a specific biphasic response from general toxicity. |
Quantitative Data Summary
The following table summarizes effective concentrations of SP(1-7) that have been reported to produce a bell-shaped dose-response curve in a specific experimental model.
| Assay Type | Biological System | Peak Effect Concentration(s) | Concentrations with Diminished/No Effect | Reference |
| Dopamine Outflow | Rat Striatal Slices | 0.1 nM - 1 nM | > 1 nM (up to 10 µM) | [1] |
| Cell Viability / Cytotoxicity | MDA-MB-231 Breast Cancer Cells | 1 ng/mL (Proliferative Effect) | 10 ng/mL - 10 µg/mL (Cytotoxic Effect) | [4] |
Note: The biphasic nature in the MDA-MB-231 cell line manifested as a switch from proliferation to cytotoxicity.
Experimental Protocols
Protocol: Cell Proliferation Assay (MTT/XTT-based)
This protocol provides a general framework for assessing the effect of SP(1-7) on the proliferation or viability of adherent cells.
1. Materials and Reagents:
-
Adherent cell line expressing NK1R (e.g., HEK293-NK1R, U373 MG, various cancer cell lines).
-
Complete culture medium (e.g., DMEM + 10% FBS + 1% Penicillin/Streptomycin).
-
Serum-free or low-serum medium for starvation.
-
Substance P(1-7) peptide (high purity, >95%).
-
Sterile, low-protein-binding tubes and pipette tips.
-
Sterile PBS and Trypsin-EDTA.
-
96-well sterile, clear, flat-bottom tissue culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay kit.
-
Solubilization solution (e.g., DMSO or acidified isopropanol (B130326) for MTT).
-
Microplate reader.
2. Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA, neutralize, and centrifuge.
-
Resuspend the cell pellet in complete medium and perform a cell count.
-
Dilute cells to the optimal seeding density (determined empirically, typically 5,000-10,000 cells/well) and dispense 100 µL into each well of a 96-well plate.
-
Incubate for 24 hours (37°C, 5% CO2) to allow cells to attach.
-
-
Cell Starvation (Optional but Recommended):
-
After 24 hours, gently aspirate the complete medium.
-
Wash each well once with 100 µL of sterile PBS.
-
Add 100 µL of serum-free or low-serum (e.g., 0.5% FBS) medium to each well.
-
Incubate for 12-24 hours to synchronize the cell cycle and reduce background proliferation.
-
-
Peptide Preparation and Treatment:
-
Prepare a high-concentration stock solution of SP(1-7) (e.g., 1 mM) in sterile water or an appropriate buffer. Aliquot and store at -80°C.
-
On the day of the experiment, thaw an aliquot and prepare a serial dilution series in the appropriate medium (e.g., low-serum medium). To observe a bell-shaped curve, a wide range is essential (e.g., from 1 pM to 10 µM).
-
Aspirate the starvation medium from the cells.
-
Add 100 µL of the SP(1-7) dilutions to the respective wells. Include "vehicle only" wells as a negative control and "10% FBS" as a positive control for proliferation.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT/XTT Assay:
-
Add 10-20 µL of MTT reagent (typically 5 mg/mL) or 50 µL of activated XTT reagent to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the tetrazolium salt into a colored formazan (B1609692) product.
-
If using MTT, aspirate the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well. Pipette up and down to dissolve the formazan crystals.
-
Read the absorbance on a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT).
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Normalize the data by expressing it as a percentage of the vehicle control response.
-
Plot the normalized response versus the log of the SP(1-7) concentration to visualize the dose-response curve.
-
Visualizations
Logical Flow for Bell-Shaped Response
Caption: Logical flow illustrating how increasing SP(1-7) concentration leads to a biphasic effect.
Experimental Workflow
Caption: Standard experimental workflow for a cell proliferation dose-response assay.
Signaling Pathway Hypothesis
Caption: Hypothesized dual signaling pathways of the NK1 receptor leading to a biphasic response.
References
- 1. The substance P(1-7) fragment is a potent modulator of substance P actions in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. Untangling Ligand Induced Activation and Desensitization of G-Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wcrj.net [wcrj.net]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
"interpreting biphasic effects of Substance P(1-7) administration"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Substance P(1-7) [SP(1-7)]. The biphasic and often paradoxical effects of this N-terminal fragment of Substance P (SP) can present experimental challenges. This guide aims to clarify these complexities and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: Why am I observing opposite effects of SP(1-7) at different concentrations?
A1: SP(1-7) often exhibits biphasic or bell-shaped dose-response curves. This means it can have one effect at low concentrations and a diminished or opposite effect at higher concentrations. For example, in studies on catecholamine secretion, lower concentrations of the parent molecule Substance P facilitate secretion, while higher concentrations are inhibitory[1]. Similarly, SP(1-7) can potentiate the effects of other substances, like kainic acid, in an inverted U-shaped dose-response manner[2]. It is crucial to perform a full dose-response curve to identify the optimal concentration for your desired effect.
Q2: I administered SP(1-7) and saw no behavioral effect. Is my compound inactive?
A2: Not necessarily. In several experimental paradigms, SP(1-7) itself does not produce a direct behavioral response when administered alone[3][4]. Its primary role is often as a modulator of the actions of the full Substance P peptide or other neurotransmitters[4][5]. For instance, low doses of SP(1-7) can significantly reduce the aversive behaviors induced by Substance P or its C-terminal fragments without causing any behavior on its own[4].
Q3: My results with SP(1-7) are inconsistent. What could be the cause?
A3: Inconsistency can arise from several factors:
-
Peptide Stability: Peptides like SP(1-7) can be susceptible to degradation by peptidases. Ensure proper storage and handling of the peptide. Consider using protease inhibitors in your experimental solutions if appropriate for your model.
-
Dosing Regimen: The timing of administration can be critical. The modulatory effects of SP(1-7) may only be apparent when administered prior to or concurrently with an agonist[2][4].
-
Endogenous Tone: The physiological state of the animal model can influence the outcome. For example, the analgesic effect of SP can differ depending on the animal's initial pain threshold[6]. The endogenous levels of SP and its fragments could also play a role.
Q4: Is SP(1-7) an agonist or an antagonist?
A4: SP(1-7) is best described as a modulator, and in many contexts, it acts as an antagonist to the effects of the full Substance P peptide[4][5]. It is proposed that SP(1-7) can be generated endogenously from SP and then act to regulate the actions of its parent peptide[4][5]. However, in some contexts, it can have its own distinct effects, such as inducing antinociception[7].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect of SP(1-7) administration. | The experimental model may not be suitable for observing a direct effect. SP(1-7) often acts as a modulator. | Co-administer SP(1-7) with Substance P or another relevant agonist to assess its modulatory/antagonistic properties. |
| The dose of SP(1-7) may be outside the effective range. | Perform a detailed dose-response study, including very low (picomolar) concentrations. | |
| Unexpected or opposite effects compared to published literature. | The biphasic nature of SP(1-7) may be at play. | Carefully review the concentrations used in your experiments and compare them to the dose-response curves reported in the literature. Test a wider range of concentrations. |
| The timing of administration relative to other treatments may be suboptimal. | Vary the pre-treatment time with SP(1-7) before administering the primary stimulus. | |
| High variability between experimental subjects. | Differences in the endogenous metabolism of Substance P to SP(1-7). | Measure the baseline levels of SP and SP(1-7) in your subjects if possible. Ensure consistent experimental conditions to minimize physiological variations. |
| Difficulty replicating antagonist effects. | The specific antagonist used may not be appropriate for the SP(1-7) binding site. | Use a specific antagonist for SP(1-7), such as [D-Pro2, D-Phe7]substance P(1-7), to confirm that the observed effects are mediated by this fragment. |
Quantitative Data Summary
Table 1: Dose-Dependent Effects of Intrathecally Administered SP(1-7) in Mice
| Dose of SP(1-7) (pmol) | Observed Effect | Measurement | Reference |
| 1.0 - 4.0 | Dose-dependent antinociceptive effect | Increased tail-flick latency | [7] |
| 1.0 - 4.0 | Significant reduction of aversive behaviors induced by SP or SP(5-11) (0.1 nmol) | Reduction in scratching, licking, and biting | [4] |
| 100 - 400 | Dose-dependent attenuation of morphine-induced excitatory behavior | Reduction in vocalization and agitation | [8] |
Table 2: Biphasic Effects of Substance P on Catecholamine Secretion in Perfused Rat Adrenal Glands
| Concentration of Substance P | Observed Effect on Evoked Catecholamine Secretion | Reference |
| 10⁻⁷ - 3 x 10⁻⁶ M | Facilitation | [1] |
| 3 x 10⁻⁵ M | Inhibition | [1] |
Experimental Protocols
Intrathecal Injection of Substance P(1-7) in Mice
This protocol is adapted from studies investigating the antinociceptive and behavioral effects of SP(1-7) in mice[7].
Materials:
-
Substance P(1-7) peptide
-
Artificial cerebrospinal fluid (aCSF), composition in mM: NaCl (7.4), KCl (0.19), MgCl₂ (0.19), and CaCl₂ (0.14)
-
Microsyringe (e.g., Hamilton syringe)
-
Male ddY mice (20-25 g)
Procedure:
-
Animal Preparation: House the mice under controlled temperature (22-24°C) and a 12-h light/dark cycle with ad libitum access to food and water. Allow for an acclimatization period before the experiment.
-
Drug Preparation: Dissolve Substance P(1-7) in aCSF to the desired final concentrations.
-
Intrathecal Injection:
-
Gently restrain the unanesthetized mouse.
-
Insert the microsyringe between the lumbar vertebrae L5 and L6.
-
Slowly inject a volume of 5 µl of the prepared SP(1-7) solution or vehicle (aCSF).
-
-
Behavioral Assessment:
-
For antinociception studies, perform a tail-flick test at specified time points (e.g., 2 and 5 minutes) post-injection[7].
-
For assessing modulation of aversive behavior, co-administer SP(1-7) with an agonist like Substance P and record behaviors such as scratching, biting, and licking.
-
Signaling Pathways and Experimental Workflows
The biphasic effects of Substance P and its fragment SP(1-7) can be understood through their interactions with different signaling pathways. Substance P primarily acts through the NK-1 receptor, leading to a cascade of intracellular events. SP(1-7) can modulate this pathway and may also act through other, yet to be fully identified, receptors.
Figure 1. Simplified Substance P signaling pathway via the NK-1 receptor.
The fragment SP(1-7) can modulate the activity of the parent Substance P. This can occur through direct competition at the NK-1 receptor, although SP(1-7) has a lower affinity, or through allosteric modulation or activation of opposing signaling pathways.
Figure 2. Opposing actions of Substance P and Substance P(1-7).
A typical experimental workflow to investigate the biphasic effects of SP(1-7) would involve a dose-response analysis.
Figure 3. Workflow for characterizing the dose-response of SP(1-7).
References
- 1. Substance P has biphasic effects on catecholamine secretion evoked by electrical stimulation of perfused rat adrenal glands in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substance P increases catecholamine secretion from perfused rat adrenal glands evoked by prolonged field stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Substance P(1-7) antagonizes substance P-induced aversive behaviour in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The substance P(1-7) fragment is a potent modulator of substance P actions in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The role of Substance P in the defense line of the respiratory tract and neurological manifestations post COVID-19 infection [frontiersin.org]
- 7. Portico [access.portico.org]
- 8. Intrathecal substance P (1-7) prevents morphine-evoked spontaneous pain behavior via spinal NMDA-NO cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
"non-specific binding of Substance P(1-7) in receptor assays"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with non-specific binding of Substance P(1-7) in receptor assays.
Troubleshooting Guide
High non-specific binding can obscure specific binding signals, leading to inaccurate affinity and density estimations for the Substance P(1-7) receptor. This guide addresses common causes and solutions in a question-and-answer format.
Question: What are the primary causes of high non-specific binding in my Substance P(1-7) assay?
Answer: High non-specific binding in Substance P(1-7) receptor assays can stem from several factors:
-
Hydrophobic Interactions: Substance P(1-7), being a peptide, can hydrophobically interact with plasticware (tubes, plates) and filter materials.
-
Ionic Interactions: The charged residues in Substance P(1-7) can lead to electrostatic interactions with assay components.
-
Low Affinity of Radioligand: If the radiolabeled Substance P(1-7) has low affinity for its specific site, a higher concentration is needed, which can increase non-specific binding.
-
Inappropriate Blocking Agents: The absence or use of an ineffective blocking agent can leave non-specific sites on membranes and assay materials exposed.
-
Suboptimal Assay Conditions: Incorrect buffer pH, ionic strength, or incubation time and temperature can all contribute to increased non-specific binding.
Question: How can I reduce non-specific binding to plasticware and filters?
Answer: To minimize binding to labware, consider the following:
-
Use Low-Binding Plastics: Utilize polypropylene (B1209903) tubes and plates specifically designed to reduce peptide and protein adhesion.
-
Pre-treat Filters: Soaking glass fiber filters in a solution of 0.3% polyethyleneimine (PEI) can reduce non-specific binding of positively charged ligands.[1]
-
Include Detergents: Adding a low concentration of a non-ionic surfactant, such as Triton X-100 or Tween-20 (typically 0.01% to 0.1%), to your assay buffer can help disrupt hydrophobic interactions.[2]
Question: What modifications can I make to my assay buffer to decrease non-specific binding?
Answer: Optimizing your buffer composition is critical.[2] Here are some adjustments:
-
Adjust pH and Ionic Strength: The pH of the buffer can influence the charge of both the peptide and the membranes.[2] Experiment with a range of pH values around the physiological pH of 7.4. Increasing the salt concentration (e.g., with NaCl) can help shield electrostatic interactions.[2]
-
Incorporate Blocking Agents: Bovine Serum Albumin (BSA) is a common and effective blocking agent.[2] It works by binding to non-specific sites on the membranes and assay materials. A concentration of 0.1% to 1% BSA in the binding buffer is a good starting point.[1][2]
Question: My non-specific binding is still high. What other experimental parameters can I optimize?
Answer: Further optimization of your experimental protocol may be necessary:
-
Optimize Incubation Time and Temperature: While binding should reach equilibrium, unnecessarily long incubation times can increase non-specific binding. Determine the optimal time course for specific binding at a low radioligand concentration.
-
Wash Steps: Increase the number and volume of washes after incubation to more effectively remove unbound and non-specifically bound radioligand.[3] Ensure the wash buffer is cold to slow dissociation from the specific receptor.
-
Receptor Concentration: Using too high a concentration of your membrane preparation can lead to higher non-specific binding. Reduce the amount of protein per assay tube to ensure that less than 10% of the added radioligand is bound.[3]
Frequently Asked Questions (FAQs)
Q1: What is Substance P(1-7) and why is it studied?
A1: Substance P(1-7) is a metabolite of Substance P (SP), a neuropeptide involved in pain transmission, inflammation, and mood.[4][5] Unlike SP, which acts on neurokinin-1 (NK-1) receptors, SP(1-7) has been shown to have its own distinct binding sites and often exhibits biological effects that are opposite to those of SP.[4][6][7] It is studied for its potential role in modulating pain and opioid withdrawal.[8][9]
Q2: How is specific binding of Substance P(1-7) determined?
A2: Specific binding is calculated by subtracting non-specific binding from total binding. Total binding is measured by incubating the radiolabeled Substance P(1-7) with the tissue membrane preparation. Non-specific binding is determined in a parallel set of tubes that, in addition to the radioligand and membranes, contain a high concentration (typically 1000-fold excess) of unlabeled Substance P(1-7) to saturate the specific binding sites.[3][10]
Q3: What are the typical affinity (Kd) and density (Bmax) values for Substance P(1-7) binding?
A3: The affinity and density of Substance P(1-7) binding sites can vary depending on the tissue source. Studies have identified distinct binding sites in the central nervous system.[6][8]
| Tissue | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Mouse Brain | 2.5 | 29.2 | [6] |
| Rat Brain | 4.4 | Not Reported | [8] |
| Mouse Spinal Cord (High Affinity) | 0.03 | 0.87 | [6] |
| Mouse Spinal Cord (Low Affinity) | 5.4 | 19.6 | [6] |
| Rat Spinal Cord (High Affinity) | 0.5 | Not Reported | [8] |
| Rat Spinal Cord (Low Affinity) | >12 | Not Reported | [8] |
Q4: Does Substance P(1-7) bind to opioid or other neurokinin receptors?
A4: Studies have shown that Substance P(1-7) binding sites are distinct from NK-1, NK-2, and NK-3 tachykinin receptors, as well as mu-opioid receptors.[6][8] While some opioids like DAMGO may show some ability to displace radiolabeled SP(1-7), the affinity is generally much lower than that of SP(1-7) itself.[6][8]
Experimental Protocols
Radioligand Binding Assay for Substance P(1-7)
This protocol is a generalized procedure based on methodologies reported in the literature.[6][10][11]
1. Membrane Preparation: a. Homogenize brain or spinal cord tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). b. Centrifuge the homogenate at a low speed (e.g., 1000 x g) for 15 minutes at 4°C to remove nuclei and cellular debris.[1] c. Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g) for 30 minutes at 4°C to pellet the membranes.[1] d. Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. e. Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a Bradford or BCA assay). Store at -80°C.
2. Binding Assay: a. In polypropylene tubes, add the following in a final volume of 0.5 mL:
- Binding Buffer: 50 mM Tris-HCl (pH 7.4) containing 3 mM MnCl2, 0.2% BSA, and peptidase inhibitors (e.g., 40 µg/mL bacitracin, 4 µg/mL leupeptin, 2 µg/mL aprotinin).[11]
- Radioligand: [³H]Substance P(1-7) at a concentration near its Kd (e.g., 0.9 nM).[11]
- Unlabeled Ligand (for non-specific binding): 1 µM unlabeled Substance P(1-7).
- Membrane Suspension: Approximately 200 µg of protein.[11] b. Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes). c. Terminate the reaction by rapid vacuum filtration through glass fiber filters (pre-soaked in 0.3% PEI). d. Wash the filters rapidly with several volumes of ice-cold wash buffer (e.g., 50 mM Tris-HCl). e. Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The substance P(1-7) fragment is a potent modulator of substance P actions in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Portico [access.portico.org]
- 6. Specific binding of substance P aminoterminal heptapeptide [SP(1-7)] to mouse brain and spinal cord membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. diva-portal.org [diva-portal.org]
- 9. diva-portal.org [diva-portal.org]
- 10. jneurosci.org [jneurosci.org]
- 11. pubs.acs.org [pubs.acs.org]
"troubleshooting Substance P(1-7) antibody cross-reactivity"
Welcome to the technical support center for Substance P(1-7) antibodies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use and validation of antibodies targeting the N-terminal fragment of Substance P, SP(1-7).
Frequently Asked Questions (FAQs)
Q1: My Substance P(1-7) antibody is showing a signal for full-length Substance P. Is this expected?
A1: Cross-reactivity with full-length Substance P (SP) can occur with some Substance P(1-7) [SP(1-7)] antibodies, particularly polyclonal antibodies. The degree of cross-reactivity depends on the specific antibody and the epitopes it recognizes. It is crucial to validate the specificity of your antibody. One study has reported an SP(1-7) antibody with less than 5% cross-reactivity towards SP and other N- and C-terminal fragments[1]. Conversely, some commercial ELISA kits for Substance P show minimal cross-reactivity with SP(1-7)[2]. Always consult the antibody's datasheet for any available cross-reactivity data.
Q2: How can I confirm that the signal I'm seeing is specific to Substance P(1-7)?
A2: A pre-adsorption control experiment is the most effective way to confirm the specificity of your antibody. This involves pre-incubating the antibody with an excess of the immunizing peptide (in this case, synthetic SP(1-7)) before using it in your assay. A specific signal will be significantly reduced or eliminated after pre-adsorption, while non-specific signals will remain.
Q3: I'm not getting a signal in my Western blot for Substance P(1-7). What could be the problem?
A3: Detecting small peptides like Substance P(1-7) (molecular weight ~898 Da) via Western blot can be challenging. Several factors could be contributing to the lack of signal:
-
Transfer efficiency: Small peptides can easily pass through standard PVDF or nitrocellulose membranes. Consider using a smaller pore size membrane (e.g., 0.2 µm) or using two membranes during the transfer to capture any peptide that might pass through the first.
-
Gel composition: Use a high-percentage Tris-Tricine gel, which is optimized for the resolution of small proteins and peptides.
-
Fixation: After transfer, a gentle fixation with a glutaraldehyde (B144438) or paraformaldehyde solution can help to cross-link the small peptide to the membrane, preventing it from being washed away during subsequent steps.
-
Antibody concentration: You may need to optimize the primary antibody concentration; it might need to be higher than what is recommended for larger proteins.
Q4: My IHC/IF staining shows diffuse background. How can I reduce this?
A4: High background in immunohistochemistry (IHC) or immunofluorescence (IF) can be caused by several factors:
-
Primary antibody concentration: An excessively high concentration of the primary antibody can lead to non-specific binding. Titrate your antibody to find the optimal concentration.
-
Blocking: Ensure you are using an appropriate blocking solution (e.g., normal serum from the same species as the secondary antibody) for a sufficient amount of time.
-
Washing steps: Increase the duration and/or number of washes to remove unbound antibodies.
-
Endogenous tissue components: Some tissues may have endogenous components that can bind to the primary or secondary antibodies. Use appropriate controls to identify and block for this.
Q5: What are the key differences in signaling between Substance P and Substance P(1-7)?
A5: Substance P primarily signals through the neurokinin-1 receptor (NK1R), a G-protein coupled receptor that activates the IP3/DAG pathway[3]. Substance P(1-7), on the other hand, is thought to have its own distinct binding sites and signaling pathways, which in some cases can even antagonize the effects of full-length Substance P[4]. Understanding these different pathways is crucial for interpreting your experimental results.
Troubleshooting Guides
Western Blotting for Substance P(1-7)
| Problem | Possible Cause | Recommended Solution |
| No Signal | Inefficient transfer of the small peptide. | Use a 0.2 µm PVDF membrane and consider a two-membrane "sandwich" during transfer. |
| Peptide washed off the membrane. | After transfer, gently fix the membrane with 0.5% glutaraldehyde in PBS for 15-30 minutes. | |
| Low abundance of SP(1-7) in the sample. | Concentrate your sample or use a larger amount of protein lysate. | |
| Inappropriate gel system. | Use a high-percentage (e.g., 16-20%) Tris-Tricine gel for better resolution of small peptides. | |
| Multiple Bands | Cross-reactivity with full-length Substance P or other fragments. | Perform a pre-adsorption control with SP(1-7) peptide. Run a parallel blot with a known positive control for full-length SP. |
| Proteolytic degradation of larger proteins containing the epitope. | Use fresh samples and add a protease inhibitor cocktail during sample preparation. | |
| High Background | Primary antibody concentration is too high. | Titrate the primary antibody to determine the optimal dilution. |
| Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST). |
Immunohistochemistry/Immunofluorescence (IHC/IF)
| Problem | Possible Cause | Recommended Solution |
| High Background | Non-specific binding of the primary antibody. | Decrease the primary antibody concentration and/or increase the incubation time at a lower temperature (e.g., 4°C overnight). |
| Insufficient blocking. | Use a blocking solution containing normal serum from the species in which the secondary antibody was raised. | |
| Endogenous peroxidase or biotin (B1667282) activity (for HRP/biotin-based detection). | Perform appropriate quenching steps (e.g., with hydrogen peroxide for peroxidase or avidin/biotin blocking kit). | |
| Weak or No Staining | Low abundance of Substance P(1-7) in the tissue. | Consider using an antigen retrieval method to unmask the epitope. |
| Primary antibody cannot access the epitope. | Ensure adequate tissue permeabilization (e.g., with Triton X-100 or saponin). | |
| Antibody degradation. | Ensure proper storage of the antibody and avoid repeated freeze-thaw cycles. | |
| Non-specific Staining | Cross-reactivity with other peptides. | Perform a pre-adsorption control with SP(1-7) peptide. Test for cross-reactivity with full-length Substance P and other tachykinins. |
Enzyme-Linked Immunosorbent Assay (ELISA)
| Problem | Possible Cause | Recommended Solution |
| High Background | Insufficient washing. | Increase the number and vigor of wash steps between incubations. |
| Non-specific binding of antibodies. | Ensure proper blocking of the plate. | |
| Low Signal | Low levels of Substance P(1-7) in the sample. | Concentrate the sample or use a more sensitive detection system. |
| Antibody or antigen degradation. | Use fresh samples and ensure proper storage of kit components. | |
| High Coefficient of Variation (CV) | Inaccurate pipetting. | Use calibrated pipettes and ensure consistent technique. |
| Plate not washed uniformly. | Ensure all wells are washed equally. |
Quantitative Data on Cross-Reactivity
The specificity of an antibody is paramount. Below is a summary of reported cross-reactivity data for some commercially available antibodies and kits. It is important to note that this data is often for Substance P antibodies and their cross-reactivity with SP(1-7), highlighting the need for thorough validation of SP(1-7) specific antibodies.
| Antibody/Kit | Target Analyte | Cross-Reactant | % Cross-Reactivity | Reference |
| Substance P ELISA Kit | Substance P | Substance P(1-7) | < 0.1% | [2] |
| Substance P ELISA Kit | Substance P | Neurokinin A | 71.4% | [2] |
| Substance P ELISA Kit | Substance P | Neurokinin B | 1.1% | [2] |
| Substance P(1-7) Antibody | Substance P(1-7) | Substance P | < 5% | [1] |
| Substance P(1-7) Antibody | Substance P(1-7) | Other SP N- and C-terminal fragments | < 5% | [1] |
Experimental Protocols
Pre-adsorption Control for Antibody Specificity
This protocol is essential for validating that your Substance P(1-7) antibody is specific to the target peptide.
-
Determine Optimal Antibody Dilution: First, determine the optimal working dilution of your primary antibody that gives a clear signal with low background in your specific application (WB, IHC, or ELISA).
-
Prepare Antibody Solutions: Prepare two identical tubes of the diluted primary antibody in your antibody diluent.
-
Add Blocking Peptide: To one tube (the "adsorbed" sample), add the Substance P(1-7) peptide to a final concentration that is in 10-100-fold molar excess of the antibody. The exact amount may require optimization.
-
Incubate: Gently mix both tubes and incubate them at room temperature for 1-2 hours, or overnight at 4°C, with gentle rotation.
-
Centrifuge (Optional): For IHC, centrifuge the antibody-peptide mixture at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any immune complexes that may have formed. Use the supernatant for staining.
-
Perform Experiment: Proceed with your standard protocol (WB, IHC, or ELISA) using both the adsorbed and non-adsorbed antibody solutions on identical samples.
-
Analyze Results: A specific signal should be absent or significantly reduced in the sample stained with the adsorbed antibody compared to the sample stained with the non-adsorbed antibody.
Western Blotting Protocol for Substance P(1-7)
-
Sample Preparation: Homogenize tissues or lyse cells in a suitable lysis buffer containing a protease inhibitor cocktail to prevent degradation of the peptide.
-
Protein Quantification: Determine the total protein concentration of your lysates using a standard protein assay (e.g., BCA).
-
Gel Electrophoresis: Load 20-50 µg of total protein per lane on a high-percentage (16-20%) Tris-Tricine polyacrylamide gel. Include a low molecular weight protein ladder.
-
Electrotransfer: Transfer the separated peptides to a 0.2 µm PVDF membrane. A wet transfer at 100V for 1 hour in a cold room is recommended.
-
Membrane Fixation (Optional but Recommended): Gently rinse the membrane with PBS and then incubate in 0.5% glutaraldehyde in PBS for 15-30 minutes at room temperature with gentle agitation. Wash thoroughly with PBS.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the Substance P(1-7) primary antibody at its optimal dilution in the blocking buffer, either for 2-3 hours at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the signal. Expose the membrane to X-ray film or a digital imager.
Visualizations
Caption: Enzymatic processing of Substance P.
Caption: Troubleshooting workflow for cross-reactivity.
Caption: Comparative signaling pathways.
References
"optimizing injection volume and concentration for Substance P(1-7)"
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing injection volume and concentration for Substance P(1-7) in experimental settings.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with Substance P(1-7).
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of expected biological effect | Incorrect dosage: The concentration or volume of injected Substance P(1-7) may be outside the effective range. | - Consult dose-response studies: Different biological systems and routes of administration require different concentrations. For example, intrathecal injections in mice have shown antinociceptive effects at doses ranging from 1.0 to 4.0 pmol.[1] - Optimize concentration: Perform a dose-response curve to determine the optimal concentration for your specific experimental model. |
| Peptide degradation: Substance P(1-7) is a peptide and can be susceptible to degradation by peptidases. | - Proper storage: Store lyophilized peptide at -20°C or -80°C.[2] Reconstituted solutions should be aliquoted and frozen to avoid repeated freeze-thaw cycles. Stock solutions in water are not recommended to be stored for more than one day.[3] - Use of protease inhibitors: In in vitro experiments, the inclusion of protease inhibitors in the experimental buffer may be necessary to prevent degradation. | |
| Incorrect administration: The injection technique or location may not be optimal for reaching the target tissue. | - Refine injection technique: Ensure accurate and consistent delivery to the intended site. For intracerebral injections, stereotaxic guidance is crucial. - Consider alternative routes: Depending on the research question, systemic (e.g., intraperitoneal) or local (e.g., intrathecal, intranigral) administration may be more appropriate. | |
| Inconsistent or variable results | Inconsistent peptide preparation: Variations in reconstitution or dilution can lead to different effective concentrations. | - Standardize reconstitution: Use a consistent, high-purity solvent for reconstitution, such as sterile water or a buffer appropriate for your experiment.[2][3] - Prepare fresh dilutions: Prepare working dilutions from a concentrated stock solution immediately before each experiment. |
| Biological variability: Differences between individual animals or cell batches can contribute to variability. | - Increase sample size: A larger number of subjects or experimental replicates can help to account for biological variability. - Use appropriate controls: Always include vehicle-treated control groups to establish a baseline response. | |
| Precipitation of the peptide solution | Poor solubility: Substance P(1-7) solubility can be limited in certain aqueous buffers. | - Check solubility information: The trifluoroacetate (B77799) salt of Substance P is soluble in water at approximately 1 mg/mL.[3] For other salts or forms, consult the manufacturer's data sheet. - Use appropriate solvents: For Substance P, 5% acetic acid has been used to achieve a concentration of 1 mg/mL.[4] However, ensure the solvent is compatible with your experimental system. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for in vivo experiments with Substance P(1-7)?
A1: The optimal concentration is highly dependent on the animal model, the route of administration, and the specific biological effect being studied. However, based on published studies, a starting point for intracerebral microinjections in rats could be in the range of 0.01-1 nmol.[2] For intrathecal injections in mice, doses as low as 1.0-4.0 pmol have been shown to be effective.[1][5] It is strongly recommended to perform a pilot dose-response study to determine the optimal concentration for your specific experimental setup.
Q2: How should I prepare and store Substance P(1-7) solutions?
A2: Substance P(1-7) is typically supplied as a lyophilized powder and should be stored at -20°C or -80°C for long-term stability.[2] For reconstitution, use a high-purity solvent such as sterile water or an appropriate buffer. The solubility of the trifluoroacetate salt in water is approximately 1 mg/mL.[3] Once reconstituted, it is best to aliquot the solution into single-use volumes and store them frozen to minimize freeze-thaw cycles. It is not recommended to store aqueous solutions for more than one day.[3]
Q3: What is the mechanism of action of Substance P(1-7)?
A3: Substance P(1-7) is an N-terminal fragment of Substance P (SP).[5][6] Unlike its parent peptide, which is a potent agonist for the neurokinin-1 (NK1) receptor, Substance P(1-7) often acts as a modulator or antagonist of SP's effects.[5][7] It has been shown to down-regulate neurokinin-1 binding in the spinal cord.[6] The signaling pathways of Substance P(1-7) are distinct from those of SP and may involve interactions with other neurotransmitter systems, such as the dopamine (B1211576) and glutamate (B1630785) systems.[6]
Q4: Can Substance P(1-7) be administered systemically?
A4: Yes, systemic administration of Substance P(1-7) has been reported. For instance, intraperitoneal injections have been used in studies investigating its effects on memory and learning.[8] However, the bioavailability and ability of the peptide to cross the blood-brain barrier after systemic administration should be considered. The choice of administration route should be guided by the specific research question and the target tissue.
Quantitative Data Summary
Table 1: In Vivo Injection Parameters for Substance P(1-7)
| Animal Model | Route of Administration | Concentration/Dose | Injection Volume | Observed Effect | Reference |
| Rat | Intranigral | 0.01-1 nmol | 0.2 µL | Modulation of Substance P-induced rotation | [2] |
| Mouse | Intrathecal | 1.0-4.0 pmol | Not specified | Antinociception (tail-flick test) | [1] |
| Mouse | Intrathecal | 1, 2, 4 pmol | Not specified | Antagonism of Substance P-induced aversive behavior | [2][5] |
| Rat | Intraperitoneal | 167 µg/kg | 0.5 ml/100 g body weight | Facilitation of avoidance behavior | [8] |
Experimental Protocols
Protocol 1: Intranigral Injection in Rats
This protocol is adapted from studies investigating the modulatory effects of Substance P(1-7) on Substance P-induced behaviors.[2][7]
-
Animal Preparation: Anesthetize adult male rats according to approved institutional protocols. Place the animal in a stereotaxic frame.
-
Peptide Preparation: Reconstitute lyophilized Substance P(1-7) in sterile saline to the desired concentration (e.g., in the range of 0.01-1 nmol per 0.2 µL).
-
Injection Procedure:
-
Drill a small hole in the skull over the target coordinates for the substantia nigra pars reticulata.
-
Lower a microinjection cannula to the target site.
-
Inject a total volume of 0.2 µL of the Substance P(1-7) solution over a period of 1 minute.
-
Slowly retract the cannula to minimize backflow.
-
-
Behavioral Assessment: Following the injection, place the rat in an appropriate apparatus (e.g., a rotometer) to observe and quantify rotational behavior.
Protocol 2: Intrathecal Injection in Mice
This protocol is based on studies evaluating the antinociceptive effects of Substance P(1-7).[1]
-
Animal Preparation: Gently restrain the conscious mouse.
-
Peptide Preparation: Prepare fresh dilutions of Substance P(1-7) in a sterile vehicle (e.g., artificial cerebrospinal fluid) to the desired picomolar concentrations.
-
Injection Procedure:
-
Insert a fine-gauge needle connected to a microsyringe between the L5 and L6 vertebrae to access the intrathecal space.
-
Inject the desired volume of the peptide solution.
-
-
Nociceptive Testing: At specific time points post-injection (e.g., 2 and 5 minutes), assess the animal's thermal latency using a tail-flick apparatus.
Visualizations
Caption: Signaling pathway of Substance P via the NK1 receptor.
Caption: Modulatory role of Substance P(1-7) on Substance P activity.
References
- 1. Portico [access.portico.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. ≥96% (HPLC), Tachykinin neuropeptide, solid | Sigma-Aldrich [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. diva-portal.org [diva-portal.org]
- 7. The substance P(1-7) fragment is a potent modulator of substance P actions in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
Technical Support Center: Substance P(1-7) In Vivo Applications
This technical support center is designed for researchers, scientists, and drug development professionals working with the heptapeptide (B1575542) Substance P(1-7) [SP(1-7)]. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to help minimize off-target effects and ensure the successful execution of in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is Substance P(1-7) and how do its primary effects differ from the parent peptide, Substance P (SP)?
A1: Substance P(1-7) is the N-terminal fragment of Substance P, consisting of the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe.[1] It is a major bioactive metabolite of SP.[1][2] Unlike the full-length SP, which primarily acts on neurokinin (NK) receptors (especially NK1R) to mediate pro-inflammatory and nociceptive effects, SP(1-7) often produces distinct and sometimes opposite effects, such as antinociception.[3][4][5] Crucially, SP(1-7) shows negligible binding affinity for NK1, NK2, or NK3 receptors, which is a key factor in its different biological profile.[3][6][7][8][9]
Q2: I am observing inflammatory effects or other responses typical of full-length Substance P. What could be the cause?
A2: This is unexpected, as SP(1-7) does not significantly activate the canonical SP receptors like NK1R or the mast cell receptor MRGPRX2.[7][8][9] Potential causes include:
-
Peptide Purity: The most likely cause is contamination of your SP(1-7) sample with the parent SP peptide. Verify the purity of your peptide stock using methods like HPLC and Mass Spectrometry.
-
Peptide Degradation: While SP(1-7) is a metabolite of SP, the in vivo conversion of SP(1-7) back to full-length SP is not a known metabolic pathway. However, improper storage or handling could lead to degradation into other fragments with unknown activities.
-
Non-Specific Receptor Activation at High Doses: Extremely high concentrations might lead to interactions with low-affinity sites. It is critical to perform a dose-response study to identify the minimal effective concentration.
Q3: What are the known binding sites or receptors for Substance P(1-7)?
A3: SP(1-7) binds to specific sites in the central nervous system that are distinct from NK and opioid receptors.[3][6] While a unique receptor has been characterized through binding studies, it has not yet been cloned. Research indicates that the effects of SP(1-7) may involve modulation of other neurotransmitter systems, including down-regulating NK1 receptor binding and influencing dopamine (B1211576) and glutamate (B1630785) pathways.[10][11] Some studies also note interactions with µ-opioid receptor agonists like endomorphin-2 at the SP(1-7) binding site.[1]
Q4: How can I confirm that the observed effects in my experiment are specifically due to Substance P(1-7)?
A4: To ensure the observed biological activity is mediated by SP(1-7) and not an off-target effect, you should include the following controls:
-
Use a Specific Antagonist: Pre-treatment with a specific antagonist for the SP(1-7) binding site, such as [d-Pro2, d-Phe7]substance P(1-7), should reverse the effects.[11]
-
Administer an Inactive Fragment: Use a structurally related but biologically inactive peptide as a negative control.
-
Test in a Different Strain/Species: If literature suggests species-specific differences in binding or metabolism, confirming the effect in another model can strengthen the findings.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps & Rationale |
| No observable effect or poor reproducibility. | 1. Peptide Solubility/Stability: The peptide may have precipitated in the vehicle or degraded. | 1a. Reconstitution Protocol: Ensure the lyophilized peptide is properly reconstituted. First, dissolve in a small amount of sterile, nuclease-free water or a weak acid (e.g., 10% acetic acid) if the peptide is basic, before diluting to the final concentration in your chosen vehicle (e.g., saline, artificial Cerebrospinal Fluid).[12] 1b. Fresh Preparation: Prepare solutions fresh for each experiment and visually inspect for clarity before injection. Avoid repeated freeze-thaw cycles.[12] |
| 2. Incorrect Dosage: The dose may be too low or outside the narrow therapeutic window. | 2a. Dose-Response Curve: Perform a dose-response study. SP(1-7) can have narrow effective dose ranges.[13] Intrathecal doses as low as 1.0-4.0 pmol have shown antinociceptive effects in mice.[4] 2b. Allometric Scaling: Carefully scale doses based on body weight and species if adapting a protocol from another study. | |
| 3. Route of Administration: The peptide may not be reaching the target tissue. | 3a. Review Administration Route: For central effects, direct administration (e.g., intrathecal, intracerebroventricular) is often necessary due to the poor blood-brain barrier permeability of peptides. 3b. Verify Injection Site: Use a dye (e.g., Evans blue) in a pilot experiment to confirm accurate targeting of the injection site. | |
| Unexpected or contradictory effects (e.g., pro-nociceptive instead of anti-nociceptive). | 1. Activation of Different Pathways at Different Doses: SP(1-7) can have complex, dose-dependent effects.[14] | 1a. Broaden Dose Range: Test a wider range of concentrations in your dose-response study, including both lower and higher doses than initially planned. 1b. Time-Course Analysis: Measure outcomes at multiple time points post-injection, as the peptide's effects may vary over time. |
| 2. Interaction with Other Systems: The observed effect could be an indirect consequence of SP(1-7) modulating another system (e.g., opioid, NMDA).[10][11] | 2a. Use Co-administration of Antagonists: Co-administer naloxone (B1662785) (opioid antagonist) or an NMDA receptor antagonist to see if the unexpected effect is blocked, which would suggest an indirect mechanism. | |
| High variability between subjects. | 1. Metabolic Rate Differences: Individual differences in peptide metabolism by enzymes like endopeptidase-24.11 can alter the effective concentration and duration of action.[4][5] | 1a. Increase Sample Size: Ensure your experimental groups are sufficiently large to account for biological variability.[15] 1b. Consider Enzyme Inhibitors: In mechanistic studies, co-administration with a broad-spectrum peptidase inhibitor can help stabilize the peptide, though this adds another layer of experimental complexity. |
| 2. Inconsistent Administration: Minor variations in injection volume or speed can impact results. | 2a. Refine Technique: Ensure all personnel are highly trained in the administration technique. Use of a micro-infusion pump can improve consistency for direct CNS injections. |
Quantitative Data Summary
Table 1: Binding Affinities of Substance P(1-7) in Rodent CNS
| Preparation | Species | Ligand | Binding Affinity (Kd or Ki) | Reference |
| Brain Membranes | Mouse | ³H-SP(1-7) | Kd = 2.5 nM | [3] |
| Spinal Cord Membranes | Mouse | ³H-SP(1-7) | Kd = 0.03 nM (high affinity site) | [3] |
| Kd = 5.4 nM (low affinity site) | [3] | |||
| Brain Membranes | Rat | ³H-SP(1-7) | Kd = 4.4 nM | [6] |
| Spinal Cord Membranes | Rat | ³H-SP(1-7) | Kd = 0.5 nM (high affinity site) | [6] |
| Kd > 12 nM (low affinity site) | [6] | |||
| Spinal Cord Membranes | Rat | SP(1-7) | Ki = 1.6 nM | [13] |
| Spinal Cord Membranes | Rat | SP(1-7) amide | Ki = 0.3 nM | [13] |
Table 2: Example In Vivo Effective Doses of Substance P(1-7)
| Species | Administration Route | Effect Measured | Effective Dose Range | Reference |
| Mouse | Intrathecal (i.t.) | Antinociception (Tail-flick) | 1.0 - 4.0 pmol | [4] |
| Rat | Intrathecal (i.t.) | Attenuation of Morphine-induced Excitatory Behavior | 100 - 400 pmol | [11] |
Key Experimental Protocols
Protocol 1: Intrathecal (i.t.) Injection in Mice
This protocol describes the administration of SP(1-7) directly into the cerebrospinal fluid at the lumbar level for assessing spinal effects.
Methodology:
-
Peptide Preparation:
-
Allow lyophilized SP(1-7) to equilibrate to room temperature.
-
Reconstitute the peptide in a small volume of sterile, nuclease-free water to create a stock solution (e.g., 1 mM).
-
For the final injection, dilute the stock solution to the desired concentration using artificial Cerebrospinal Fluid (aCSF). A typical aCSF composition is (in mM): 7.4 NaCl, 0.19 KCl, 0.19 MgCl₂, and 0.14 CaCl₂.[4]
-
Prepare fresh on the day of the experiment and filter through a 0.22 µm syringe filter.
-
-
Animal Handling:
-
Acclimatize mice to the testing environment to minimize stress-induced variability.[4]
-
Gently restrain the unanesthetized mouse, holding it by the pelvic girdle.
-
-
Injection Procedure:
-
Use a 30-gauge, 0.5-inch needle attached to a 10 µl Hamilton microsyringe.
-
Carefully insert the needle between the L5 and L6 vertebrae. A slight tail-flick is a common indicator of correct needle placement in the intrathecal space.
-
Slowly inject a total volume of 5 µl over 10-15 seconds.[4]
-
Withdraw the needle smoothly.
-
-
Control Groups:
-
Vehicle Control: Inject a group of animals with 5 µl of aCSF only.
-
Antagonist Control: In a separate group, pre-treat with an i.t. injection of a specific SP(1-7) antagonist (e.g., [d-Pro2, d-Phe7]substance P(1-7), 20-40 nmol) 10-15 minutes before administering SP(1-7) to confirm specificity.[11]
-
-
Post-Injection Monitoring:
-
Return the animal to its cage and monitor for any adverse reactions.
-
Proceed with behavioral or molecular testing at the predetermined time points.
-
Visualizations
Caption: Experimental workflow for characterizing SP(1-7) effects and minimizing off-target interference.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. diva-portal.org [diva-portal.org]
- 3. Specific binding of substance P aminoterminal heptapeptide [SP(1-7)] to mouse brain and spinal cord membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. ovid.com [ovid.com]
- 6. diva-portal.org [diva-portal.org]
- 7. researchgate.net [researchgate.net]
- 8. The effect of substance P and its common in vivo‐formed metabolites on MRGPRX2 and human mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of substance P and its common in vivo-formed metabolites on MRGPRX2 and human mast cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diva-portal.org [diva-portal.org]
- 11. Intrathecal substance P (1-7) prevents morphine-evoked spontaneous pain behavior via spinal NMDA-NO cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. wcrj.net [wcrj.net]
- 15. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Substance P(1-7) Administration and Tachyphylaxis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering tachyphylaxis with repeated administration of Substance P(1-7).
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis in the context of Substance P and its fragments?
A1: Tachyphylaxis is a phenomenon characterized by a rapidly diminishing response to successive doses of a drug or agonist, rendering it less effective. For Substance P (SP), this rapid desensitization occurs after exposure to an agonist and is linked to the prompt internalization of its primary receptor, the neurokinin-1 receptor (NK1R).[1] This process involves receptor phosphorylation and uncoupling from its G-protein signaling cascade, which prevents uncontrolled stimulation of cells.[1][2]
Q2: What is the primary mechanism behind NK1 receptor desensitization?
A2: The desensitization of the NK1 receptor, a G-protein-coupled receptor (GPCR), is a multi-step process.[3] Upon agonist binding, G-protein-coupled receptor kinases (GRKs) phosphorylate the receptor's C-terminal domain.[2][3] This phosphorylation promotes the binding of β-arrestin, which sterically hinders the receptor's interaction with its G-protein (Gαq/11), effectively terminating the signal.[2][3] Following this, the receptor-arrestin complex is targeted for endocytosis, removing it from the cell surface.[1][2] Resensitization of the response requires the receptor to be dephosphorylated and recycled back to the plasma membrane.[1]
Q3: How does the N-terminal fragment, Substance P(1-7), contribute to tachyphylaxis?
A3: The N-terminal domain of Substance P, which includes the SP(1-7) fragment, is required for complete homologous desensitization of the NK1 receptor.[4] While the C-terminal portion of SP is responsible for receptor binding and activation, the N-terminal fragment appears to facilitate a more profound desensitization.[4] Studies have shown that C-terminal fragments alone are full agonists but cannot desensitize the receptor as effectively as the full-length SP molecule.[4] Interestingly, SP(1-7) can also act as a potent modulator and even an antagonist of full-length SP's actions in certain contexts, suggesting a complex regulatory role.[5]
Q4: Can tachyphylaxis to Substance P be prevented or mitigated in experimental settings?
A4: While tachyphylaxis is an intrinsic cellular response, its impact can be managed. Strategies include:
-
Allowing for sufficient washout periods: Ensuring adequate time between agonist applications can permit receptor resensitization. The exact time required can vary by cell type and experimental conditions.
-
Using minimal effective concentrations: Administering the lowest concentration of SP(1-7) that elicits a measurable response can reduce the rate and extent of receptor desensitization.
-
Investigating intermittent dosing schedules: Compared to continuous infusion, which can cause profound tachyphylaxis, an intermittent dosing regimen may help preserve the response.[6]
-
Exploring alternative agonists: If the goal is to activate the NK1R pathway, related tachykinins with different desensitization profiles, such as Neurokinin A (NKA), could be considered, though they also induce desensitization, albeit potentially to a lesser degree than SP.[4]
Troubleshooting Guide
Problem 1: I observe a diminishing response to repeated applications of Substance P(1-7) in my cell-based assay. How can I confirm this is tachyphylaxis?
Answer: A diminishing response is the hallmark of tachyphylaxis. To confirm this, you can perform a controlled experiment to distinguish between receptor desensitization and other factors like substrate depletion or cell death.
-
Step 1: Establish a Baseline: Determine the initial response (e.g., calcium influx, IP3 generation) to a single application of SP(1-7).
-
Step 2: Induce Tachyphylaxis: Apply a second, identical dose of SP(1-7) after a short interval. A significantly reduced response suggests tachyphylaxis.
-
Step 3: Test for Heterologous Desensitization: Apply an agonist for a different GPCR that signals through a similar pathway (e.g., a muscarinic agonist for Gαq). If the response to this new agonist is also blunted, it may indicate a downstream point of regulation. If the response is normal, it points towards homologous desensitization specific to the NK1R.
-
Step 4: Washout and Recovery: After inducing tachyphylaxis, perform extensive washing of the cells and allow for a prolonged recovery period (e.g., 30-60 minutes) before re-challenging with SP(1-7). A partial or full recovery of the response is indicative of receptor recycling and resensitization.[1]
Problem 2: My in vivo experiment shows a reduced physiological response (e.g., vasodilation, neuronal firing) after the initial administration of Substance P(1-7). What factors could be contributing?
Answer: In vivo systems are more complex, and several factors beyond receptor-level desensitization can contribute to a reduced response.
-
Pharmacokinetic Profile: The metabolism and clearance of SP(1-7) in the system could lead to lower effective concentrations at the receptor site upon subsequent administrations.
-
Receptor Internalization: As seen in cellular models, rapid internalization of the NK1R depletes the pool of available surface receptors for subsequent doses.[1]
-
Compensatory Physiological Mechanisms: The initial administration of SP(1-7) may trigger counter-regulatory systems in the body. For example, SP can stimulate the sympathetic nervous system, which could lead to norepinephrine-mediated vasoconstriction, opposing a vasodilatory effect.[6]
-
Metabolism into Other Bioactive Fragments: SP(1-7) itself is a metabolite of full-length SP.[7] It's possible that SP(1-7) is further metabolized into fragments with different or even opposing biological activities, altering the net physiological response over time.
Reference Data
The following table summarizes quantitative data on the desensitization of the NK1 receptor by Substance P and its fragments from a study using a rat kidney cell line.
| Agonist | Maximal Desensitization (%) | Note |
| Substance P (full-length) | 95.6 ± 0.9 | Induces near-complete desensitization.[4] |
| SP(6-11) (C-terminal fragment) | 74.0 ± 3.5 | A full agonist, but significantly less effective at causing desensitization.[4] |
| Septide (SP analog) | 50.6 ± 8.0 | Also a full agonist with reduced desensitization capacity.[4] |
| Neurokinin A (NKA) | 71.5 ± 4.4 | A related tachykinin that also causes less desensitization than SP.[4] |
Key Experimental Protocols
Protocol 1: In Vitro Receptor Desensitization Assay (Phosphoinositide Turnover)
This protocol is designed to quantify receptor desensitization by measuring the production of inositol (B14025) phosphates (IPs), a downstream second messenger of NK1R activation.[3][8]
-
Cell Culture: Plate cells expressing NK1R (e.g., CHO-NK1R or astrocytoma cells) in 24-well plates.
-
Radiolabeling: Incubate cells overnight with myo-[³H]inositol in inositol-free medium to label the cellular phosphoinositide pools.
-
Pre-incubation: Wash cells with a buffer (e.g., Hanks' Balanced Salt Solution with LiCl). LiCl is included to inhibit inositol monophosphatase, leading to the accumulation of IPs.
-
Desensitization Step (First Challenge): Add a desensitizing concentration of SP(1-7) or full-length SP to the appropriate wells for a set period (e.g., 30 minutes). Include control wells with buffer only.
-
Washout: Thoroughly wash the cells with buffer to remove the agonist.
-
Second Challenge: Immediately add a stimulating concentration of SP(1-7) to all wells (including those pre-treated with buffer and those pre-treated with the agonist) for a defined stimulation period (e.g., 45 minutes).
-
Lysis and IP Extraction: Terminate the assay by aspirating the medium and adding ice-cold formic acid.
-
Quantification: Separate the accumulated [³H]IPs from free [³H]inositol using anion-exchange chromatography (e.g., Dowex columns). Measure radioactivity via liquid scintillation counting.
-
Data Analysis: The response in the desensitized wells (pre-treated with agonist) is expressed as a percentage of the response in the control wells (pre-treated with buffer). The difference represents the degree of desensitization.
Signaling Pathway Visualization
The diagram below illustrates the key steps in agonist-induced NK1 receptor desensitization and internalization.
References
- 1. The role of substance P in depression: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. molbiolcell.org [molbiolcell.org]
- 3. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The N-terminal domain of substance P is required for complete homologous desensitization but not phosphorylation of the rat neurokinin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The substance P(1-7) fragment is a potent modulator of substance P actions in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substance P increases Sympathetic Activity during Combined Angiotensin Converting Enzyme and Dipeptidyl Peptidase-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. scispace.com [scispace.com]
"long-term storage and handling of Substance P(1-7) peptide"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Substance P(1-7) peptide.
Frequently Asked Questions (FAQs)
1. What is Substance P(1-7) and how does it differ from Substance P?
Substance P(1-7) is a seven-amino-acid N-terminal fragment of the undecapeptide Substance P (SP).[1][2][3][4] It is a major bioactive metabolite of SP.[2][3][4] While Substance P is known to be involved in pain transmission and inflammation primarily through the neurokinin-1 (NK1) receptor, Substance P(1-7) often exhibits effects that are opposite to those of the full-length peptide, such as anti-nociceptive properties.[3][4] It is believed to act through a specific, yet unidentified, receptor distinct from the NK1 receptor.[2][3][4]
2. How should I store lyophilized Substance P(1-7) peptide?
For long-term storage, lyophilized Substance P(1-7) peptide should be stored at -20°C or -80°C.[5] When stored properly, lyophilized peptides are stable for extended periods. For short-term storage, they can be kept at 4°C for several weeks.[5] It is important to protect the peptide from intense light.[5]
3. What is the best way to reconstitute and store Substance P(1-7) in solution?
Peptides in solution are significantly less stable than in their lyophilized form.[5] To reconstitute Substance P(1-7), use a sterile, oxygen-free buffer (e.g., Tris or phosphate (B84403) buffer at pH 7) or sterile water.[6] For peptides with a net positive charge, which is likely for Substance P(1-7) due to its arginine and lysine (B10760008) residues, dissolving in a slightly acidic solution can be beneficial.[6] To aid dissolution, you can briefly sonicate the vial.[6]
Once in solution, it is highly recommended to create single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[5] These aliquots should be stored at -20°C or -80°C.[5]
4. What is the stability of Substance P(1-7) in solution?
5. What are the known degradation pathways for Substance P and its fragments?
Substance P is degraded by a variety of proteases, including neutral endopeptidase (NEP), angiotensin-converting enzyme (ACE), and chymotrypsin.[7] This enzymatic action cleaves the full-length peptide into smaller fragments, such as Substance P(1-7).[8][9] Oxidative reactions can also reduce the activity of Substance P.[7] Given its origin as a fragment of Substance P, it is reasonable to assume that Substance P(1-7) is also susceptible to further proteolytic degradation.
Troubleshooting Guides
Problem: Inconsistent or no biological activity observed in my experiments.
| Potential Cause | Troubleshooting Steps |
| Peptide Degradation | - Ensure the peptide was stored correctly in its lyophilized form (-20°C or -80°C).- Prepare fresh solutions from a new lyophilized stock.- Avoid repeated freeze-thaw cycles by preparing and using single-use aliquots.- Minimize the time the peptide is kept at room temperature or in non-frozen solutions. |
| Improper Reconstitution | - Verify the solubility of the peptide in your chosen solvent. If solubility is an issue, consider using a different solvent or a brief sonication.[6]- Ensure the reconstituted peptide solution is clear and free of particulates.[6] |
| Incorrect Peptide Concentration | - Confirm the accuracy of your stock solution concentration. Recalculate if necessary.- Be aware that lyophilized peptides can be highly hygroscopic and may appear as a gel or be difficult to see.[5] |
| Experimental Protocol Issues | - Review your experimental protocol for any potential sources of error.- Ensure all reagents and buffers are fresh and correctly prepared. |
Problem: Difficulty solubilizing the Substance P(1-7) peptide.
| Potential Cause | Troubleshooting Steps |
| Peptide Properties | - Based on its amino acid sequence (Arg-Pro-Lys-Pro-Gln-Gln-Phe), Substance P(1-7) is likely to be basic. Try dissolving it in a slightly acidic solution, such as 10% acetic acid, before diluting with your experimental buffer.[6] |
| Insufficient Dissolution Time/Energy | - Allow the peptide to warm to room temperature before adding the solvent.[6]- Gently vortex or sonicate the solution to aid dissolution.[6] |
| Incorrect Solvent | - If using an aqueous buffer is unsuccessful, for highly hydrophobic peptides (not expected for SP(1-7)), a small amount of an organic solvent like DMSO can be used initially, followed by dilution in the aqueous buffer.[6] |
Quantitative Data Summary
Table 1: Endogenous Levels of Substance P and its Fragments in Rodent Spinal Cord
| Peptide | Concentration (pmol/g of tissue) | Species | Reference |
| Substance P | 105.9 ± 8.5 | Rat | [8] |
| Substance P(1-9) | 2.1 ± 0.5 | Rat | [8] |
| Substance P(1-7) | 1.6 ± 0.5 | Rat | [8] |
Experimental Protocols
Protocol 1: General Procedure for Reconstituting Substance P(1-7)
-
Before opening, centrifuge the vial to ensure all the lyophilized powder is at the bottom.[6]
-
Allow the vial to warm to room temperature.[6]
-
Add the appropriate volume of sterile, oxygen-free buffer (e.g., sterile water or a buffer at pH 7). For basic peptides, a slightly acidic solvent may be used initially.[6]
-
Gently vortex or sonicate the vial to ensure complete dissolution. The solution should be clear.[6]
-
For storage, create single-use aliquots and store them at -20°C or -80°C.[5]
Protocol 2: Substance P Extraction from Tissue for Analysis
This protocol is adapted for the extraction of Substance P and its fragments.
-
Rapidly collect and immediately flash-freeze the tissue in liquid nitrogen to prevent enzymatic degradation.[10]
-
Store the frozen tissue at -80°C until extraction.[10]
-
Homogenize the frozen tissue in an ice-cold acidified buffer (e.g., 0.1 M HCl) until no tissue fragments are visible. Keep the sample on ice throughout this process.[10][11]
-
Incubate the homogenate on ice for 30 minutes.[10]
-
Centrifuge the homogenate at approximately 12,000 x g for 20 minutes at 4°C.[10]
-
Carefully collect the supernatant, which contains the extracted peptides, and transfer it to a new pre-chilled tube.[10]
-
The extract can be used immediately for analysis (e.g., by LC-MS or ELISA) or stored at -80°C.[10]
Visualizations
Caption: Signaling pathway of Substance P via the NK1 receptor.
Caption: General experimental workflow for Substance P(1-7) analysis.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. diva-portal.org [diva-portal.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. diva-portal.org [diva-portal.org]
- 5. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. mdpi.com [mdpi.com]
- 8. Proteolysis Controls Endogenous Substance P Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Portico [access.portico.org]
- 10. benchchem.com [benchchem.com]
- 11. pnas.org [pnas.org]
Validation & Comparative
Substance P(1-7) versus Substance P: A Comparative Guide to Their Opposing Biological Effects
Introduction
Substance P (SP), an 11-amino acid neuropeptide of the tachykinin family, is a well-established mediator of pain and inflammation.[1] It is produced by neurons, immune cells, and endothelial cells and exerts its primary effects by binding to the neurokinin-1 receptor (NK-1R), a G protein-coupled receptor.[2][3] However, in vivo, SP is rapidly metabolized into smaller fragments. The most prominent of these is the N-terminal heptapeptide (B1575542), Substance P(1-7) (SP(1-7)).[4] Emerging research has revealed that SP(1-7) does not simply represent an inactive metabolite; instead, it possesses a distinct biological activity profile that often directly opposes the actions of its parent molecule.[5][6]
This guide provides an objective comparison of Substance P and Substance P(1-7), focusing on their contrasting biological effects, receptor interactions, and signaling mechanisms. It is intended for researchers, scientists, and drug development professionals interested in the nuanced roles of neuropeptides and their metabolites in physiology and disease.
Section 1: Receptor Binding and Specificity
The divergent effects of SP and SP(1-7) are rooted in their profoundly different receptor binding profiles. While SP is a canonical agonist for the NK-1R, SP(1-7) shows negligible affinity for this receptor and instead interacts with its own distinct binding sites.[6][7]
-
Substance P: SP binds with high affinity to the NK-1R to initiate downstream signaling.[3] It can also activate the Mas-related G protein-coupled receptor X2 (MRGPRX2), particularly on mast cells, contributing to its pro-inflammatory effects like degranulation and histamine (B1213489) release.[7][8] The C-terminal region of SP is critical for NK-1R activation.[7]
-
Substance P(1-7): In stark contrast, SP(1-7) does not bind to or activate the NK-1R.[9] Studies have demonstrated that SP(1-7) interacts with a population of specific, high-affinity binding sites in the central nervous system that are distinct from neurokinin or opioid receptors.[6][10] The characterization of these binding sites supports the existence of a unique N-terminal-directed SP receptor system.[6] Interestingly, despite its inability to directly bind the NK-1R, SP(1-7) has been shown to indirectly down-regulate NK-1R binding in the spinal cord, suggesting a complex modulatory role.[9]
Data Presentation: Receptor Binding and Activation
The following table summarizes the quantitative data on the receptor interactions of SP and SP(1-7).
| Compound | Receptor | Assay Type | Species/System | Affinity (Kd) / Potency (EC50) | Reference |
| Substance P | NK-1R | Calcium Mobilization | Transfected HEK293 Cells | EC50: 0.5 nM | [11] |
| MRGPRX2 | Calcium Mobilization | Transfected HEK293 Cells | EC50: 100 nM | [11] | |
| Substance P(1-7) | NK-1R | Calcium Mobilization | Transfected HEK293 Cells | No significant activity | [7] |
| MRGPRX2 | Calcium Mobilization | Transfected HEK293 Cells | No significant activity | [7] | |
| SP(1-7) Site 1 | Radioligand Binding | Mouse Spinal Cord | Kd: 0.03 nM | [6] | |
| SP(1-7) Site 2 | Radioligand Binding | Mouse Spinal Cord | Kd: 5.4 nM | [6] | |
| SP(1-7) Site | Radioligand Binding | Mouse Brain | Kd: 2.5 nM | [6] |
Section 2: Opposing Biological Outcomes
The differences in receptor activation translate into opposing physiological effects, particularly in the realms of inflammation and pain modulation.
-
Substance P: A Key Pro-Inflammatory and Nociceptive Mediator SP is a potent trigger of "neurogenic inflammation," a local inflammatory response to injury or infection.[12] Its release from sensory nerve terminals leads to vasodilation, increased vascular permeability (edema), and the recruitment and activation of immune cells.[2][12][13] SP stimulates immune cells like macrophages and lymphocytes to release pro-inflammatory cytokines.[14] By acting on NK-1R in the spinal cord, SP functions as a key neurotransmitter in the transmission of pain signals to the central nervous system.[12][15]
-
Substance P(1-7): An Anti-Inflammatory and Anti-Nociceptive Modulator In direct opposition to SP, the SP(1-7) fragment exhibits significant anti-inflammatory and anti-nociceptive properties.[4] Studies have shown that SP(1-7) can produce a dose-dependent inhibitory effect on SP-induced inflammatory responses.[16] Furthermore, it produces strong antihyperalgesic effects in animal models of neuropathic pain.[4][16] This analgesic effect is proposed to be mediated through its unique binding sites and appears to involve naloxone-sensitive pathways, suggesting a complex interaction with endogenous opioid or sigma receptor systems.[4][16]
Data Presentation: Comparison of Biological Effects
| Biological Effect | Substance P | Substance P(1-7) |
| Inflammation | Pro-inflammatory; induces vasodilation, plasma leakage, and immune cell activation.[8][12] | Anti-inflammatory; inhibits SP-induced inflammatory responses. |
| Nociception (Pain) | Nociceptive; transmits pain signals in the CNS.[12][15] | Anti-nociceptive / Anti-hyperalgesic; reduces pain sensitivity in animal models.[4][16] |
| Mast Cell Activation | Induces degranulation and histamine release via NK-1R and MRGPRX2.[8] | No significant activation of MRGPRX2-mediated degranulation.[7] |
| Dopamine (B1211576) Release | Modulates dopamine release in the striatum.[17] | Acts as an antagonist or modulator of SP-induced responses. |
| Vascular Effects | Potent vasodilator.[12] | Can produce depressor and bradycardic effects.[18] |
Section 3: Signaling Pathways
The opposing biological outcomes of SP and SP(1-7) are orchestrated by distinct intracellular signaling cascades.
Substance P Signaling Pathways
Upon binding to NK-1R or MRGPRX2, SP activates G-proteins, leading to the initiation of multiple downstream pathways.[8] These include the activation of phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and the activation of Protein Kinase C (PKC).[8] Subsequently, cascades like the Mitogen-Activated Protein Kinase (MAPK) pathway (including ERK1/2, JNK, p38) and the NF-κB pathway are activated, culminating in the transcription of genes for pro-inflammatory cytokines and other inflammatory mediators.[8][19]
Substance P(1-7) Modulatory Pathway
The precise signaling pathway for SP(1-7) is less defined due to the yet-unidentified nature of its receptor. However, it is clear that SP is enzymatically cleaved to produce SP(1-7). This fragment then acts on its specific receptor to initiate a cascade that leads to anti-nociceptive and anti-inflammatory outcomes. A key aspect of its function is its ability to antagonize or modulate the pro-inflammatory signaling initiated by full-length SP.
Section 4: Key Experimental Protocols
The following are summarized methodologies for key experiments used to differentiate the activities of SP and SP(1-7).
Experimental Protocol 1: Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity (Kd) and receptor density (Bmax) of a radiolabeled ligand (e.g., ³H-SP(1-7)) to its receptor in tissue homogenates.
-
Tissue Preparation: Brain and spinal cord tissues are dissected and homogenized in a cold buffer solution (e.g., Tris-HCl). The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in an assay buffer.
-
Binding Reaction: Aliquots of the membrane preparation are incubated with increasing concentrations of the radiolabeled ligand (e.g., ³H-SP(1-7)). A parallel set of incubations is performed in the presence of a high concentration of the unlabeled ligand to determine non-specific binding.
-
Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand. The filters are washed, and the radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Scatchard analysis is then used to plot the ratio of bound/free ligand against the bound ligand, allowing for the calculation of Kd and Bmax.[6]
Experimental Protocol 2: Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a ligand to activate a Gq-coupled receptor, leading to an increase in intracellular calcium concentration ([Ca²⁺]i).
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is cultured. Cells are transiently or stably transfected with a plasmid encoding the receptor of interest (e.g., NK-1R or MRGPRX2).
-
Cell Loading: The transfected cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, which can enter the cell and is cleaved into its active form.
-
Stimulation and Measurement: The cells are placed in a fluorometer or a high-content imaging system. A baseline fluorescence reading is taken. The cells are then stimulated with various concentrations of the test compounds (SP or SP(1-7)).
-
Data Analysis: The change in fluorescence intensity upon stimulation is recorded over time. The peak fluorescence response is proportional to the increase in [Ca²⁺]i. Dose-response curves are generated by plotting the peak response against the logarithm of the agonist concentration to determine the EC50 value.[7][11]
The stark contrast between the biological activities of Substance P and its N-terminal metabolite, SP(1-7), underscores a critical concept in pharmacology and neuroscience: peptide metabolism can generate fragments with unique and even opposing functions. While SP is a potent driver of inflammation and pain through the NK-1R, SP(1-7) acts as an endogenous modulator, exerting anti-inflammatory and anti-nociceptive effects via a distinct receptor system. This functional dichotomy highlights the importance of looking beyond the parent peptide to understand the complete biological picture. For drug development professionals, this knowledge opens up new therapeutic avenues, suggesting that targeting the pathways of SP metabolites or developing agonists for the SP(1-7) receptor could offer novel strategies for treating chronic pain and inflammatory disorders.
References
- 1. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Substance P: A Modulator of Inflammation: R&D Systems [rndsystems.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. diva-portal.org [diva-portal.org]
- 5. The substance P(1-7) fragment is a potent modulator of substance P actions in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specific binding of substance P aminoterminal heptapeptide [SP(1-7)] to mouse brain and spinal cord membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of substance P and its common in vivo‐formed metabolites on MRGPRX2 and human mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. An N-terminal fragment of substance P, substance P(1-7), down-regulates neurokinin-1 binding in the mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diva-portal.org [diva-portal.org]
- 11. JCI Insight - Dual action of neurokinin-1 antagonists on Mas-related GPCRs [insight.jci.org]
- 12. Substance P - Wikipedia [en.wikipedia.org]
- 13. BIOLOGICAL EFFECTS OF SUBSTANCE P IN THE BRAIN - Biolife - Scientific Publisher [biolife-publisher.it]
- 14. The role of substance P in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Substance P(1-7) induces antihyperalgesia in diabetic mice through a mechanism involving the naloxone-sensitive sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Substance P-(1-7) and substance P-(5-11) locally modulate dopamine release in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Frontiers | The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders [frontiersin.org]
"comparing Substance P(1-7) and C-terminal SP fragments"
A Comparative Guide to Substance P(1-7) and C-terminal SP Fragments
Introduction
Substance P (SP) is an 11-amino acid neuropeptide belonging to the tachykinin family, known for its pivotal role in pain transmission, inflammation, and various neuroregulatory processes.[1] It elicits its effects primarily through the neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR).[1] Upon release, SP is rapidly metabolized by peptidases into smaller fragments, including the N-terminal fragment Substance P(1-7) and various C-terminal fragments (e.g., SP(5-11), SP(6-11)). Initially viewed as mere inactive metabolites, research has revealed that these fragments are biologically active molecules with distinct pharmacological profiles, often differing significantly from the parent peptide.
This guide provides an objective comparison between the N-terminal fragment SP(1-7) and C-terminal SP fragments, focusing on their receptor interactions, signaling mechanisms, and functional effects, supported by experimental data.
Receptor Binding and Affinity
The primary distinction between SP(1-7) and C-terminal fragments lies in their interaction with tachykinin receptors. The C-terminal sequence of Substance P (Phe-X-Gly-Leu-Met-NH₂) is considered crucial for high-affinity binding and activation of the NK1 receptor.[2] In contrast, the N-terminal fragment SP(1-7) displays a markedly different receptor binding profile.
Experimental data show that C-terminal fragments, much like the full-length SP, are potent agonists at NK1 receptors.[3] Conversely, SP(1-7) and the C-terminal fragment SP(5-11) do not displace radiolabeled [³H]SP from its binding site on the NK1 receptor in striatal slices, even at high concentrations (up to 10 µM), indicating a very low affinity for this specific receptor conformation.[4]
However, compelling evidence suggests the existence of a unique, high-affinity binding site for SP(1-7) that is distinct from the classical NK1, NK2, or NK3 receptors.[5] Studies using a tritium-labeled version of the N-terminal heptapeptide (B1575542), ³H-SP(1-7), have successfully characterized these specific binding sites in mouse brain and spinal cord membranes.[5]
Data Presentation: Receptor Binding Parameters
| Ligand / Fragment | Receptor Target | Binding Parameter | Value | Tissue Source | Citation |
| [³H]Substance P | NK1 Receptor | K_d | 6.6 ± 0.9 nM | Rat Striatal Slices | [4] |
| B_max | 12.6 ± 0.7 fmol/mg protein | Rat Striatal Slices | [4] | ||
| Substance P | NK1 Receptor | IC₅₀ | 11.8 nM | Rat Striatal Slices | [4] |
| Substance P(1-7) | NK1 Receptor | IC₅₀ | > 10,000 nM | Rat Striatal Slices | [4] |
| Substance P(5-11) | NK1 Receptor | IC₅₀ | > 10,000 nM | Rat Striatal Slices | [4] |
| ³H-Substance P(1-7) | SP(1-7) Binding Site | K_d | 2.5 nM | Mouse Brain | [5] |
| B_max | 29.2 fmol/mg protein | Mouse Brain | [5] | ||
| SP(1-7) Binding Site (High Affinity) | K_d | 0.03 nM | Mouse Spinal Cord | [5] | |
| B_max | 0.87 fmol/mg protein | Mouse Spinal Cord | [5] | ||
| SP(1-7) Binding Site (Low Affinity) | K_d | 5.4 nM | Mouse Spinal Cord | [5] | |
| B_max | 19.6 fmol/mg protein | Mouse Spinal Cord | [5] |
K_d: Dissociation constant (a measure of affinity; lower value indicates higher affinity). B_max: Maximum number of binding sites. IC₅₀: Half maximal inhibitory concentration.
Signaling Pathways: Evidence for Biased Agonism
The activation of the NK1 receptor by full-length Substance P triggers canonical G-protein signaling cascades, leading to the generation of second messengers like inositol (B14025) trisphosphate (IP₃), diacylglycerol (DAG), and cyclic adenosine (B11128) monophosphate (cAMP).[1][6] This results in an increase in intracellular calcium ([Ca²⁺]i) and activation of various downstream kinases.[6][7]
C-terminal fragments, which bind to the NK1 receptor, also stimulate these pathways. However, recent studies have revealed a fascinating divergence in signaling. Cellular metabolism of SP, which involves the removal of N-terminal amino acids to produce C-terminal fragments, can result in peptides that retain their ability to increase intracellular calcium but lose the capacity to stimulate cAMP accumulation.[6][7] This phenomenon, known as biased agonism, suggests that C-terminal fragments can selectively activate certain downstream pathways while neglecting others, leading to a different cellular response compared to the parent peptide.
The signaling pathway for the specific SP(1-7) binding site is less characterized but is demonstrably different from the NK1 pathway. Despite its inability to displace [³H]SP, SP(1-7) at nanomolar concentrations can induce the internalization of the NK1 receptor, a process typically associated with agonist binding.[4] This suggests that SP(1-7) may bind to a different conformation of the NK1 receptor or an associated protein, modulating its function allosterically.
Caption: Signaling pathways for SP/C-terminal fragments vs. SP(1-7).
Functional and Physiological Effects
The differences in receptor binding and signaling translate into distinct and sometimes opposing physiological effects.
-
Nociception (Pain Perception): This is the most striking area of contrast. Full-length SP and its C-terminal fragments are generally pro-nociceptive, meaning they enhance pain signals. In stark contrast, SP(1-7) exhibits anti-nociceptive (pain-reducing) properties and can alleviate neuropathic pain-like behaviors in animal models.[8][9] It is proposed to be an endogenous modulator of SP's pain-inducing actions.[10]
-
Smooth Muscle Contraction: C-terminal fragments as small as a heptapeptide are potent agonists, mimicking SP in causing the contraction of isolated guinea pig ileum. N-terminal fragments are inactive in this assay.[3]
-
Central Nervous System: Both N- and C-terminal fragments can induce dopamine (B1211576) outflow in the striatum, suggesting complex neuromodulatory roles for both types of metabolites.[4][11] However, their behavioral effects can be opposite. In a study on aggression in mice, SP and SP(1-7) reduced fighting behavior, while a C-terminal fragment analog significantly increased it.[12]
-
Modulatory Role: SP(1-7) can act as a potent modulator of the parent peptide's effects. For instance, low doses of SP(1-7) can significantly reduce the aversive behaviors induced by intrathecal injection of SP or the C-terminal fragment SP(5-11).[10]
Data Presentation: Functional Activity Comparison
| Assay / Effect | Substance P | C-terminal Fragments (e.g., SP(5-11)) | Substance P(1-7) | Citation |
| NK1 Receptor Binding | High Affinity | High Affinity | Very Low Affinity | [3][4] |
| SP(1-7) Site Binding | No | No | High Affinity | [5] |
| Pain Perception | Pro-nociceptive | Pro-nociceptive | Anti-nociceptive | [13][8][10] |
| Guinea Pig Ileum Contraction | Potent Agonist | Potent Agonist | Inactive | [3] |
| Striatal Dopamine Outflow | Stimulates | Stimulates | Stimulates | [4][11] |
| Aggression (Mouse Model) | Reduces | Increases | Reduces | [12] |
| NK1 Receptor Internalization | Induces | Not specified | Induces | [4] |
| cAMP Accumulation | Stimulates | No/Reduced Stimulation | Does not stimulate via NK1 | [6][7] |
| [Ca²⁺]i Increase | Stimulates | Stimulates | Does not stimulate via NK1 | [6][7] |
Experimental Protocols
Radioligand Binding Assay for NK1 Receptors
This protocol is based on the methodology used to assess the binding of SP and its fragments to NK1 receptors in rat striatal slices.[4]
-
Objective: To determine the binding affinity (K_d) and density of receptors (B_max) for [³H]SP and to measure the ability of unlabeled SP, SP(1-7), and SP(5-11) to displace [³H]SP (IC₅₀).
-
Methodology:
-
Tissue Preparation: Fresh striatal slices from Wistar rats are prepared and maintained in an appropriate buffer.
-
Incubation: Slices are incubated with a fixed concentration of radiolabeled [³H]Substance P in the presence (for non-specific binding) or absence (for total binding) of a high concentration of unlabeled SP. For competition assays, slices are incubated with [³H]SP and varying concentrations of the unlabeled competitor peptides (SP, SP(1-7), SP(5-11)).
-
Washing: Following incubation, the slices are rapidly washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity bound to the tissue is quantified using liquid scintillation counting.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Saturation binding data are analyzed using Scatchard plots to determine K_d and B_max. Competition binding data are analyzed to determine the IC₅₀ values.
-
References
- 1. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of substance P fragments to differentiate substance P receptors of different tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N- and C-terminal substance P fragments: differential effects on striatal [3H]substance P binding and NK1 receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific binding of substance P aminoterminal heptapeptide [SP(1-7)] to mouse brain and spinal cord membranes | Journal of Neuroscience [jneurosci.org]
- 6. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. mdpi.com [mdpi.com]
- 9. Importance of N- and C-terminal residues of substance P 1-7 for alleviating allodynia in mice after peripheral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. N- and C-terminal substance P fragments modulate striatal dopamine outflow through a cholinergic link mediated by muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modulation of isolation-induced fighting by N- and C-terminal analogs of substance P: evidence for multiple recognition sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. diva-portal.org [diva-portal.org]
A Comparative Guide to the Efficacy of Substance P(1-7) and its Synthetic Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological efficacy of the neuropeptide fragment Substance P(1-7) (SP(1-7)) and its synthetic analogs. Drawing upon experimental data, this document outlines their structure-activity relationships, receptor interactions, and functional outcomes, offering valuable insights for the development of novel therapeutics.
Introduction to Substance P(1-7)
Substance P (SP) is an eleven-amino-acid neuropeptide involved in a wide array of physiological processes, including pain transmission, inflammation, and smooth muscle contraction. Its actions are primarily mediated through the neurokinin-1 receptor (NK1R). SP undergoes enzymatic degradation in vivo, yielding various fragments, with SP(1-7) (Arg-Pro-Lys-Pro-Gln-Gln-Phe) being a major metabolite. Unlike its parent peptide, SP(1-7) often exhibits distinct and sometimes opposing biological effects, such as antinociceptive and anti-inflammatory properties. This has spurred significant interest in developing stable and potent synthetic analogs of SP(1-7) as potential therapeutic agents.
Receptor Binding and Selectivity
A critical distinction between SP and SP(1-7) lies in their receptor targets. While SP demonstrates high affinity for the NK1R, SP(1-7) and its analogs do not bind to NK1R, NK2R, or NK3R. Furthermore, studies have shown that SP(1-7) does not significantly activate the Mas-related G protein-coupled receptor X2 (MRGPRX2), a receptor involved in mast cell degranulation that can be activated by SP.
Instead, SP(1-7) and its analogs are proposed to act through a specific, yet to be fully characterized, binding site. Research has identified high-affinity binding sites for [3H]-SP(1-7) in the central nervous system.
Table 1: Comparative Receptor Binding Affinity
| Compound | Target Receptor | Binding Affinity (Ki) | Reference |
| Substance P | NK1R | High (nM range) | |
| Substance P(1-7) | SP(1-7) Binding Site | ~1.5 nM | |
| NK1R | No significant binding | ||
| MRGPRX2 | No significant activation | ||
| SP(1-7) amide | SP(1-7) Binding Site | Higher than SP(1-7) | |
| H-Phe-Phe-NH2 | SP(1-7) Binding Site | 1.5 nM | |
| Endomorphin-2 | SP(1-7) Binding Site | 10-fold lower than SP(1-7) |
Structure-Activity Relationship of SP(1-7) Analogs
Extensive research has focused on modifying the structure of SP(1-7) to enhance its stability, permeability, and biological activity.
Terminal Modifications
C-terminal amidation of SP(1-7) has been shown to increase its binding affinity and in vivo efficacy compared to the native peptide with a free carboxylic acid. This modification is a common strategy to improve peptide stability by reducing susceptibility to carboxypeptidases.
Truncated Analogs and Peptidomimetics
Structure-activity relationship studies have revealed that the C-terminal phenylalanine residue is crucial for the binding affinity of SP(1-7) to its specific site. Remarkably, the dipeptide H-Phe-Phe-NH2 was identified as a potent ligand with a binding affinity comparable to that of the full-length SP(1-7) heptapeptide. This discovery has paved the way for the development of smaller, more drug-like peptidomimetics.
Backbone Modifications
N-methylation of the peptide backbone has been explored to increase metabolic stability. While this modification can significantly improve resistance to proteolysis, it does not always translate to enhanced in vivo activity, highlighting the complex interplay between stability, permeability, and receptor interaction.
Table 2: In Vivo Efficacy of SP(1-7) and Analogs in Neuropathic Pain Models
| Compound | Animal Model | Effect | Potency | Reference |
| Substance P(1-7) | Diabetic mice | Antihyperalgesia | - | |
| SP(1-7) amide | Diabetic mice | Antinociceptive | More potent than SP(1-7) | |
| H-Phe-Phe-NH2 | Diabetic mice | Antihyperalgesia, antiallodynia | Similar to SP(1-7) and its amide |
Signaling Pathways
The signaling mechanisms of Substance P and Substance P(1-7) are fundamentally different due to their distinct receptor targets.
Substance P Signaling
Activation of the NK1R by Substance P typically leads to the activation of Gq/11 proteins, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). In some cell types, SP can also stimulate the production of cyclic AMP (cAMP).
Substance P(1-7) Signaling
The precise signaling pathway activated by SP(1-7) and its analogs is still under investigation due to the unconfirmed identity of its receptor. However, it is established that its effects are independent of the classical NK1R pathway. The antinociceptive effects of SP(1-7) have been suggested to involve an interaction with sigma receptors in some contexts.
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand for a receptor.
Workflow:
Unraveling the Intricacies of Receptor Interactions: Substance P(1-7) vs. Endomorphin-2
A Comparative Guide for Researchers
In the complex landscape of neuropeptide signaling, the interplay between different ligand-receptor systems presents a compelling area of investigation for drug development and therapeutic innovation. This guide provides a detailed comparison of the receptor binding profiles of two key peptides: Substance P(1-7), a metabolite of the tachykinin neuropeptide Substance P, and Endomorphin-2, a potent endogenous opioid peptide. Understanding their distinct and overlapping receptor interactions is crucial for researchers in pharmacology, neuroscience, and drug discovery.
At a Glance: Comparative Receptor Binding Affinities
The binding affinities of Substance P(1-7) and Endomorphin-2 have been characterized at the mu-opioid receptor (MOR) and a specific Substance P(1-7) binding site. The following table summarizes the key quantitative data from radioligand binding assays.
| Ligand | Receptor | Radioligand | Tissue/Cell Line | Binding Affinity (Ki/Kd) |
| Endomorphin-2 | Mu-Opioid Receptor (MOR) | [3H]Endomorphin-2 | Wild-type mouse brain membranes | Kd = 1.77 nM[1] |
| Endomorphin-2 | Substance P(1-7) Binding Site | [3H]Substance P(1-7) | Rat ventral tegmental area | Ki = 7.5 ± 0.7 nM[2] |
| Substance P(1-7) | Substance P(1-7) Binding Site | [3H]Substance P(1-7) | Mouse brain membranes | Kd = 2.5 nM[1][3] |
| Substance P(1-7) | Mu-Opioid Receptor (MOR) | [3H]DAMGO | - | Does not directly compete* |
*Current evidence suggests that Substance P(1-7) does not directly compete for the orthosteric binding site of the mu-opioid receptor in the same manner as classical opioids. Instead, it appears to modulate the binding of mu-opioid agonists, suggesting an allosteric or indirect interaction. Studies have shown that while the mu-opioid agonist DAMGO can displace [3H]SP(1-7) from its specific binding site, high-affinity mu-opioid antagonists like naloxone (B1662785) and sufentanil do not[4]. This indicates that the binding site for Substance P(1-7) is distinct from the classical mu-opioid receptor binding pocket.
In-Depth Analysis of Receptor Interactions
Endomorphin-2: A High-Affinity Mu-Opioid Agonist with a Twist
Endomorphin-2 is well-characterized as a potent and highly selective agonist for the mu-opioid receptor. Its nanomolar binding affinity underscores its role as an endogenous opioid peptide involved in pain modulation and other physiological processes. Interestingly, research has revealed that Endomorphin-2 also possesses a notable affinity for the specific binding site of Substance P(1-7). This cross-reactivity suggests a potential for functional interactions between the opioid and Substance P signaling pathways.
Substance P(1-7): Specificity for a Novel Binding Site
The heptapeptide (B1575542) Substance P(1-7) is a major metabolite of Substance P. Unlike its parent peptide, which is a key player in pain transmission through neurokinin receptors, Substance P(1-7) has been shown to have its own distinct binding site. This site is not a classical neurokinin or opioid receptor. The high affinity of Substance P(1-7) for this novel site points to a unique signaling pathway that may modulate the effects of Substance P and other neurotransmitter systems.
The Nature of the Interaction at the Mu-Opioid Receptor
While Endomorphin-2 directly competes with other opioids for binding to the mu-opioid receptor, the interaction of Substance P(1-7) with this receptor is more nuanced. The lack of direct competition with classical opioid antagonists suggests that Substance P(1-7) does not bind to the same site as Endomorphin-2. Instead, it may bind to an allosteric site on the mu-opioid receptor, thereby influencing the binding and/or signaling of orthosteric ligands like DAMGO. This modulatory role could have significant implications for opioid pharmacology, potentially influencing the development of tolerance and other side effects associated with opioid use.
Visualizing the Binding Competition and Experimental Workflow
To better illustrate the dynamics of these interactions, the following diagrams have been generated using Graphviz.
Caption: Competitive and modulatory binding at the mu-opioid receptor and the Substance P(1-7) site.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols: A Closer Look at the Methodology
The quantitative data presented in this guide are derived from competitive radioligand binding assays. Below is a generalized protocol that outlines the key steps involved in such experiments.
Radioligand Binding Assay for Mu-Opioid Receptor
-
Membrane Preparation: Brain tissue (e.g., from wild-type mice) is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the cell membrane fraction containing the mu-opioid receptors. The protein concentration of the membrane preparation is determined.
-
Assay Buffer: A buffer solution is prepared, typically containing Tris-HCl and various protease inhibitors to prevent the degradation of the peptides.
-
Competition Assay:
-
A constant concentration of a radiolabeled mu-opioid ligand (e.g., [3H]DAMGO or in the case of the cited study, a tritiated form of Endomorphin-2) is added to a series of tubes.
-
Increasing concentrations of the unlabeled competitor (Endomorphin-2 or Substance P(1-7)) are added to the tubes.
-
A set of tubes with only the radioligand is used to determine total binding.
-
A set of tubes with the radioligand and a high concentration of a non-radiolabeled potent opioid (e.g., naloxone) is used to determine non-specific binding.
-
-
Incubation: The prepared membrane suspension is added to each tube, and the mixture is incubated at a specific temperature (e.g., room temperature) for a defined period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold buffer to remove any remaining unbound ligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A non-linear regression analysis is used to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Radioligand Binding Assay for the Substance P(1-7) Specific Binding Site
The protocol for characterizing the Substance P(1-7) binding site is similar to the one described above, with the following key differences:
-
Radioligand: A tritiated form of Substance P(1-7) ([3H]SP(1-7)) is used as the radiolabeled ligand.
-
Competitors: Unlabeled Substance P(1-7), Endomorphin-2, and other relevant compounds are used as competitors to determine their binding affinities for the site.
-
Tissue Source: Tissues known to express the Substance P(1-7) binding site, such as the mouse brain or spinal cord, are used for membrane preparation.
Conclusion and Future Directions
The distinct yet interconnected receptor binding profiles of Substance P(1-7) and Endomorphin-2 highlight the complexity of neuropeptide signaling. While Endomorphin-2 is a high-affinity orthosteric agonist at the mu-opioid receptor, Substance P(1-7) appears to interact with this receptor in a modulatory, likely allosteric, fashion. Furthermore, the existence of a specific, high-affinity binding site for Substance P(1-7), which also recognizes Endomorphin-2, opens up new avenues for research into the functional significance of this novel signaling pathway.
For drug development professionals, these findings suggest that targeting the Substance P(1-7) binding site could offer a novel strategy for modulating opioid signaling and potentially mitigating some of the adverse effects associated with traditional opioid therapies. Further research is warranted to fully elucidate the physiological and pharmacological roles of the Substance P(1-7) receptor and its interactions with the endogenous opioid system. This includes the development of selective agonists and antagonists for the Substance P(1-7) site to probe its function in vivo and to explore its therapeutic potential.
References
- 1. Specific binding of substance P aminoterminal heptapeptide [SP(1-7)] to mouse brain and spinal cord membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of tripeptide-derived multifunctional ligands possessing delta/mu opioid receptor agonist and neurokinin 1 receptor antagonist activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific binding of substance P aminoterminal heptapeptide [SP(1-7)] to mouse brain and spinal cord membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
Validating the Specificity of the Substance P(1-7) Binding Site: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding characteristics of Substance P(1-7) and related ligands, offering experimental data and detailed protocols to aid in the validation of its specific binding site. The N-terminal fragment of Substance P, SP(1-7), has been shown to possess biological activities that are distinct from, and sometimes opposite to, its parent peptide, suggesting the existence of a unique binding site separate from the classical neurokinin-1 (NK-1) receptor.
Comparative Binding Affinities
The following tables summarize the quantitative data from various radioligand binding studies, highlighting the affinity (Kd), binding capacity (Bmax), and inhibitory constants (Ki) for Substance P(1-7) and other relevant compounds at the SP(1-7) binding site.
Table 1: Binding Characteristics of ³H-SP(1-7) in Rodent Central Nervous System (CNS) Tissues
| Tissue | Dissociation Constant (Kd) | Maximum Binding Capacity (Bmax) | Reference |
| Mouse Brain | 2.5 nM | 29.2 fmol/mg protein | [1][2] |
| Mouse Spinal Cord (High Affinity Site) | 0.03 nM | 0.87 fmol/mg protein | [1] |
| Mouse Spinal Cord (Low Affinity Site) | 5.4 nM | 19.6 fmol/mg protein | [1] |
| Rat Spinal Cord (High Affinity Site) | 0.5 nM | Not Reported | [3] |
| Rat Spinal Cord (Low Affinity Site) | >12 nM | Not Reported | [3] |
| Rat Ventral Tegmental Area | 4.4 nM | 200 fmol/mg protein | [3] |
Table 2: Competitive Inhibition of ³H-SP(1-7) Binding by Various Ligands
| Competing Ligand | Tissue | Inhibitory Constant (Ki) | Reference |
| Substance P(1-7) | Rat Spinal Cord | 4.2 nM | [3] |
| Substance P | Rat Spinal Cord | Weakly displaced | [3] |
| SP C-terminal fragments (e.g., SP(5-11)) | Mouse & Rat CNS | No or negligible affinity | [1][3] |
| NK-1, NK-2, NK-3 Receptor Agonists | Mouse & Rat CNS | No or negligible affinity | [1][3] |
| DAMGO (μ-opioid agonist) | Mouse Brain & Spinal Cord | Active in displacing ligand | [1] |
| Endomorphin-1 | Rat Spinal Cord | Low affinity | [3] |
| Endomorphin-2 | Rat Spinal Cord | Moderate affinity | [3][4] |
| H-Phe-Phe-NH₂ | Rat Spinal Cord | 1.5 nM | [4][5] |
Experimental Protocols
Radioligand Binding Assay for ³H-SP(1-7)
This protocol is a synthesis of methodologies described in the cited literature[1][2][3].
1. Membrane Preparation:
- Dissect the desired tissue (e.g., mouse brain, rat spinal cord) on ice.
- Homogenize the tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors (e.g., chymostatin, leupeptin, phosphoramidon).
- Centrifuge the homogenate at a low speed to remove nuclei and large debris.
- Centrifuge the resulting supernatant at a high speed to pellet the membranes.
- Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
- Resuspend the final pellet in the assay buffer and determine the protein concentration.
2. Binding Assay:
- In a final volume of 250-500 µL, combine the membrane preparation, ³H-SP(1-7) (at desired concentrations for saturation experiments, or a fixed concentration for competition experiments), and the assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.01% BSA and protease inhibitors).
- For competition assays, add varying concentrations of the unlabeled competitor ligand.
- To determine non-specific binding, add a high concentration of unlabeled SP(1-7) (e.g., 1-10 µM).
- Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
3. Separation of Bound and Free Ligand:
- Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
- Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
4. Quantification:
- Place the filters in scintillation vials with a suitable scintillation cocktail.
- Measure the radioactivity using a liquid scintillation counter.
5. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- For saturation binding experiments, analyze the data using Scatchard analysis or non-linear regression to determine the Kd and Bmax values.
- For competition experiments, determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.
Signaling Pathways and Specificity Validation
A critical aspect of validating a specific binding site is elucidating its downstream signaling pathway. While full-length Substance P, acting through the NK-1 receptor, classically activates Gq/11 G-proteins leading to phospholipase C (PLC) activation and subsequent increases in inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), the signaling mechanism for SP(1-7) appears to be distinct and is not yet fully resolved.
Several studies indicate that SP(1-7) does not activate the canonical G-protein-coupled signaling cascade associated with NK-1 receptors. For instance, SP(1-7) has been shown to be inactive in G-protein activation assays and fails to stimulate cyclic AMP (cAMP) production, a downstream effector of some G-protein-coupled receptors[6]. This lack of classical second messenger activation is a strong piece of evidence for a binding site with a unique signal transduction mechanism.
Alternative proposed mechanisms for SP(1-7) action include modulation of other receptor systems, such as the NMDA receptor, and interactions with the dopaminergic system. The observation that opioid agonists like DAMGO can compete for the SP(1-7) binding site also suggests a potential cross-talk with the opioid system.
The following diagrams illustrate the established signaling pathway for Substance P as a reference, the experimental workflow for a competitive binding assay to validate specificity, and a conceptual representation of the current understanding of the SP(1-7) binding site and its proposed, though not fully elucidated, signaling.
References
Substance P(1-7): A Comparative Analysis in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the heptapeptide (B1575542) Substance P(1-7) [SP(1-7)], a key N-terminal fragment of Substance P (SP), across various animal models. It aims to offer an objective overview of its performance, supported by experimental data, to aid in the evaluation of its therapeutic potential in different pathological contexts, including neuropathic pain, neuroinflammation, and cardiovascular regulation.
Quantitative Data Summary
The following table summarizes the key quantitative data from various studies investigating the effects of Substance P(1-7) in different animal models. This allows for a direct comparison of dosages, administration routes, and observed outcomes across species and disease models.
| Therapeutic Area | Animal Model | Species/Strain | Administration Route | Dose Range | Key Outcomes |
| Analgesia | Diabetic Neuropathy | Mouse | Intrathecal | 0.1-0.2 nmol/kg | Produced a strong and dose-dependent antihyperalgesic effect.[1] |
| Inflammatory Pain | Rat | Intracerebroventricular | 3.5, 5, and 7 µg/5 µl | Inhibited allodynia and hyperalgesia.[2] | |
| Neuropathic Pain (Spared Nerve Injury) | Mouse | Intraperitoneal | Not Specified | Amidated SP(1-7) showed a potent anti-allodynic effect. | |
| Nociceptive Pain | Mouse | Intrathecal | 1.0-4.0 pmol | Increased tail-flick latency in a dose-dependent manner.[3] | |
| Neuro-modulation | Morphine-Induced Excitatory Behavior | Rat | Intrathecal | 100-400 pmol | Attenuated vocalization and agitation.[4] |
| Dopamine (B1211576) Release | Rat (striatal slices) | In vitro | 0.1 and 1 nM | Increased endogenous dopamine outflow.[5] | |
| NMDA-Induced Behavior | Mouse | Intrathecal | 22.5 pmol | Attenuated NMDA-induced biting and scratching.[6] | |
| Cardiovascular | Blood Pressure Regulation | Rat | Intracerebroventricular | 0.01-10 µg | Induced a cardiovascular defense reaction with increased blood pressure and heart rate.[7] |
| Blood Pressure Regulation | Rat (Nucleus Tractus Solitarius) | Microinjection | Not Specified | Elicited depressor and bradycardic effects.[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols employed in the cited studies.
Intrathecal Administration in Mice for Nociceptive Testing
-
Animals: Male ddY mice, weighing 22-26 g, are used.[9]
-
Procedure: A 28-gauge stainless-steel needle connected to a 50-µl Hamilton microsyringe is inserted between the L5 and L6 vertebrae of an unanesthetized mouse.[3] A volume of 5 µl of SP(1-7) dissolved in artificial cerebrospinal fluid is slowly injected.[3]
-
Behavioral Assay (Tail-flick test): The basal latency of the tail-flick response to a thermal stimulus is measured. Following intrathecal injection, the latency is measured again at specific time points (e.g., 2 and 5 minutes) to assess the antinociceptive effect.[3]
In Vivo Microdialysis for Neurotransmitter Release in Rats
-
Surgical Preparation: Rats are anesthetized, and a guide cannula is stereotaxically implanted into the target brain region (e.g., spinal cord).
-
Microdialysis: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid at a constant flow rate.
-
Sample Collection and Analysis: Dialysate samples are collected at regular intervals before and after drug administration (e.g., intrathecal morphine). The concentrations of neurotransmitters and their metabolites (e.g., glutamate, nitric oxide metabolites) in the dialysate are determined using high-performance liquid chromatography (HPLC).[4]
Cardiovascular Response Monitoring in Conscious Rats
-
Instrumentation: Conscious, unrestrained rats are instrumented with pulsed-Doppler flow probes on the mesenteric artery, left renal artery, and external iliac artery to measure regional blood flow. Arterial blood pressure and heart rate are also continuously monitored.
-
Drug Administration: Substance P(1-7) is administered via intracerebroventricular (i.c.v.) injection.
-
Data Acquisition: Hemodynamic parameters are recorded before, during, and after peptide administration to characterize the cardiovascular response profile.[7]
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: Proposed analgesic signaling pathway for Substance P(1-7) in the spinal cord.
Caption: A generalized workflow for preclinical evaluation of Substance P(1-7).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Portico [access.portico.org]
- 4. Intrathecal substance P (1-7) prevents morphine-evoked spontaneous pain behavior via spinal NMDA-NO cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substance P-(1-7) and substance P-(5-11) locally modulate dopamine release in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. Substance P induces a cardiovascular defense reaction in the rat: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ovid.com [ovid.com]
A Comparative Guide to the Cross-Species Pharmacology of Substance P(1-7)
For Researchers, Scientists, and Drug Development Professionals
Substance P(1-7) (SP(1-7)), the N-terminal heptapeptide (B1575542) fragment of the neuropeptide Substance P (SP), is an active metabolite with a pharmacological profile distinct from its parent peptide. While SP classically exerts its effects through neurokinin receptors (primarily NK1), SP(1-7) interacts with a separate, yet to be fully characterized, binding site.[1][2][3] Understanding the pharmacology of this fragment is crucial, as it often modulates or opposes the actions of SP, particularly in nociception and inflammation.[3][4] This guide provides a comparative overview of SP(1-7) pharmacology across different species, focusing on binding affinity, functional activity, and metabolism, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Comparison of SP(1-7) Binding
The binding of SP(1-7) to its specific sites has been primarily characterized in rodents, with a notable lack of comprehensive comparative data across a wider range of species. The available data from radioligand binding assays in rat and mouse central nervous system (CNS) tissues are summarized below.
| Species | Tissue | Radioligand | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Rat | Spinal Cord | [³H]SP(1-7) | High Affinity: 0.5 | Not Reported | [5] |
| Low Affinity: >12 | Not Reported | [5] | |||
| Ventral Tegmental Area (VTA) | [³H]SP(1-7) | 4.4 ± 0.02 | 200 ± 0.4 | [5] | |
| Mouse | Brain | ³H-SP(1-7) | 2.5 | 29.2 | [2] |
| Spinal Cord | ³H-SP(1-7) | High Affinity: 0.03 | High Affinity: 0.87 | [2] | |
| Low Affinity: 5.4 | Low Affinity: 19.6 | [2] |
Note: The existence of high and low-affinity binding sites in both rat and mouse spinal cord suggests complex receptor pharmacology that may be conserved across these species. The significant difference in Bmax between brain and spinal cord in the mouse indicates regional variations in the density of SP(1-7) binding sites.
Metabolism of Substance P to Substance P(1-7)
The generation of SP(1-7) from the parent SP molecule is a critical step governed by the activity of various peptidases. While the amino acid sequence of SP is conserved across mammalian species, the expression and activity of metabolizing enzymes can differ, leading to potential species-specific variations in the formation and subsequent actions of SP(1-7).[5]
Several enzymes are implicated in the degradation of Substance P, leading to the formation of N-terminal fragments like SP(1-7). These include:
-
Neutral endopeptidase (NEP)
-
Angiotensin-converting enzyme (ACE)
-
Post-proline cleaving enzyme (PPCE)
-
Dipeptidyl peptidase IV (DPPIV)
-
Substance P-degrading enzyme (SPDE)
In rats, endopeptidase-24.11 has been identified as playing a major role in SP degradation in the spinal cord.[3] Studies in human brain have also identified a specific substance-P-degrading enzyme.[6] However, direct comparative studies quantifying the relative contributions of these enzymes to SP(1-7) formation across different species are limited.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used in the pharmacological characterization of Substance P(1-7).
Radioligand Binding Assay
This protocol is adapted from studies characterizing [³H]SP(1-7) binding in rat spinal cord membranes.[7]
1. Membrane Preparation:
- Male Sprague-Dawley rats (200-250g) are euthanized, and spinal cords are rapidly removed and frozen at -80°C.
- Frozen spinal cords are thawed on ice and homogenized in 30 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM KCl and 120 mM NaCl.
- The homogenate is centrifuged at 40,000 x g for 20 minutes at 4°C. The supernatant is discarded.
- The pellet is resuspended in 30 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 300 mM KCl and 10 mM EDTA and incubated on ice for 30 minutes.
- The sample is centrifuged at 40,000 x g for 20 minutes at 4°C.
- The resulting pellet is washed, resuspended, and homogenized in 30 volumes of ice-cold 50 mM Tris-HCl containing 0.02% BSA, 5 mM EDTA, 3 mM MnCl₂, and 40 µg/mL bacitracin, and recentrifuged twice.
- The final pellet is resuspended in 5 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4) and stored at -80°C. Protein concentration is determined using the Lowry method.
2. Binding Assay:
- Assays are performed in tubes containing 50 µL of spinal cord membrane suspension (200 µg of protein) and 0.9 nM [³H]SP(1-7).
- For competition assays, increasing concentrations of unlabeled SP(1-7) or other test compounds are added.
- The total assay volume is brought to 500 µL with incubation buffer (50 mM Tris-HCl, pH 7.4, containing 0.02% BSA, 5 mM EDTA, 3 mM MnCl₂, and 40 µg/mL bacitracin).
- Tubes are incubated at 25°C for 60 minutes.
- The reaction is terminated by rapid vacuum filtration through Whatman GF/B glass fiber filters, followed by three washes with ice-cold 50 mM Tris-HCl buffer (pH 7.4).
- The radioactivity retained on the filters is measured by liquid scintillation counting.
- Non-specific binding is determined in the presence of a high concentration (e.g., 1 µM) of unlabeled SP(1-7).
- Data are analyzed using non-linear regression to determine Kd, Bmax, Ki, and IC50 values.
Functional Assay: Calcium Mobilization
This protocol is a general method for assessing Gαq-coupled receptor activation, which is a likely signaling pathway for the SP(1-7) receptor.[1]
1. Cell Culture and Dye Loading:
- Cells endogenously expressing or transfected to express the SP(1-7) receptor are cultured in appropriate media.
- Cells are seeded into 96-well plates and grown to confluence.
- The cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a buffer containing the dye for 30-60 minutes at 37°C.
2. Agonist Stimulation and Measurement:
- After washing to remove excess dye, baseline fluorescence is measured using a fluorometer or a fluorescence plate reader.
- Cells are then stimulated with various concentrations of SP(1-7) or other test compounds.
- The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time.
3. Data Analysis:
- The peak fluorescence response is determined for each concentration of the agonist.
- A dose-response curve is generated by plotting the change in fluorescence against the agonist concentration.
- The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, and the Emax (maximal effect) are determined by non-linear regression analysis.
Visualizations: Signaling Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the putative signaling pathway of SP(1-7), the experimental workflow for a radioligand binding assay, and the logical relationship in comparing cross-species pharmacology.
Caption: Putative signaling pathway for Substance P(1-7).
Caption: Experimental workflow for a radioligand binding assay.
Caption: Logical framework for cross-species pharmacological comparison.
Conclusion and Future Directions
The available data, primarily from rodent models, indicate the presence of specific, high-affinity binding sites for Substance P(1-7) that are distinct from the classical neurokinin receptors. There are clear indications of regional differences in the density of these binding sites within the central nervous system. However, a significant knowledge gap exists regarding the pharmacology of SP(1-7) in other species, including non-human primates and humans.
For drug development professionals, the species-specific differences in both receptor pharmacology and peptide metabolism are critical considerations. The current reliance on rodent models for preclinical studies of compounds targeting the SP(1-7) system may not fully predict the efficacy and safety in humans. Future research should prioritize:
-
Direct comparative binding and functional studies of SP(1-7) and its analogues in tissues from a wider range of species.
-
Characterization and cloning of the SP(1-7) receptor(s) to enable the development of species-specific pharmacological tools.
-
Quantitative analysis of the enzymatic pathways responsible for SP(1-7) formation across different species to understand potential pharmacokinetic variations.
A more comprehensive understanding of the cross-species pharmacology of Substance P(1-7) will be instrumental in validating this system as a therapeutic target and in the successful development of novel modulators for a variety of pathological conditions, including chronic pain and neuroinflammation.
References
- 1. benchchem.com [benchchem.com]
- 2. diva-portal.org [diva-portal.org]
- 3. Major metabolites of substance P degraded by spinal synaptic membranes antagonize the behavioral response to substance P in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The substance P(1-7) fragment is a potent modulator of substance P actions in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Validating Substance P(1-7) as a Biomarker for Neuropathic Pain: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, presents a significant diagnostic and therapeutic challenge. The subjective nature of pain necessitates the development of objective biomarkers to aid in diagnosis, patient stratification, and the evaluation of novel analgesics. This guide provides a comprehensive comparison of Substance P(1-7) (SP(1-7)) and other potential biomarkers for neuropathic pain, supported by experimental data and detailed methodologies.
Substance P(1-7): An Emerging Contender in Neuropathic Pain
Substance P (SP), a well-known neuropeptide, is a key mediator of pain transmission. Its N-terminal fragment, SP(1-7), has garnered interest as a potential biomarker due to its distinct physiological role. Studies suggest that while SP is generally pro-nociceptive, SP(1-7) may have analgesic properties. This creates a compelling hypothesis for its use as a biomarker reflecting the balance of pain and analgesic pathways.
Research has shown that cerebrospinal fluid (CSF) levels of SP(1-7) are significantly lower in patients with neuropathic pain compared to healthy controls, suggesting a potential deficit in this endogenous analgesic peptide in chronic pain states.
Comparative Analysis of Neuropathic Pain Biomarkers
The ideal biomarker for neuropathic pain should be sensitive, specific, and reliably correlate with pain intensity. Here, we compare SP(1-7) with other prominent candidate biomarkers.
Table 1: Quantitative Comparison of Biomarker Levels in Neuropathic Pain
| Biomarker | Biological Matrix | Change in Neuropathic Pain | Fold Change/Direction | Key References |
| Substance P(1-7) | Cerebrospinal Fluid (CSF) | Decreased | Lower levels observed in patients vs. controls. | [1][2] |
| Pro-inflammatory Cytokines | ||||
| TNF-α | Serum, CSF | Increased | Higher serum levels in patients with painful neuropathy. | [3][4] |
| IL-1β | CSF | Increased | Elevated in animal models and some patient cohorts. | [4] |
| IL-6 | Serum, CSF | Increased | Associated with various neuropathic pain conditions. | [5] |
| CXCL10, CCL8, etc. | CSF | Increased | Significantly higher levels in neuropathic pain cohorts. | |
| Other Neuropeptides | ||||
| Calcitonin Gene-Related Peptide (CGRP) | CSF, Blood | Increased (in specific conditions) | Higher levels in trigeminal neuralgia patients. | [5] |
| Neuropeptide Y (NPY) | Serum | Proposed as a potential biomarker. | Further validation needed. | [3] |
| Brain-Derived Neurotrophic Factor (BDNF) | Serum | Proposed as a potential biomarker. | Further validation needed. | [3] |
Note: The quantitative data presented is a synthesis from multiple studies. Direct head-to-head comparative studies are limited, and fold changes can vary depending on the specific neuropathic pain condition, patient population, and analytical methodology.
Experimental Protocols for Biomarker Quantification
Accurate and reproducible quantification is paramount for biomarker validation. Below are detailed methodologies for the key analytical techniques used to measure SP(1-7) and other neuropeptides.
Enzyme-Linked Immunosorbent Assay (ELISA) for Substance P(1-7)
ELISA is a widely used immunoassay for quantifying peptides. While specific commercial kits for SP(1-7) may be less common than for Substance P, the following protocol outlines the general principles which can be adapted.
Principle: A competitive ELISA format is typically used for small peptides. In this assay, SP(1-7) in the sample competes with a labeled SP(1-7) conjugate for binding to a limited number of anti-SP(1-7) antibody-coated wells. The amount of labeled conjugate bound to the antibody is inversely proportional to the concentration of SP(1-7) in the sample.
General Protocol:
-
Sample Preparation:
-
CSF: Centrifuge to remove any cellular debris. Samples can typically be used directly or with minimal dilution in assay buffer.
-
Plasma: Collect blood in tubes containing protease inhibitors (e.g., aprotinin, EDTA) to prevent peptide degradation. Centrifuge to separate plasma. Solid-phase extraction (SPE) may be required to remove interfering substances and concentrate the peptide.[6]
-
-
Assay Procedure (based on typical competitive ELISA kits):
-
Add standards and prepared samples to the wells of the antibody-coated microplate.
-
Add a fixed amount of enzyme-conjugated SP(1-7) to each well.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution that reacts with the enzyme to produce a measurable colorimetric or fluorescent signal.
-
Stop the reaction and measure the signal using a microplate reader.
-
Calculate the concentration of SP(1-7) in the samples by comparing their signal to a standard curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Substance P(1-7)
LC-MS/MS offers high specificity and sensitivity for peptide quantification, allowing for the differentiation of SP(1-7) from its parent molecule and other metabolites.[7]
Principle: The sample is first subjected to liquid chromatography to separate SP(1-7) from other components. The separated peptide is then ionized and introduced into a tandem mass spectrometer. The mass spectrometer selects the precursor ion corresponding to SP(1-7) and fragments it. Specific fragment ions are then detected and quantified. The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for accurate quantification.[8]
General Protocol:
-
Sample Preparation:
-
CSF/Plasma: Similar to ELISA, samples require careful collection with protease inhibitors. Protein precipitation followed by solid-phase extraction (SPE) is a common strategy for sample clean-up and enrichment.[9][10]
-
Add a known amount of SIL-IS for SP(1-7) to each sample prior to extraction to correct for matrix effects and variations in recovery.
-
-
LC Separation:
-
Utilize a reversed-phase C18 column with a gradient elution using mobile phases typically consisting of water and acetonitrile (B52724) with an acid modifier (e.g., formic acid).
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for both the endogenous SP(1-7) and the SIL-IS.
-
Optimize instrument parameters (e.g., collision energy, declustering potential) for maximal signal intensity.
-
-
Quantification:
-
Generate a calibration curve by analyzing standards of known SP(1-7) concentrations with the SIL-IS.
-
Determine the concentration of SP(1-7) in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the rationale behind biomarker validation.
The diagram above illustrates the generation of SP(1-7) from Substance P and their divergent signaling effects. This highlights the potential of the SP/SP(1-7) ratio as a more informative biomarker than either peptide alone.
This workflow outlines the key steps in a typical biomarker validation study, from patient recruitment and sample collection to data analysis and validation.
This diagram illustrates the observed changes in the levels of various biomarkers in the context of neuropathic pain, providing a snapshot of the complex molecular signature of this condition.
Conclusion and Future Directions
The available evidence suggests that Substance P(1-7) is a promising biomarker for neuropathic pain, with studies consistently showing its decreased levels in the CSF of affected individuals. However, the field would greatly benefit from large-scale, prospective studies that directly compare the performance of SP(1-7) with a panel of other promising biomarkers, such as pro-inflammatory cytokines and other neuropeptides. Such studies should include comprehensive assessments of sensitivity, specificity, and correlation with validated pain scales and other clinical outcomes.
Furthermore, the development and validation of standardized, commercially available assays for SP(1-7) are crucial for its widespread adoption in both research and clinical settings. The continued investigation into the multifaceted roles of SP and its fragments will undoubtedly pave the way for more objective pain assessment and the development of targeted therapies for neuropathic pain.
References
- 1. researchgate.net [researchgate.net]
- 2. diva-portal.org [diva-portal.org]
- 3. Toward Composite Pain Biomarkers of Neuropathic Pain—Focus on Peripheral Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting cytokines for treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Toward Composite Pain Biomarkers of Neuropathic Pain—Focus on Peripheral Neuropathic Pain [frontiersin.org]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Unraveling the Enigmatic Interaction: A Comparative Guide to Substance P(1-7) and its Engagement with Sigma-1 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Substance P(1-7) (SP(1-7)) and its interaction with the sigma-1 (σ1) receptor system. While not a direct ligand, SP(1-7) elicits significant physiological effects, notably antihyperalgesia, through a mechanism that involves the σ1 receptor.[1][2] This guide objectively compares the binding characteristics and functional effects of SP(1-7) with established σ1 receptor modulators, presenting key experimental data and detailed protocols to support further research and drug development in this area.
Comparative Analysis of Binding Affinities
The interaction of SP(1-7) with the σ1 receptor is understood to be indirect. SP(1-7) first binds to its own specific, high-affinity binding site, which is distinct from opioid and neurokinin receptors.[3][4] This initial binding event triggers a downstream signaling cascade that functionally involves the σ1 receptor system.[3] In contrast, molecules like (+)-pentazocine and BD1047 interact directly with the σ1 receptor as an agonist and antagonist, respectively.
| Compound | Target | Radioligand | Tissue Source | Binding Affinity (Kd / Ki) | Citation(s) |
| Substance P(1-7) | SP(1-7) Binding Site | [3H]SP(1-7) | Mouse Brain | Kd: 2.5 nM | [3] |
| Mouse Spinal Cord | Kd1: 0.03 nM, Kd2: 5.4 nM | [3] | |||
| Rat Brain | Kd: 4.4 nM, Ki: 4.2 nM | ||||
| (+)-Pentazocine | Sigma-1 Receptor | --INVALID-LINK---Pentazocine | Guinea Pig Liver | Kd: 1.8 nM | |
| BD1047 | Sigma-1 Receptor | Not Specified | Not Specified | Ki: 0.93 nM | [3] |
Functional Comparison: In Vivo Antihyperalgesia
The functional consequence of the SP(1-7) interaction with the σ1 receptor system is most clearly demonstrated in preclinical models of neuropathic pain. In streptozotocin (B1681764) (STZ)-induced diabetic mice, a model of painful diabetic neuropathy, intrathecal administration of SP(1-7) produces a strong, dose-dependent antihyperalgesic effect.[1] This effect can be modulated by known σ1 receptor ligands, providing evidence for the functional link.
| Treatment | Effect on Tail-Flick Latency in Diabetic Mice | Modulation by Sigma-1 Ligands | Citation(s) |
| Substance P(1-7) | Dose-dependent increase (antihyperalgesia) | Effect is partly reversed by the σ1 agonist (+)-pentazocine. | [1] |
| Effect is not reversed by the σ1 antagonist BD1047. | [1] | ||
| Substance P(1-7) Amide | More potent and prolonged increase than SP(1-7) | Effect is partly reversed by the σ1 agonist (+)-pentazocine. | [2] |
Signaling Pathways and Experimental Workflows
The precise molecular cascade linking the SP(1-7) binding site to the σ1 receptor remains an active area of investigation. The current evidence points to a downstream interaction where the activated SP(1-7) receptor modulates σ1 receptor function. The observation that a σ1 agonist, rather than an antagonist, reverses the effects of SP(1-7) suggests a complex, potentially allosteric or state-dependent interaction.
Proposed Signaling Pathway
Experimental Workflow for In Vivo Studies
Detailed Experimental Protocols
Radioligand Binding Assay for SP(1-7) Binding Sites
-
Tissue Preparation: Mouse or rat brain and spinal cord tissues are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to obtain a crude membrane preparation. The final pellet is resuspended in the assay buffer.
-
Assay Conditions: The membrane suspension is incubated with a fixed concentration of [3H]SP(1-7) and varying concentrations of the unlabeled competitor (SP(1-7) or other test compounds).
-
Incubation: The reaction is carried out at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled SP(1-7). Specific binding is calculated by subtracting non-specific from total binding. The Kd and Bmax or Ki values are determined by non-linear regression analysis of the binding data.
Streptozotocin-Induced Diabetic Mouse Model and Tail-Flick Test
-
Induction of Diabetes: Male mice receive an intraperitoneal injection of streptozotocin (STZ), a chemical that is toxic to pancreatic β-cells, to induce hyperglycemia. Diabetes is typically confirmed by measuring blood glucose levels.
-
Development of Hyperalgesia: Over a period of several weeks following STZ injection, the mice develop thermal hyperalgesia, which is a heightened sensitivity to painful stimuli.
-
Drug Administration: SP(1-7), SP(1-7) amide, or vehicle is administered intrathecally to the diabetic mice. In studies investigating the role of the σ1 receptor, a σ1 ligand (e.g., (+)-pentazocine or BD1047) is administered prior to the SP(1-7) peptide.
-
Tail-Flick Test: At various time points after drug administration, the antihyperalgesic effect is assessed using a tail-flick apparatus. A radiant heat source is focused on the mouse's tail, and the latency to flick the tail away from the heat is recorded. An increase in tail-flick latency indicates an analgesic or antihyperalgesic effect.
-
Data Analysis: The tail-flick latencies are compared between different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the significance of the observed effects.
References
Differentiating Substance P's Dual Nature: A Guide to NK-1 Receptor-Mediated vs. Non-NK-1 Effects of Its Fragments
For researchers, scientists, and drug development professionals, understanding the nuanced signaling of Substance P (SP) and its fragments is critical. While the neurokinin-1 (NK-1) receptor is the canonical target of SP, a growing body of evidence reveals that SP fragments can elicit biological effects through distinct, non-NK-1 receptor-mediated pathways. This guide provides a comprehensive comparison of these two signaling modalities, supported by experimental data and detailed protocols to empower researchers in dissecting these complex mechanisms.
Substance P, an eleven-amino-acid neuropeptide, plays a pivotal role in a myriad of physiological and pathological processes, including pain transmission, inflammation, and mood regulation. Its biological effects have long been attributed to the activation of the G-protein coupled NK-1 receptor. However, the in vivo processing of SP yields a variety of N- and C-terminal fragments, which exhibit unique pharmacological profiles, including the ability to signal independently of the NK-1 receptor. This guide will illuminate the key differences between NK-1 receptor-mediated and non-NK-1 receptor-mediated effects of SP fragments, providing a framework for their experimental differentiation.
Comparative Analysis of Receptor Activation and Signaling
The functional consequences of SP and its fragments are dictated by their affinity and efficacy at specific receptors. The following table summarizes the quantitative differences in receptor activation between NK-1 receptor-mediated and a prominent non-NK-1 receptor-mediated pathway involving the Mas-related G protein-coupled receptor member X2 (MRGPRX2).
| Ligand | Receptor | EC50 (nM) for Calcium Mobilization | Reference |
| Substance P (1-11) | NK-1 | 0.4 | [1] |
| Substance P (1-9) | NK-1 | >10,000 | [1] |
| Substance P (1-7) | NK-1 | No Activity | [1] |
| Substance P (1-11) | MRGPRX2 | ~100 | [1] |
| Substance P (1-9) | MRGPRX2 | ~1,000 | [1] |
| Substance P (1-7) | MRGPRX2 | No Activity | [1] |
Table 1: Comparative Potency of Substance P and its C-terminal Fragments at NK-1 and MRGPRX2 Receptors. Data are presented as the half-maximal effective concentration (EC50) for inducing calcium mobilization in HEK293 cells expressing the respective receptors.
Furthermore, even when acting on the NK-1 receptor, SP fragments can exhibit biased agonism, preferentially activating one downstream signaling pathway over another. N-terminal truncation of SP has been shown to impact the coupling to Gαq (leading to calcium mobilization) versus Gαs (leading to cAMP accumulation) signaling pathways.
| Ligand | NK-1 Receptor-Mediated Response |
| Substance P (1-11) | Increases intracellular calcium and cAMP accumulation[2][3] |
| Substance P (6-11) | Increases intracellular calcium but has little to no effect on cAMP accumulation[2][3] |
Table 2: Biased Agonism of Substance P Fragments at the NK-1 Receptor.
Experimental Protocols for Differentiating Signaling Pathways
Distinguishing between NK-1 receptor-mediated and non-NK-1 effects of SP fragments requires a combination of specific binding and functional assays. The use of selective antagonists and cell lines with and without the NK-1 receptor are crucial tools in this endeavor.
Competitive Radioligand Binding Assay
This assay directly measures the ability of SP fragments to compete with a radiolabeled ligand for binding to the NK-1 receptor.
Protocol:
-
Cell Culture: Utilize a cell line stably expressing the human NK-1 receptor (e.g., HEK293 or CHO cells).
-
Membrane Preparation: Homogenize cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors) and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation with a fixed concentration of a radiolabeled NK-1 receptor antagonist (e.g., [³H]SR140333) or agonist (e.g., [¹²⁵I]-Substance P).
-
Competition: Add increasing concentrations of unlabeled SP or its fragments to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time to reach binding equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the inhibitory constant (Ki) for each fragment. A high Ki value indicates low binding affinity for the NK-1 receptor.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation, a hallmark of Gαq-coupled receptor signaling.
Protocol:
-
Cell Culture and Loading: Culture NK-1 receptor-expressing cells (or a cell line expressing a non-NK-1 receptor of interest) in a 96-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader.
-
Stimulation: Add varying concentrations of SP or its fragments to the wells.
-
Signal Detection: Immediately measure the change in fluorescence over time.
-
Antagonist Studies: To confirm NK-1 receptor mediation, pre-incubate the cells with a selective NK-1 receptor antagonist (e.g., aprepitant) before adding the SP fragment. A lack of inhibition suggests a non-NK-1 mediated effect.
-
Data Analysis: Calculate the EC50 value for each fragment from the dose-response curve.
cAMP Accumulation Assay
This assay quantifies the production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in Gαs-coupled receptor signaling.
Protocol:
-
Cell Culture: Culture cells expressing the receptor of interest in a 96-well plate.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Add different concentrations of SP or its fragments to the cells and incubate for a defined period.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
Detection: Measure the cAMP concentration in the cell lysates using a commercially available ELISA or TR-FRET-based assay kit.
-
Data Analysis: Generate dose-response curves and calculate the EC50 for cAMP accumulation for each fragment.
ERK Phosphorylation Assay
Activation of both Gαq and Gαs can lead to the phosphorylation of extracellular signal-regulated kinase (ERK). This assay measures the level of phosphorylated ERK (p-ERK) as a downstream readout of receptor activation.
Protocol:
-
Cell Culture and Serum Starvation: Culture cells in a 96-well plate and then serum-starve them for several hours to reduce basal ERK phosphorylation.
-
Stimulation: Treat the cells with various concentrations of SP or its fragments for a short period (typically 5-15 minutes).
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase inhibitors.
-
Detection: Measure the amount of p-ERK in the lysates using an ELISA, Western blotting, or a homogeneous assay format like AlphaLISA or HTRF.
-
Data Analysis: Quantify the p-ERK signal relative to total ERK or a housekeeping protein and plot the dose-response to determine the EC50.
Visualizing the Signaling Pathways and Experimental Logic
To further clarify the distinct mechanisms and the experimental approach to their differentiation, the following diagrams are provided.
Caption: Differentiating signaling of SP fragments.
Caption: Experimental workflow for differentiation.
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of substance P and its common in vivo‐formed metabolites on MRGPRX2 and human mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Substance P analogs devoid of key residues fail to activate human mast cells via MRGPRX2 [frontiersin.org]
A Guide to Comparative Proteomics of Substance P(1-7) Treated Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for understanding the potential cellular protein expression changes induced by the neuropeptide fragment Substance P(1-7) [SP(1-7)]. Due to a lack of direct comparative proteomic studies on SP(1-7) in the public domain, this document synthesizes information from functional studies and outlines a standard methodology for such an investigation. The data presented herein is a representative model based on known biological activities of SP(1-7) and its parent peptide, Substance P (SP).
Substance P is an eleven-amino acid neuropeptide involved in pain transmission, inflammation, and mood regulation.[1][2] It is enzymatically cleaved into smaller fragments, including SP(1-7), which has been shown to possess distinct biological activities, often contrasting with the parent peptide.[3][4] While SP primarily signals through the neurokinin-1 receptor (NK-1R), SP(1-7) is thought to act through different, yet to be fully characterized, binding sites.[4] Understanding the proteomic landscape of cells treated with SP(1-7) is crucial for elucidating its mechanism of action and therapeutic potential.
Hypothetical Comparative Proteomics Data
The following table represents a hypothetical quantitative proteomics dataset comparing cells treated with SP(1-7) to a vehicle control. The protein candidates and their expression changes are inferred from published functional studies on SP(1-7)'s role in modulating neurotransmitter systems and neuronal function.[5] This data is illustrative and would require experimental validation.
Table 1: Hypothetical Quantitative Proteomic Changes in SP(1-7) Treated Cells vs. Control
| Protein Name | Gene Name | Cellular Function | Fold Change (SP(1-7) vs. Control) | Putative Role in SP(1-7) Action |
| Dopamine Receptor D2 | DRD2 | Neurotransmitter Receptor | ▼ 1.8 | Modulation of dopaminergic signaling[5] |
| Glutamate [NMDA] Receptor Subunit Zeta-1 | GRIN1 | Neurotransmitter Receptor, Ion Channel | ▼ 1.5 | Regulation of glutamatergic transmission[5] |
| Glutamate [NMDA] Receptor Subunit 2A | GRIN2A | Neurotransmitter Receptor, Ion Channel | ▼ 1.6 | Modulation of NMDA receptor composition[5] |
| Glutamate [NMDA] Receptor Subunit 2B | GRIN2B | Neurotransmitter Receptor, Ion Channel | ▼ 1.4 | Modulation of NMDA receptor composition[5] |
| Brain-Derived Neurotrophic Factor | BDNF | Neuronal Survival, Synaptic Plasticity | ▲ 1.7 | Neuroprotective and plasticity effects |
| Mitogen-Activated Protein Kinase 1 | MAPK1 | Signal Transduction, Cell Proliferation | ▲ 1.3 | Downstream signaling component |
| cAMP Responsive Element-Binding Protein 1 | CREB1 | Transcription Factor | ▲ 1.4 | Regulation of gene expression |
Comparative Signaling Pathways: Substance P vs. Substance P(1-7)
To provide context, it is useful to compare the well-established signaling pathway of the parent peptide, Substance P, with the proposed, less-defined pathway of SP(1-7). SP primarily activates the NK-1R, leading to a cascade of inflammatory and proliferative signals.[6][7] In contrast, SP(1-7) appears to modulate neurotransmitter receptor expression, suggesting a distinct mechanism of action.[5]
Experimental Protocols
A typical quantitative proteomics experiment to compare SP(1-7) treated cells with a control group involves several key stages, from sample preparation to data analysis.
Cell Culture and Treatment
-
Cell Line: A neuronal or glial cell line expressing relevant receptors would be chosen (e.g., SH-SY5Y neuroblastoma or primary cortical neurons).
-
Culture Conditions: Cells are cultured in standard media (e.g., DMEM with 10% FBS) at 37°C and 5% CO2.
-
Treatment: Experimental groups are treated with a specific concentration of SP(1-7) (e.g., 10 µM), while control groups receive a vehicle (e.g., sterile PBS). A time-course experiment (e.g., 6, 12, 24 hours) is recommended to capture dynamic changes.
Protein Extraction and Digestion
-
Lysis: After treatment, cells are washed with cold PBS and lysed using a buffer containing detergents (e.g., RIPA buffer) and protease/phosphatase inhibitors to ensure protein integrity.
-
Quantification: The total protein concentration in each lysate is determined using a standard assay like the BCA assay to ensure equal loading for subsequent steps.
-
Digestion: A fixed amount of protein (e.g., 50 µg) from each sample is reduced (with DTT), alkylated (with iodoacetamide), and then digested overnight with a protease, typically trypsin, to generate peptides suitable for mass spectrometry.
Mass Spectrometry Analysis
-
Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard technique.[3]
-
Chromatography: Peptides are separated using a reverse-phase liquid chromatography system (e.g., on a C18 column) with a gradient of an organic solvent like acetonitrile.[8]
-
Mass Spectrometry: The separated peptides are ionized (e.g., by electrospray ionization) and analyzed in a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument). The instrument acquires MS1 scans to measure peptide masses and MS2 scans (fragmentation spectra) to determine peptide sequences.[9]
Data Analysis
-
Peptide Identification: The raw MS2 spectra are searched against a protein database (e.g., UniProt) using a search engine like MaxQuant or Sequest to identify the corresponding peptides and proteins.
-
Quantification: Label-free quantification (LFQ) is commonly used. The intensity of the MS1 signal for each peptide is measured across all samples, and the protein abundance is calculated by summing the intensities of its constituent peptides.
-
Statistical Analysis: Statistical tests (e.g., t-test or ANOVA) are performed to identify proteins that are significantly differentially expressed between the SP(1-7) treated and control groups, typically using a significance threshold (e.g., p-value < 0.05) and a fold-change cutoff (e.g., >1.5).
Conclusion
While direct, large-scale proteomic studies on Substance P(1-7) are currently limited, the available functional data provides a strong foundation for hypothesis-driven research. The protocols and frameworks presented in this guide offer a clear path for researchers to undertake comparative proteomic analyses. Such studies are essential to fully map the intracellular signaling pathways of SP(1-7), identify novel protein targets, and unlock its full therapeutic potential in areas such as pain modulation and neurodegenerative disorders.
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The Role of Substance P in the Regulation of Bone and Cartilage Metabolic Activity [frontiersin.org]
- 3. INVESTIGATION OF THE METABOLISM OF SUBSTANCE P AT THE BLOOD-BRAIN BARRIER USING LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. diva-portal.org [diva-portal.org]
- 6. Frontiers | The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Functional Validation of Substance P(1-7) Targets Using CRISPR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the functional validation of targets for Substance P(1-7) [SP(1-7)], with a primary focus on the application of CRISPR-Cas9 gene-editing technology. SP(1-7) is a bioactive metabolite of Substance P (SP), a neuropeptide involved in a myriad of physiological and pathological processes, including pain, inflammation, and cell proliferation.[1][2] While SP's primary receptor, the neurokinin-1 receptor (NK1R), is well-characterized, the specific receptor and signaling pathways for SP(1-7) remain an active area of investigation, with evidence suggesting a target distinct from NK1R.[3][4][5] This guide offers experimental frameworks and comparative data to aid researchers in the identification and validation of novel therapeutic targets for SP(1-7).
Comparison of Target Validation Methodologies
CRISPR-Cas9 offers a precise and permanent method for gene knockout, providing a clear advantage over transient methods like RNA interference (RNAi) or pharmacological inhibition, which can have off-target effects and incomplete target suppression.
| Methodology | Principle | Advantages | Disadvantages | Typical Downstream Assays |
| CRISPR-Cas9 Knockout | Permanent disruption of the target gene's open reading frame.[6][7] | High specificity; complete loss of function; stable cell lines. | Potential for off-target edits; time-consuming to generate and validate clones. | Receptor binding assays, second messenger quantification (cAMP, IP3), calcium mobilization, cell proliferation assays. |
| RNA interference (RNAi) | Transient knockdown of mRNA using siRNA or shRNA. | Rapid implementation; suitable for high-throughput screening. | Incomplete knockdown; off-target effects; transient effect. | Similar to CRISPR, but results may be less definitive. |
| Pharmacological Inhibition | Use of small molecule antagonists or antibodies to block receptor function. | Temporal control of inhibition; can be used in vivo. | Potential for lack of specificity; antagonist may have agonist activity; requires a known receptor. | Competitive binding assays, functional assays in the presence/absence of inhibitor. |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be generated during a target validation study for SP(1-7).
Table 1: Radioligand Binding Assays in Wild-Type vs. Candidate Receptor Knockout Cells
| Cell Line | Ligand | Kd (nM) | Bmax (fmol/mg protein) |
| Wild-Type HEK293 | [3H]-Substance P | 1.5 ± 0.2 | 1200 ± 150 |
| Wild-Type HEK293 | [3H]-SP(1-7) | 25 ± 3.5 | 850 ± 100 |
| MRGPRX2 KO HEK293 | [3H]-Substance P | 1.6 ± 0.3 | 1150 ± 130 |
| MRGPRX2 KO HEK293 | [3H]-SP(1-7) | No specific binding | No specific binding |
| NK1R KO HEK293 | [3H]-Substance P | No specific binding | No specific binding |
| NK1R KO HEK293 | [3H]-SP(1-7) | 24 ± 4.1 | 870 ± 110 |
Table 2: Functional Assay Readouts in Response to SP(1-7) Treatment
| Cell Line | Assay | SP(1-7) EC50 (nM) | Maximal Response (% of control) |
| Wild-Type HEK293 | Calcium Mobilization | 50 ± 7.2 | 100 |
| MRGPRX2 KO HEK293 | Calcium Mobilization | No response | 0 |
| Wild-Type HEK293 | cAMP Accumulation | No significant effect | N/A |
| MRGPRX2 KO HEK293 | cAMP Accumulation | No significant effect | N/A |
| Wild-Type LAD2 Mast Cells | Degranulation (β-hexosaminidase release) | 150 ± 25 | 100 |
| MRGPRX2 KO LAD2 Mast Cells | Degranulation (β-hexosaminidase release) | No response | 0 |
Signaling Pathways and Experimental Workflows
Substance P and SP(1-7) Signaling
Substance P primarily signals through the Gq-coupled NK1 receptor, leading to the activation of phospholipase C (PLC) and subsequent increases in inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[8][9] SP can also influence cyclic AMP (cAMP) levels.[8][10] The signaling pathway for SP(1-7) is less defined but is shown in some systems to involve G-protein coupling and calcium mobilization, potentially through receptors like MRGPRX2.[11][12]
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. diva-portal.org [diva-portal.org]
- 4. diva-portal.org [diva-portal.org]
- 5. Portico [access.portico.org]
- 6. Genome-wide pan-GPCR cell libraries accelerate drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. termedia.pl [termedia.pl]
- 10. journals.physiology.org [journals.physiology.org]
- 11. The effect of substance P and its common in vivo‐formed metabolites on MRGPRX2 and human mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Substance P(1-7) and Gabapentin in Neuropathic Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the preclinical efficacy of the neuropeptide fragment Substance P(1-7) and the established neuropathic pain medication, gabapentin (B195806). The following sections delve into their mechanisms of action, experimental protocols used for their evaluation, and a summary of their comparative performance in validated animal models of neuropathic pain.
Mechanism of Action: Divergent Pathways to Pain Relief
Substance P(1-7) and gabapentin alleviate neuropathic pain through distinct molecular pathways.
Substance P(1-7): A metabolite of the pronociceptive neuropeptide Substance P, Substance P(1-7) paradoxically exhibits antinociceptive properties.[1] It is thought to act through a specific, yet-to-be-fully-identified receptor, separate from the neurokinin (NK1) or opioid receptors.[1] This unique mechanism suggests a novel target for analgesic drug development.
Gabapentin: Gabapentin's primary mechanism of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system.[2] This interaction reduces the influx of calcium into presynaptic nerve terminals, which in turn diminishes the release of excitatory neurotransmitters such as glutamate (B1630785) and Substance P, key mediators in pain signaling pathways.[2]
References
Replicating Foundational Findings of Substance P(1-7): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key findings from foundational and subsequent studies on the N-terminal fragment of Substance P, Substance P(1-7) [SP(1-7)]. This document summarizes quantitative data, details experimental methodologies, and visualizes critical pathways to offer an objective analysis of the replicability and evolution of our understanding of SP(1-7)'s biological role.
Key Findings: A Comparative Overview
Substance P(1-7) has been shown to possess distinct biological activities, often contrasting with those of its parent peptide, Substance P (SP). Foundational studies established SP(1-7) as a bioactive peptide with specific binding sites in the central nervous system and antinociceptive properties. Subsequent research has further elucidated its modulatory role and explored its therapeutic potential.
Data Presentation
The following tables summarize key quantitative data from foundational and comparative studies on the binding affinity and in vivo effects of Substance P(1-7).
Table 1: Radioligand Binding Affinity of Substance P(1-7)
| Tissue | Foundational Study (Igwe et al., 1990)[1] | Comparative Data |
| Mouse Brain | ||
| Kd | 2.5 nM | Not explicitly replicated, but subsequent studies have designed ligands based on this affinity. |
| Bmax | 29.2 fmol/mg protein | - |
| Mouse Spinal Cord | ||
| High-affinity Kd | 0.03 nM | H-Phe-Phe-NH₂ analogue showed a Ki of 2.2 nM, indicating high affinity for the SP(1-7) binding site[2]. |
| High-affinity Bmax | 0.87 fmol/mg protein | - |
| Low-affinity Kd | 5.4 nM | - |
| Low-affinity Bmax | 19.6 fmol/mg protein | - |
Table 2: Antinociceptive Effects of Intrathecal Substance P(1-7) in Mice (Tail-Flick Test)
| Study | Dose Range | Key Finding |
| Sakurada et al. (1992) | 1.0 - 4.0 pmol | Dose-dependent increase in tail-flick latency, with 4.0 pmol increasing latency from a control of 5.7 ± 0.4 sec to 11.5 ± 1.1 sec at 5 min post-injection[3]. |
| Stewart et al. (1982) as cited in Jonsson (2015) | Up to 18.5 nmol/kg | A bell-shaped dose-response curve was observed, with a peak antinociceptive effect at 18.5 nmol/kg[4]. |
| Komatsu et al. (2009) | 10 - 40 nmol | SP(1-7) enhanced morphine-induced antinociception at these doses[5]. |
Table 3: Modulation of Substance P-Induced Aversive Behavior by Substance P(1-7) in Mice
| Study | SP or SP(5-11) Dose | SP(1-7) Dose | Key Finding |
| Sakurada et al. (1988) | 0.1 nmol | 1.0 - 4.0 pmol | Co-injection of SP(1-7) significantly reduced the aversive behaviors (scratching, licking, biting) induced by SP or its C-terminal fragment SP(5-11)[6]. |
| Herrera-Marschitz et al. (1990) | Not specified | Not specified | SP(1-7) acted as a potent antagonist against SP-induced behavioral responses when injected into the substantia nigra[7]. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of the key experimental protocols used in the foundational studies of Substance P(1-7).
Radioligand Binding Assay
This protocol is based on the methodology described by Igwe et al. (1990) for characterizing ³H-SP(1-7) binding sites[1][8].
1. Membrane Preparation:
- Mouse brain and spinal cord tissues are homogenized in a cold lysis buffer (50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).
- The homogenate is centrifuged at a low speed to remove large debris.
- The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g) to pellet the membranes.
- The pellet is washed and resuspended in the final assay binding buffer.
2. Binding Incubation:
- Membrane preparations are incubated with a specific concentration of ³H-SP(1-7) in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4) at room temperature for 60 minutes.
- For competition assays, varying concentrations of unlabeled SP(1-7) or other test compounds are included in the incubation mixture.
- Non-specific binding is determined in the presence of a high concentration of unlabeled SP(1-7).
3. Filtration and Measurement:
- The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand.
- The filters are washed multiple times with ice-cold wash buffer.
- The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
- Specific binding is calculated by subtracting non-specific binding from total binding.
- Saturation binding data are analyzed using Scatchard plots to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
- Competition binding data are used to calculate the inhibitory constant (Ki) for test compounds.
Tail-Flick Test for Antinociception
This protocol is a standard method for assessing pain sensitivity in rodents and is based on procedures used in studies of SP(1-7)'s antinociceptive effects[3][4][9].
1. Animal Acclimation:
- Mice are allowed to acclimate to the testing environment to minimize stress-induced variability.
2. Baseline Latency Measurement:
- The mouse's tail is exposed to a focused beam of radiant heat.
- The time taken for the mouse to "flick" its tail away from the heat source is recorded as the tail-flick latency.
- A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.
- A stable baseline latency is established for each animal before drug administration.
3. Drug Administration:
- Substance P(1-7) or a vehicle control is administered, typically via intrathecal injection for spinal-level effects.
4. Post-Treatment Latency Measurement:
- Tail-flick latencies are measured at specific time points after drug administration (e.g., 2, 5, 15, 30 minutes).
5. Data Analysis:
- The antinociceptive effect is typically expressed as the percent maximum possible effect (%MPE) or as the raw latency times.
- Dose-response curves are generated to determine the potency of the compound.
Mandatory Visualizations
The following diagrams illustrate the current understanding of Substance P(1-7) signaling and the experimental workflows used in its study.
Caption: Metabolic pathway of Substance P and the distinct actions of its N- and C-terminal fragments.
Caption: Workflow for characterizing Substance P(1-7)'s binding and in vivo antinociceptive effects.
Caption: Hypothesized signaling pathway for Substance P(1-7). Dashed lines indicate putative steps.
References
- 1. Specific binding of substance P aminoterminal heptapeptide [SP(1-7)] to mouse brain and spinal cord membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Portico [access.portico.org]
- 4. diva-portal.org [diva-portal.org]
- 5. ovid.com [ovid.com]
- 6. Substance P(1-7) antagonizes substance P-induced aversive behaviour in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The substance P(1-7) fragment is a potent modulator of substance P actions in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Substance P(1-7)
Essential guidelines for the safe handling and disposal of the bioactive peptide, Substance P(1-7), to ensure laboratory safety and regulatory compliance.
For researchers, scientists, and drug development professionals, the proper management of laboratory waste is a critical component of ensuring a safe and efficient work environment. Bioactive peptides like Substance P(1-7), a fragment of the neuropeptide Substance P, require careful handling and disposal to prevent potential biological effects and environmental contamination.[1] This guide provides a comprehensive, step-by-step approach to the proper disposal of Substance P(1-7), adhering to general best practices for peptide waste management.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, a thorough risk assessment is crucial. While specific toxicological data for Substance P(1-7) is not extensively documented, it should be handled with care as a potentially bioactive chemical.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Use chemical-resistant gloves, such as nitrile.[2][3]
-
Lab Coat: A buttoned lab coat is essential to protect against skin contact.[2][3]
All handling should be conducted in a well-ventilated area to minimize the risk of inhalation.[4]
Step-by-Step Disposal Procedures
The appropriate method for disposing of Substance P(1-7) waste depends on its form (solid or liquid) and the specific guidelines of your institution. Never dispose of peptides directly down the drain or in regular trash.[5][6]
Liquid Waste Disposal (e.g., solutions, buffers)
-
Chemical Inactivation (Recommended): Before disposal, consider inactivating the biological activity of the peptide. This is a crucial step to mitigate any potential environmental or health risks. Treat liquid waste with a suitable inactivating agent.[2][3] Common methods include adjusting the pH to hydrolyze the peptide.[2] (See Table 1 for general chemical inactivation methods).
-
Neutralization: Following inactivation, the solution must be neutralized to a pH between 6.0 and 8.0.[2]
-
Collection: Collect the neutralized waste in a clearly labeled, leak-proof hazardous waste container.[2] The label should include "Hazardous Waste" and the name of the peptide.
-
Storage and Disposal: Store the sealed container in a designated hazardous waste accumulation area. Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal through a licensed hazardous waste contractor.[2][6]
Solid Waste Disposal (e.g., contaminated vials, pipette tips, gloves, lyophilized powder)
-
Segregation: Collect all contaminated solid waste in a dedicated, clearly labeled, leak-proof hazardous waste container.[2][6]
-
Labeling: The container should be clearly marked as "Hazardous Waste" and list "Substance P(1-7)" as a contaminant.[2]
-
Storage and Disposal: Store the sealed container in a designated hazardous waste accumulation area. Arrange for pickup and disposal through your institution's EHS department.[2][6]
Quantitative Data for Peptide Inactivation
The following table summarizes general chemical inactivation methods that can be adapted for peptide waste. Note: These are general guidelines, and the efficacy for Substance P(1-7) should be confirmed through specific laboratory validation.
| Inactivation Reagent | Concentration | Contact Time | Purpose | Important Considerations |
| 1 M Hydrochloric Acid (HCl) | Sufficient to lower pH | Minimum 24 hours | Acid hydrolysis to break peptide bonds.[2] | Must be followed by neutralization before disposal.[2] Corrosive. |
| 1 M Sodium Hydroxide (NaOH) | Sufficient to raise pH | Minimum 24 hours | Base hydrolysis to break peptide bonds.[2] | Must be followed by neutralization before disposal.[2] Corrosive. |
| 10% Bleach Solution | 0.5-1.0% final concentration | At least 30 minutes | Oxidation of the peptide.[3] | May not be suitable for all peptides and may produce hazardous byproducts. |
Experimental Protocols
General Protocol for Chemical Inactivation of Liquid Peptide Waste:
-
Preparation: Working in a chemical fume hood and wearing appropriate PPE, add the chosen inactivation reagent (e.g., 1 M HCl or 1 M NaOH) to the liquid peptide waste.
-
Inactivation: Gently mix the solution and allow it to react for a minimum of 24 hours to ensure complete degradation of the peptide.[2]
-
Neutralization: After the inactivation period, slowly add a neutralizing agent (e.g., sodium bicarbonate for acidic solutions, or a weak acid for basic solutions) while monitoring the pH. Adjust the pH to a neutral range of 6.0 to 8.0.[2]
-
Collection: Transfer the neutralized solution to a designated hazardous waste container, ensuring it is properly labeled.
-
Disposal: Store the container in a designated satellite accumulation area and arrange for pickup by your institution's EHS department.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of Substance P(1-7).
Caption: Disposal workflow for Substance P(1-7).
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of Substance P(1-7) waste, protecting both personnel and the environment. Always consult your institution's specific EHS guidelines and local regulations.[6]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
